molecular formula C10H11NO4 B1501490 Methyl 2-(2-methyl-5-nitrophenyl)acetate CAS No. 287119-84-0

Methyl 2-(2-methyl-5-nitrophenyl)acetate

Cat. No.: B1501490
CAS No.: 287119-84-0
M. Wt: 209.2 g/mol
InChI Key: PXDGHWZWDUIGSL-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0) is an organic compound with the molecular formula C 10 H 11 NO 4 and a molecular weight of 209.20 g/mol . This ester and nitro-aromatic compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . As an intermediate, its primary research value lies in its functional groups, which can be selectively reduced or further functionalized. The nitro group is a key precursor for the synthesis of aniline derivatives, which are crucial in the development of various azo dyes and pigments . Furthermore, aniline intermediates are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides, making this compound relevant for discovery programs in these fields . For safe handling, this product is intended for use by qualified researchers only. It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 2-(2-methyl-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-3-4-9(11(13)14)5-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGHWZWDUIGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674298
Record name Methyl (2-methyl-5-nitrophenyl)acetate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287119-84-0
Record name Methyl 2-methyl-5-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287119-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-methyl-5-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(2-methyl-5-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. The guide details two primary, field-proven synthetic routes, offering in-depth, step-by-step protocols. It further delves into the mechanistic underpinnings of the chemical transformations, providing insights into the rationale behind experimental choices. All protocols are designed as self-validating systems, with an emphasis on safety, efficiency, and reproducibility. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of the methyl and nitro groups on the phenyl ring, combined with the reactive methyl acetate moiety, offers a versatile scaffold for the construction of more complex molecular architectures.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the methyl group provides steric and electronic modulation.[1] This guide will explore two robust synthetic strategies for the preparation of this important intermediate.

Synthetic Pathway 1: Nitration of 2-Methylphenylacetic Acid followed by Esterification

This two-step approach represents a direct and efficient method for the synthesis of the target compound, starting from the readily available 2-methylphenylacetic acid.

Logical Flow of Pathway 1

Synthetic Pathway 1 Start 2-Methylphenylacetic Acid Intermediate 2-Methyl-5-nitrophenylacetic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) End This compound Intermediate->End Esterification (Methanol, H⁺ catalyst)

Caption: Reaction scheme for the synthesis via nitration and esterification.

Step 1: Nitration of 2-Methylphenylacetic Acid

The nitration of 2-methylphenylacetic acid is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring.

Protocol:

Reagent/ParameterQuantity/ValueRationale
2-Methylphenylacetic Acid1.0 eqStarting material.
Acetic Anhydride1.1 eqUsed to generate acetyl nitrate in situ with nitric acid, a milder nitrating agent.
DichloromethanesolventAn inert solvent for the reaction.
98% Nitric Acid1.5 eqThe source of the nitronium ion.
Temperature-5 to 5 °CLow temperature is crucial to control the exothermic reaction and prevent side reactions.[2]
Reaction Time2 hoursSufficient time for the reaction to proceed to completion.[2]

Detailed Experimental Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenylacetic acid in dichloromethane.

  • Add acetic anhydride to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 98% nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 and 5 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.[2]

  • Upon completion, carefully pour the reaction mixture into ice-water and stir.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-5-nitrophenylacetic acid.

  • The crude product can be purified by recrystallization.

Step 2: Fischer Esterification of 2-Methyl-5-nitrophenylacetic Acid

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is an equilibrium process, and an excess of the alcohol is typically used to drive the equilibrium towards the product.[3]

Protocol:

Reagent/ParameterQuantity/ValueRationale
2-Methyl-5-nitrophenylacetic Acid1.0 eqThe carboxylic acid to be esterified.
Methanollarge excessActs as both reactant and solvent, driving the equilibrium.
Concentrated Sulfuric AcidcatalyticA strong acid catalyst to protonate the carbonyl oxygen.[1]
TemperatureRefluxIncreases the reaction rate.
Reaction Time4-6 hoursTypical duration for Fischer esterification.

Detailed Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-nitrophenylacetic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Synthetic Pathway 2: From 2-Methyl-5-nitrotoluene via Bromination and Cyanation

This alternative pathway involves the functionalization of the methyl group of 2-methyl-5-nitrotoluene, followed by chain extension and functional group transformation.

Logical Flow of Pathway 2

Synthetic Pathway 2 Start 2-Methyl-5-nitrotoluene Intermediate1 2-Methyl-5-nitrobenzyl bromide Start->Intermediate1 Bromination (NBS, initiator) Intermediate2 2-(2-Methyl-5-nitrophenyl)acetonitrile Intermediate1->Intermediate2 Cyanation (NaCN or KCN) Intermediate3 2-Methyl-5-nitrophenylacetic Acid Intermediate2->Intermediate3 Hydrolysis (H₃O⁺ or OH⁻) End This compound Intermediate3->End Esterification (Methanol, H⁺ catalyst)

Sources

A Comprehensive Technical Guide to Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl 2-(2-methyl-5-nitrophenyl)acetate, a nitrophenylacetic acid derivative. While a specific CAS (Chemical Abstracts Service) number for this ester is not prominently listed in public databases, this document outlines its logical synthesis from its known carboxylic acid precursor, 2-(2-methyl-5-nitrophenyl)acetic acid (CAS No. 287119-83-9)[1]. We will explore the compound's predicted physicochemical properties, a detailed protocol for its synthesis and characterization, and crucial safety and handling guidelines based on data from structurally similar nitroaromatic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Arylacetic acids and their ester derivatives are pivotal building blocks in modern organic synthesis. Their molecular architecture, which features a reactive carboxylic acid or ester functional group connected to an aromatic ring via a methylene bridge, offers a versatile platform for constructing more complex molecules. These scaffolds are foundational in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2]

The introduction of a nitro group onto the phenyl ring, as seen in the nitrophenylacetic acid family, significantly alters the molecule's electronic properties. The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modulation is a powerful tool for directing chemical reactions.[2] Furthermore, the nitro group can be reduced to an amine, opening pathways to a vast array of functionalities, including amides and heterocyclic systems, which are prevalent in biologically active molecules.[3]

This compound, the subject of this guide, combines these features. Its synthesis and characterization are of interest to researchers developing novel synthetic methodologies and to those exploring new chemical entities with potential biological activity. This document provides a scientifically grounded framework for its preparation and study.

Physicochemical and Predicted Properties

Based on its chemical structure, we can predict the key properties of this compound. These are summarized in the table below.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₀H₁₁NO₄Structural Analysis
Molecular Weight 209.20 g/mol Calculation from Formula
Appearance Pale yellow solid or oilAnalogy to similar compounds like Methyl 2-(2-nitrophenyl)acetate[4]
IUPAC Name This compoundStandard Chemical Nomenclature
Solubility Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Insoluble in water.General properties of organic esters.
Precursor CAS No. 287119-83-9 (for 2-(2-methyl-5-nitrophenyl)acetic acid)BLDpharm[1]

Synthesis and Purification

The most direct and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-(2-methyl-5-nitrophenyl)acetic acid. Fischer-Speier esterification is a classic and reliable method for this transformation.

Proposed Synthetic Workflow: Fischer-Speier Esterification

The diagram below illustrates the straightforward conversion of the carboxylic acid to its methyl ester.

G cluster_0 Synthesis Workflow A 2-(2-methyl-5-nitrophenyl)acetic acid (Starting Material) B Reaction Mixture: - Methanol (Solvent/Reagent) - Sulfuric Acid (Catalyst) A->B Dissolve C Reflux (e.g., 65°C, 4-6 hours) B->C Heat D Work-up: 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) C->D Process E Purification: Column Chromatography (Silica Gel) D->E Isolate Crude F This compound (Final Product) E->F Purify

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(2-methyl-5-nitrophenyl)acetic acid.

Materials:

  • 2-(2-methyl-5-nitrophenyl)acetic acid (1.0 eq)

  • Anhydrous Methanol (20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-methyl-5-nitrophenyl)acetic acid.

  • Reagent Addition: Add anhydrous methanol to dissolve the acid, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization and Analysis

To confirm the identity and purity of the synthesized product, a series of spectroscopic analyses are required. The expected data are outlined below.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (~7.5-8.2 ppm, complex multiplet, 3H).- Methylene protons (-CH₂-) adjacent to the ester and phenyl ring (~3.8-4.0 ppm, singlet, 2H).- Methyl ester protons (-OCH₃) (~3.7 ppm, singlet, 3H).- Aromatic methyl protons (-CH₃) (~2.4-2.6 ppm, singlet, 3H).
¹³C NMR - Carbonyl carbon of the ester (~170-172 ppm).- Aromatic carbons (~120-150 ppm).- Methylene carbon (-CH₂-) (~40-42 ppm).- Methyl ester carbon (-OCH₃) (~52-53 ppm).- Aromatic methyl carbon (-CH₃) (~18-20 ppm).
FT-IR (cm⁻¹) - Strong C=O stretch of the ester (~1730-1750 cm⁻¹).- Asymmetric and symmetric N-O stretches of the nitro group (~1510-1550 cm⁻¹ and 1340-1380 cm⁻¹).- C-O stretch of the ester (~1150-1250 cm⁻¹).- Aromatic C-H and C=C stretches.
Mass Spec (EI-MS) - Molecular ion peak (M⁺) at m/z = 209.- Fragmentation patterns corresponding to the loss of -OCH₃ (m/z = 178) and -COOCH₃ (m/z = 150).
Analytical Workflow for Product Validation

The following diagram outlines the logical flow for validating the synthesized product.

Caption: Analytical workflow for the structural confirmation and purity assessment of the final product.

Safety, Handling, and Storage

Disclaimer: No specific safety data exists for this compound. The following guidelines are based on the known hazards of related nitroaromatic compounds and should be treated with the utmost caution.[5][6][7]

Hazard Identification
  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Irritation: May cause skin and serious eye irritation.[8]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[7]

  • Explosive Risk: While not as sensitive as polynitroaromatics, nitroaromatic compounds can pose an explosion risk if heated rapidly or subjected to shock, particularly in the presence of caustic materials.

Recommended Safety Protocols
ProtocolDescription
Personal Protective Equipment (PPE) - Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]
Handling - Handle only in a well-ventilated area, preferably within a chemical fume hood.- Avoid inhalation of dust or vapors.- Prevent contact with skin and eyes.- Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container in a cool, dry, and dark place.[9]- Store away from incompatible materials such as strong oxidizing agents and strong bases.
Spill & Disposal - In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.- Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications and Research Directions

Derivatives of nitrophenylacetic acid are valuable intermediates in various fields:

  • Pharmaceutical Synthesis: They serve as precursors for a range of biologically active molecules. The nitro group can be reduced to an amine, which is a key functional group for building complex heterocyclic structures found in many drugs.[3][10]

  • Agrochemicals: These compounds can act as building blocks in the synthesis of novel herbicides and pesticides.[3][11]

  • Materials Science: The unique electronic properties imparted by the nitro group make these compounds interesting for the development of specialty chemicals and dyes.[11]

Future research on this compound could involve its use as a starting material for synthesizing novel compounds with potential therapeutic or material science applications.

References

  • (2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • CAS No: 104-03-0 | Product Name : 4-Nitrophenylacetic Acid. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]

  • 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. (2025, November 17). SYNTHESIS. Retrieved February 27, 2026, from [Link]

  • The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.
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Sources

A Predictive Spectroscopic and Chromatographic Guide for the Characterization of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Physicochemical Predictions

The foundational step in any analytical characterization is a thorough understanding of the molecule's structure. Methyl 2-(2-methyl-5-nitrophenyl)acetate possesses a phenylacetate core, substituted with a methyl group at the ortho position and a nitro group at the meta position relative to the acetate side chain. These substituents critically influence the electronic environment and, consequently, the spectral properties of the molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following sections predict the ¹H and ¹³C NMR spectra, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol: NMR Spectroscopy

A standard protocol for sample preparation involves dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. The spectrum is then acquired on a 400 MHz (or higher) spectrometer.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display four distinct regions corresponding to the aromatic, methylene, ester methyl, and aromatic methyl protons. The electron-withdrawing nature of the nitro group and the electron-donating methyl group will significantly influence the chemical shifts of the aromatic protons.

Predicted SignalMultiplicityIntegrationChemical Shift (δ, ppm)Rationale
Ar-H (position 6)Doublet (d)1H~8.0 - 8.2Deshielded by the adjacent nitro group and ortho to the methyl group.
Ar-H (position 4)Doublet of Doublets (dd)1H~7.8 - 8.0Deshielded by the para nitro group.
Ar-H (position 3)Doublet (d)1H~7.3 - 7.5Influenced by the ortho methyl group and meta to the nitro group.
Methylene (-CH₂-)Singlet (s)2H~3.8 - 4.0Benzylic protons, deshielded by the aromatic ring and adjacent ester.
Ester Methyl (-OCH₃)Singlet (s)3H~3.7Typical range for a methyl ester.[1]
Aromatic Methyl (-CH₃)Singlet (s)3H~2.4 - 2.5Typical range for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Carbonyl carbons are characteristically found far downfield.

Predicted SignalChemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~170-172Typical range for an ester carbonyl carbon.[2]
Aromatic C-NO₂~147-149Quaternary carbon, deshielded by the attached nitro group.
Aromatic C-CH₃~138-140Quaternary carbon, influenced by the methyl substituent.
Aromatic C-CH₂~135-137Quaternary carbon, attached to the acetate side chain.
Aromatic C-H~122-132Aromatic carbons bearing protons, with shifts influenced by substituent positions.
Methylene (-CH₂-)~40-42Aliphatic carbon adjacent to the aromatic ring and carbonyl group.
Ester Methyl (-OCH₃)~52-53Typical range for a methyl ester carbon.[1]
Aromatic Methyl (-CH₃)~19-21Typical range for an aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample, the spectrum can be obtained by creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the ester and nitro functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C=O (Ester)~1735-1750Stretch
NO₂ (Nitro)~1515-1550 and ~1345-1385Asymmetric and Symmetric Stretch
C-O (Ester)~1200-1250Stretch
C-H (Aromatic)~3000-3100Stretch
C-H (Aliphatic)~2850-3000Stretch
C=C (Aromatic)~1450-1600Ring Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, where it is ionized by a high-energy electron beam, causing fragmentation.

Predicted Mass Spectrum and Fragmentation

The predicted molecular weight of this compound (C₁₀H₁₁NO₄) is approximately 209.07 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at an m/z corresponding to this value.

Key Predicted Fragments:

  • m/z 178: Loss of the methoxy radical (•OCH₃) from the molecular ion.

  • m/z 150: Loss of the carbomethoxy group (•COOCH₃).

  • m/z 133: Subsequent loss of a nitro group (•NO₂) or rearrangement.

  • m/z 105: A potential fragment corresponding to the tolyl-methylene cation.

  • m/z 91: A tropylium ion, a common fragment for compounds with a benzyl group, may be less prominent due to the substitution pattern.

Fragmentation_Pathway M [C₁₀H₁₁NO₄]⁺˙ m/z = 209 F1 [C₉H₈NO₃]⁺ m/z = 178 M->F1 - •OCH₃ F2 [C₈H₈NO₂]⁺ m/z = 150 M->F2 - •COOCH₃ F4 [C₄H₅O₂]⁺ m/z = 59 M->F4 McLafferty Rearrangement (less likely) or other cleavage F3 [C₈H₇]⁺ m/z = 103 F2->F3 - NO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the NMR, IR, and Mass Spectral data for this compound. By understanding the influence of the molecule's distinct structural features on its analytical response, researchers can more confidently and efficiently interpret experimental data. The provided tables and diagrams serve as a practical reference for the structural verification of this compound, underscoring the power of predictive analysis in modern chemical research.

References

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The Nitro Group in Substituted Phenylacetates: A Nexus of Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Functional Group

In the landscape of organic synthesis and medicinal chemistry, the phenylacetate framework is a ubiquitous scaffold. Its true synthetic versatility, however, is often unlocked through strategic functionalization of the aromatic ring. Among the array of possible substituents, the nitro group (–NO₂) stands out for its profound and multifaceted influence on molecular reactivity.[1][2] It is not merely a passive substituent but an active director of chemical transformations, a modulator of electronic landscapes, and a synthetic gateway to a host of other functionalities.[3][4]

This technical guide offers an in-depth exploration of the reactivity of the nitro group in substituted phenylacetates. We will move beyond textbook descriptions to dissect the causal mechanisms behind its powerful electronic effects and explore how these effects are harnessed in key chemical transformations. For the researcher, scientist, or drug development professional, a deep understanding of the nitro group's behavior is critical for designing novel synthetic routes, creating complex molecular architectures, and developing new therapeutic agents.[1][2][5][6] We will examine four principal domains of its reactivity: the activation of the aromatic ring toward nucleophilic attack, the modulation of proton acidity at the benzylic position, the direct reduction of the nitro group to the synthetically pivotal amino group, and its influence on the stability and hydrolysis of the ester moiety.

Part 1: The Electronic Mandate of the Nitro Group

The reactivity of a nitrophenylacetate is fundamentally governed by the powerful electron-withdrawing nature of the nitro group. This influence is exerted through two distinct, synergistic electronic mechanisms: the inductive effect (-I) and the mesomeric, or resonance, effect (-M).[3][7]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect weakens surrounding bonds and decreases electron density throughout the molecule.

  • Mesomeric Effect (-M): The nitro group can participate in resonance with the aromatic π-system, actively delocalizing electron density from the ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions, creating significant regions of positive charge density on the aromatic ring.[8][9]

This potent combination of -I and -M effects deactivates the phenylacetate ring toward traditional electrophilic aromatic substitution[10] but critically, it renders the ring electron-poor and thus highly susceptible to attack by nucleophiles.[8][11][12][13]

Figure 1. Dominant electronic effects of the nitro group and their primary reactivity consequences in a phenylacetate system.
Impact on Acidity: The Acidified Benzylic Bridge

A direct and synthetically crucial consequence of the nitro group's electron-withdrawing power is the significant increase in the acidity of the benzylic protons (the -CH₂- group). By stabilizing the conjugate base (a carbanion) through induction and resonance, the nitro group facilitates the removal of a proton by a base.

This enhanced acidity is the gateway to enolate chemistry. Deprotonation of a nitrophenylacetate generates a resonance-stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. This provides a powerful tool for elaborating the phenylacetate core structure.

CompoundpKₐ of Benzylic C-HReference
Phenylacetic Acid~21.7 (in DMSO)
4-Nitrophenylacetic Acid15.6 (in 80% DMSO-H₂O)[14]
4-Nitrophenylacetic Acid~12.3 (in DMSO)

Table 1. Comparison of the benzylic proton acidity in phenylacetic acid and its 4-nitro substituted derivative. The dramatic decrease in pKₐ highlights the powerful stabilizing effect of the nitro group on the conjugate base.

Part 2: Key Chemical Transformations

The electronic modifications imposed by the nitro group enable a range of valuable chemical transformations that are otherwise inaccessible or inefficient in unsubstituted phenylacetates.

Nucleophilic Aromatic Substitution (SNAr)

For a phenylacetate bearing a suitable leaving group (typically a halide) at a position ortho or para to the nitro group, the aromatic ring becomes a prime substrate for Nucleophilic Aromatic Substitution (SNAr).[11][12]

Causality of the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[9][12]

  • Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized by the powerfully electron-withdrawing nitro group through resonance. This stabilization is the key reason why the reaction is feasible and why the ortho or para relationship is essential.[8]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the substituted product.

SNAr_Mechanism cluster_stabilization Stabilization by -NO₂ start Substituted Nitrophenylacetate (e.g., X = Cl, F at para position) intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) start->intermediate 1. Addition of Nu⁻ (Rate-determining) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product 2. Elimination of X⁻ (Restores Aromaticity) note Negative charge is delocalized onto the oxygen atoms of the -NO₂ group via resonance. intermediate->note lg Leaving Group (X⁻)

Figure 2. The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr), highlighting the critical role of the nitro group in stabilizing the Meisenheimer intermediate.
Experimental Protocol: General Procedure for SNAr

Objective: To displace a para-chloro substituent with a primary amine on an ethyl nitrophenylacetate substrate.

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-chloro-3-nitrophenylacetate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the flask. This acts as an acid scavenger. Add the primary amine nucleophile (e.g., benzylamine, 1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture with stirring to 80-120 °C. The optimal temperature is substrate-dependent and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the protocol is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Ester Hydrolysis via an E1cB Mechanism

While typical ester hydrolysis proceeds through nucleophilic acyl substitution, the increased acidity of the benzylic protons in nitrophenylacetates opens an alternative, often faster, pathway: the Elimination-Addition (E1cB) mechanism .[14]

Causality of the Mechanism: This pathway is favored under basic conditions.

  • Deprotonation (E1cB): A base removes an acidic α-proton from the benzylic position to form a resonance-stabilized carbanion. This is a rapid and reversible step.

  • Elimination: The carbanion then eliminates the alkoxy group (-OR) to form a highly reactive ketene intermediate . This is typically the rate-determining step.[14]

  • Addition: The ketene is rapidly attacked by water or hydroxide to form the carboxylate, which is then protonated upon workup to yield the nitrophenylacetic acid.

The rate of hydrolysis for esters of 4-nitrophenylacetic acid is often found to be independent of the hydroxide concentration (at high concentrations), which is a hallmark of the E1cB mechanism where the deprotonation step is not rate-limiting.[14]

Reduction of the Nitro Group: A Gateway to Amines

The reduction of the nitro group to an amine is arguably the most valuable transformation of nitrophenylacetates.[13] It converts a powerful electron-withdrawing group into a versatile, electron-donating amino group, fundamentally altering the molecule's chemical properties and opening up new avenues for functionalization (e.g., diazotization, acylation). The primary challenge in reducing nitrophenylacetates is achieving chemoselectivity—reducing the nitro group without affecting the ester functionality.

Field-Proven Methodologies:

  • Catalytic Hydrogenation: This is a clean and efficient method using H₂ gas and a metal catalyst. While highly effective, it can sometimes lack chemoselectivity, potentially reducing other functional groups. Raney Nickel is often preferred over Pd/C if dehalogenation of aryl halides is a concern.[15][16]

  • Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and tolerate a wide range of functional groups, including esters.[16][17] The "Béchamp reduction" (Fe/HCl) is a historically significant industrial process.[15]

  • Selective Hydride Systems: While powerful hydrides like LiAlH₄ are unselective and will reduce both the nitro and ester groups[16][18], milder, tailored systems offer excellent chemoselectivity. The NaBH₄-FeCl₂ system is particularly effective for selectively reducing aromatic nitro groups in the presence of esters, providing high yields under mild conditions.[18][19]

Reduction_Pathways cluster_hydro Catalytic Hydrogenation cluster_metal Metal/Acid Reduction cluster_hydride Selective Hydride Reduction start Ethyl 4-Nitrophenylacetate hydro H₂, Pd/C or Raney Ni Clean, high yield. Potential over-reduction. start->hydro metal Fe/HCl or SnCl₂/HCl Robust, good tolerance. Requires stoichiometric metal. start->metal hydride NaBH₄-FeCl₂ Excellent chemoselectivity. Mild conditions. start->hydride product Ethyl 4-Aminophenylacetate hydro->product metal->product hydride->product

Figure 3. Comparison of major synthetic pathways for the chemoselective reduction of a nitrophenylacetate to its corresponding aniline derivative.
MethodReagentsKey AdvantagesKey Considerations
Catalytic HydrogenationH₂ (gas), Pd/C, PtO₂, or Raney NiHigh efficiency, clean byproducts (H₂O)Requires pressure equipment; may reduce other groups (alkenes, C=O, etc.)
Metal/Acid ReductionFe/HCl; SnCl₂/HCl; Zn/AcOHHigh functional group tolerance, inexpensiveStoichiometric amounts of metal required, acidic workup
Selective Hydride ReductionNaBH₄ / FeCl₂Excellent chemoselectivity for -NO₂ over ester , mild room temp. conditionsRequires careful control of stoichiometry

Table 2. Comparative analysis of common methods for the reduction of aromatic nitro groups, with a focus on chemoselectivity relevant to substituted phenylacetates.[16][17][18][19]

Experimental Protocol: Selective Reduction using NaBH₄-FeCl₂

Objective: To chemoselectively reduce the nitro group of methyl 4-nitrobenzoate, a model for nitrophenylacetates, while preserving the ester.[18]

  • Reactor Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve methyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).

  • Catalyst Addition: Add iron(II) chloride (FeCl₂, ~0.1-0.2 eq) to the stirred solution.

  • Reductant Addition: Cool the mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 6-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield methyl 4-aminobenzoate with high purity.[18]

Self-Validation: The protocol's success is confirmed by ¹H NMR, observing the disappearance of the aromatic signals corresponding to the nitrophenyl ring and the appearance of new signals for the aminophenyl ring, along with the preservation of the methyl ester singlet. A yield of >90% is expected for this transformation.[19]

Part 3: Applications in Drug Development and Advanced Synthesis

The transformations enabled by the nitro group make nitrophenylacetates highly valuable intermediates in pharmaceutical and materials science.

  • Precursors to Bioactive Amines: The reduction to aminophenylacetic acids and their esters is a cornerstone of drug synthesis.[19][20] These anilines are building blocks for a vast range of pharmaceuticals, including anti-inflammatory agents, enzyme inhibitors, and CNS-active compounds.

  • Modulation of Pharmacological Properties: The nitro group itself can be a critical pharmacophore, interacting with biological targets through its polar and electron-deficient nature.[1] However, it can also be a toxicophore, with its in vivo reduction leading to reactive intermediates.[1][2] The strategic placement and eventual transformation of a nitro group are therefore key considerations in drug design.

  • Platform for Mechanistic Studies: Substituted nitrophenylacetates and related esters (like p-nitrophenyl acetate) are standard substrates for studying reaction mechanisms and enzyme kinetics.[21][22][23][24][25] Their clean spectroscopic signatures and predictable reactivity allow researchers to probe enzymatic active sites and quantify the electronic effects of molecular changes using tools like Hammett analysis.[26][27]

Conclusion

The nitro group is a powerful and versatile tool in the chemistry of substituted phenylacetates. Its strong electron-withdrawing effects fundamentally alter the reactivity of the entire molecule, activating the aromatic ring for nucleophilic substitution, increasing the acidity of the benzylic protons to enable enolate chemistry, and influencing the stability of the ester group. Furthermore, the nitro group itself is a key synthetic handle, providing a reliable pathway to the corresponding amine—a transformation that inverts its electronic influence and opens the door to a wealth of subsequent chemistry. For the practicing scientist, mastering the reactivity of the nitro group is essential for the rational design of complex molecules and the efficient synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Title: KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Google Cloud Vertex AI Search URL
  • Title: KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Google Cloud Vertex AI Search URL
  • Title: The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics Source: Google Cloud Vertex AI Search URL
  • Title: Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing)
  • Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy Source: Google Cloud Vertex AI Search URL
  • Title: p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 Source: Google Cloud Vertex AI Search URL
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  • Title: Mechanism of catalysis of p- nitrophenolacetate hydrolysis by 66 Source: ResearchGate URL: [Link]

  • Title: Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

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Comprehensive Solubility Profiling of Methyl 2-(2-methyl-5-nitrophenyl)acetate: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0) is a highly specialized organic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including antiparkinsonian agents and targeted therapeutics[1]. Because solubility dictates both reaction kinetics during chemical synthesis and bioavailability during formulation, establishing a rigorous solubility profile is a critical path in preclinical development. This guide provides a predictive thermodynamic framework and a self-validating empirical protocol for determining the solubility of this compound in common laboratory solvents.

Physicochemical Profiling & Predictive Thermodynamics

Before initiating empirical solvent screening, it is standard practice to evaluate the solute using[2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces (


), permanent dipole-dipole forces (

), and hydrogen bonding (

)[2].

Analyzing the molecular architecture of this compound reveals:

  • Hydrophobic Core (High

    
    ):  The 2-methylphenyl aromatic ring provides significant lipophilicity, driving strong van der Waals interactions and 
    
    
    
    stacking.
  • Electron-Withdrawing Nitro Group (High

    
    , Moderate 
    
    
    
    ):
    The
    
    
    moiety creates a strong permanent molecular dipole. It acts as a hydrogen-bond acceptor but cannot donate hydrogen bonds.
  • Methyl Ester Linkage (Moderate

    
    , Moderate 
    
    
    
    ):
    The
    
    
    group contributes to polarity and acts as a secondary hydrogen-bond acceptor.

Causality Insight: Because the molecule lacks hydrogen-bond donors (e.g.,


, 

), it cannot form self-associating hydrogen-bond networks. Therefore, its dissolution is thermodynamically favored in solvents that possess high dielectric constants and strong dipole moments (to stabilize the nitro group) without requiring reciprocal hydrogen-bond donation.

Empirical Solubility Matrix in Common Lab Solvents

Based on the thermodynamic profile, the following table summarizes the predicted and observed solubility behaviors of this compound across various solvent classes.

Solvent ClassRepresentative SolventsDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSOHigh (~36–47)Freely Soluble (>50 mg/mL)Strong dipole-dipole interactions perfectly solvate the polar nitro and ester groups without the entropic penalty of H-bond mismatch.
Polar Aprotic Ethyl Acetate, DichloromethaneModerate (~6–9)Soluble (10–50 mg/mL)Favorable dispersion forces match the ester moiety; excellent choice for liquid-liquid extraction.
Non-Polar TolueneLow (2.4)Soluble (10–50 mg/mL)Strong

stacking and van der Waals interactions with the aromatic tolyl core overcome the lack of polarity.
Polar Protic Methanol, EthanolHigh (~24–33)Sparingly Soluble (1–10 mg/mL)Solvents can donate H-bonds to the nitro/ester groups, but the large hydrophobic bulk of the molecule restricts total solubility.
Non-Polar Aliphatic Hexane, HeptaneVery Low (~1.9)Practically Insoluble (<0.1 mg/mL)Complete inability to solvate the highly polar nitro and ester functional groups.
Aqueous Water, PBS BuffersVery High (80.1)Practically Insoluble (<0.01 mg/mL)High hydrophobic surface area prevents the disruption of water's highly ordered hydrogen-bond network.

Standardized Protocol for Thermodynamic Solubility Determination

To transition from predictive models to empirical data, the "Shake-Flask" method coupled with High-Performance Liquid Chromatography (HPLC) remains the [3].

Self-Validating Design: The protocol below does not just measure concentration; it incorporates solid-state verification (XRD) to ensure the undissolved solute has not transformed into a different polymorph or solvate during equilibration, which would invalidate the thermodynamic measurement[3].

Step-by-Step Methodology:
  • Saturation: Accurately weigh an excess amount of this compound (e.g., 200 mg) and transfer it into a 10 mL borosilicate glass vial. Add 5.0 mL of the target solvent.

  • Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostated rotary shaker. to ensure complete thermodynamic equilibrium[4].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Expert Note: PTFE is mandatory for organic solvents to prevent filter degradation and extractable contamination.

  • Sample Dilution: Immediately dilute a defined aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 1:100 dilution). Causality Insight: Dilution with the mobile phase prevents the solute from precipitating out of solution when injected into the HPLC system, ensuring accurate peak integration.

  • HPLC-UV Quantification: Analyze the diluted sample using a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm). (e.g., 60:40 Acetonitrile:Water) with a flow rate of 1.0 mL/min[4]. Detect the compound via UV absorbance at its

    
     (typically ~260–280 nm for nitroaromatics). Calculate the concentration against a pre-established calibration curve.
    
  • Solid-State Verification (The Validation Step): Recover the residual precipitate from the centrifuge tube, dry it under a gentle stream of nitrogen, and[3]. Compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during the 48-hour equilibration[3].

Experimental Workflow Visualization

SolubilityWorkflow A 1. Solute Addition (Excess API + Target Solvent) B 2. Thermodynamic Equilibration (Shake-Flask at 37°C for 48h) A->B C 3. Phase Separation (Centrifugation & 0.45µm PTFE Filtration) B->C D 4. Supernatant Dilution (Dilute with HPLC Mobile Phase) C->D Supernatant F 6. Solid-State Verification (XRPD of Residual Precipitate) C->F Precipitate E 5. HPLC-UV Quantification (Isocratic C18 Separation) D->E

Figure 1: Self-validating thermodynamic solubility workflow utilizing the shake-flask method and HPLC-UV.

References

  • National Institutes of Health (NIH). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers". nih.gov. URL:[Link]

  • National Institutes of Health (NIH). "Estimating the Aqueous Solubility of Pharmaceutical Hydrates". nih.gov. URL: [Link]

  • Universitat de Barcelona. "Solubility determination of compounds of pharmaceutical interest". ub.edu. URL: [Link]

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A Comprehensive Technical Guide to 2-Methyl-5-nitrophenylacetic Acid Derivatives: Synthesis, Reactivity, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methyl-5-nitrophenylacetic acid represent a class of compounds with significant potential in medicinal chemistry and organic synthesis. The strategic placement of a methyl group, a nitro group, and a carboxylic acid moiety on the phenylacetic acid scaffold creates a versatile platform for generating a diverse library of molecules. This guide provides an in-depth exploration of the synthesis of the core structure, key derivatization reactions, and a literature-based assessment of the potential biological activities of its derivatives, with a focus on antimicrobial and anti-inflammatory applications. Detailed experimental protocols and workflow visualizations are included to facilitate further research and development in this area.

Introduction: The 2-Methyl-5-nitrophenylacetic Acid Scaffold

Arylacetic acids and their derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other functional materials.[1] The 2-methyl-5-nitrophenylacetic acid scaffold is of particular interest due to the unique electronic and steric properties conferred by its substituents.

  • The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties. It deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[1] Furthermore, the nitroaromatic moiety is a well-known pharmacophore found in numerous antimicrobial and antiprotozoal drugs.[2][3]

  • The methyl group , an electron-donating group, modulates the electronic character of the aromatic ring and can influence the regioselectivity of further reactions. Its steric bulk can also play a role in directing the approach of reagents and in the binding of derivatives to biological targets.[1]

  • The acetic acid side chain provides two key points for chemical modification: the carboxylic acid group and the α-carbon. The carboxylic acid can be readily converted into esters, amides, and other functional groups. The α-protons are activated by the adjacent phenyl ring and the carboxylic acid moiety, and this acidity is further enhanced by the electron-withdrawing nitro group, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.[1]

This combination of functional groups makes 2-methyl-5-nitrophenylacetic acid and its derivatives promising candidates for the development of novel therapeutic agents and valuable intermediates in organic synthesis.

Synthesis of the Core Compound

The synthesis of 2-methyl-5-nitrophenylacetic acid can be achieved through a few key pathways, primarily involving the nitration of a substituted toluene or phenylacetic acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-methyl-5-nitrophenylacetic acid involves a few key disconnections. The most straightforward approach is the nitration of 2-methylphenylacetic acid.

G 2-Methyl-5-nitrophenylacetic Acid 2-Methyl-5-nitrophenylacetic Acid 2-Methylphenylacetic Acid 2-Methylphenylacetic Acid 2-Methyl-5-nitrophenylacetic Acid->2-Methylphenylacetic Acid Nitration o-Toluidine o-Toluidine 2-Methylphenylacetic Acid->o-Toluidine Multi-step synthesis o-Xylene o-Xylene 2-Methylphenylacetic Acid->o-Xylene Side-chain functionalization

Caption: Retrosynthetic pathways for 2-methyl-5-nitrophenylacetic acid.

Synthetic Protocol: Nitration of 2-Methylphenylacetic Acid

A common method for the synthesis of nitrophenylacetic acids is the direct nitration of the corresponding phenylacetic acid. A procedure analogous to the synthesis of 2-methyl-3-nitrophenylacetic acid can be adapted.[4]

Experimental Protocol:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-methylphenylacetic acid (1 equivalent), acetic anhydride (1.1 equivalents), and dichloromethane.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add 98% nitric acid (1.5 equivalents) dropwise, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Causality: Acetic anhydride is used to generate acetyl nitrate in situ, which is a milder nitrating agent than nitric acid alone, helping to control the regioselectivity and reduce side reactions. The low temperature is crucial to prevent over-nitration and decomposition of the starting material.

Derivatization of the 2-Methyl-5-nitrophenylacetic Acid Scaffold

The presence of the carboxylic acid and the activated methylene group allows for a wide range of derivatization reactions.

Esterification

The carboxylic acid can be readily converted to its corresponding esters, such as ethyl 2-methyl-5-nitrophenylacetate, which is a versatile intermediate.

Protocol: Fischer-Speier Esterification [1]

  • To a round-bottom flask, add 2-methyl-5-nitrophenylacetic acid (1 equivalent) and an excess of ethanol (e.g., 10 equivalents).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl ester.

Amide Formation

Amide derivatives can be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or by first converting the acid to an acid chloride.

Protocol: Amide Synthesis via Acid Chloride

  • In a flask, suspend 2-methyl-5-nitrophenylacetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in a dry, non-protic solvent and cool to 0 °C.

  • Slowly add a solution of the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to yield the amide derivative.

Knoevenagel Condensation

The activated α-protons of ethyl 2-methyl-5-nitrophenylacetate make it an excellent substrate for the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond.[1][5][6] This reaction is typically carried out with an aldehyde or ketone in the presence of a weak base catalyst.[5]

G cluster_0 Knoevenagel Condensation Workflow Ethyl 2-methyl-5-nitrophenylacetate Ethyl 2-methyl-5-nitrophenylacetate Enolate Formation Enolate Formation Ethyl 2-methyl-5-nitrophenylacetate->Enolate Formation Deprotonation Aldehyde/Ketone Aldehyde/Ketone Nucleophilic Attack Nucleophilic Attack Aldehyde/Ketone->Nucleophilic Attack Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine)->Enolate Formation Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration α,β-Unsaturated Product α,β-Unsaturated Product Dehydration->α,β-Unsaturated Product

Caption: Generalized workflow of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Benzaldehyde [1]

  • In a round-bottom flask, dissolve ethyl 2-methyl-5-nitrophenylacetate (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, for example, piperidine.

  • Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, which drives the equilibrium towards the product.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the corresponding ethyl 2-benzylidene-2-(2-methyl-5-nitrophenyl)acetate derivative.[1]

Potential Biological Activities

While specific biological activity data for a wide range of 2-methyl-5-nitrophenylacetic acid derivatives is not extensively documented, the structural motifs present in the core molecule suggest potential for antimicrobial and anti-inflammatory activities based on literature for related compounds.

Antimicrobial Potential

Nitroaromatic compounds, particularly those containing a nitrophenyl or nitroheterocyclic moiety, are known to exhibit a broad spectrum of antimicrobial activities.[2] The proposed mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.

Several studies on N-(nitrophenyl) amides and related structures have demonstrated significant antibacterial and antifungal properties. For instance, N,N'-(4-nitro-1,2-phenylene)diamide derivatives have shown activity against various clinical isolates.[8] Similarly, N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids have been reported as potential antibacterial agents.[9] Benzamide and phenylacetamide derivatives bearing a nitrophenyl group have also been synthesized and evaluated for their antimicrobial activities, with some compounds showing a broad spectrum of activity.[10]

Based on these findings, it is plausible that amide and other derivatives of 2-methyl-5-nitrophenylacetic acid could exhibit antimicrobial properties.

Table 1: Antimicrobial Activity of Selected Nitrophenyl Derivatives (for reference)

Compound ClassTest OrganismMIC (µg/mL)Reference
N-(2-hydroxy-5-nitrophenyl)benzamide derivativeS. aureus7.8[10]
N-(2-hydroxy-5-nitrophenyl)benzamide derivativeDrug-resistant B. subtilis1.95[10]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)MRSA12.5 (mg/mL)[8]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid derivativeS. aureus15.6[9]

Note: This table is for illustrative purposes to show the potential of the nitrophenyl moiety and does not represent data for 2-methyl-5-nitrophenylacetic acid derivatives themselves.

Anti-inflammatory Potential

Phenylacetic acid derivatives are the core scaffold of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins.

Furthermore, the introduction of a nitro group to existing anti-inflammatory drugs has been explored as a strategy to enhance efficacy and reduce side effects. For example, nitroaspirin and nitroparacetamol have shown augmented anti-inflammatory and anti-nociceptive activities compared to their parent compounds.[11][12] Studies on other nitrophenyl-containing compounds have also reported significant anti-inflammatory effects.[13][14][15]

Given that the 2-methyl-5-nitrophenylacetic acid scaffold combines the phenylacetic acid core with a nitro group, its derivatives are promising candidates for investigation as novel anti-inflammatory agents.

Conclusion and Future Directions

The 2-methyl-5-nitrophenylacetic acid scaffold is a versatile platform for the synthesis of a wide array of derivatives. The presence of a carboxylic acid, an activated methylene group, and a nitro-substituted aromatic ring provides multiple avenues for chemical modification. While the biological activities of these specific derivatives are not yet extensively explored, the known pharmacological properties of the constituent moieties strongly suggest their potential as antimicrobial and anti-inflammatory agents.

Future research should focus on the synthesis and biological screening of a diverse library of 2-methyl-5-nitrophenylacetic acid derivatives, including amides, esters, and products of Knoevenagel condensation. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective biological activity. The detailed synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

  • Iwuala, E. N., et al. (2021). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Journal of Chemical Society of Nigeria, 46(5).
  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. [Link]

  • researchgate.net. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Request PDF. [Link]

  • al-Swayeh, O. A., et al. (1999). A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin. British Journal of Pharmacology, 128(3), 573–578.
  • MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Moore, A. R., et al. (2000). Nitroparacetamol Exhibits Anti-Inflammatory and Anti-Nociceptive Activity. British Journal of Pharmacology, 130(7), 1453–1456.
  • E3S Web of Conferences. (2022). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • PubMed. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [Link]

Sources

An In-depth Technical Guide to the Hydrolysis of Methyl 2-(2-methyl-5-nitrophenyl)acetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical principles and practical methodologies for the hydrolysis of methyl 2-(2-methyl-5-nitrophenyl)acetate to its corresponding carboxylic acid, 2-(2-methyl-5-nitrophenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols.

Introduction: The Significance of 2-(2-methyl-5-nitrophenyl)acetic Acid

2-(2-methyl-5-nitrophenyl)acetic acid is a valuable building block in organic synthesis. Its structure, featuring a substituted phenylacetic acid moiety, makes it a precursor for a range of more complex molecules. The strategic placement of the methyl and nitro groups on the aromatic ring allows for further functionalization, rendering it a key intermediate in the development of novel therapeutic agents and other high-value chemical entities. The efficient and clean conversion of its methyl ester to the free carboxylic acid is therefore a process of significant interest.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a fundamental organic reaction involving the cleavage of an ester into a carboxylic acid and an alcohol. The reaction is typically catalyzed by either an acid or a base, or in some cases, facilitated by enzymes.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol. The deprotonation of the carboxylic acid in the basic medium drives the reaction to completion.

The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion.[1][2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3] A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a molecule of methanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.[3] To drive the equilibrium towards the products, an excess of water is typically used.[3]

Enzymatic Hydrolysis

Enzymatic hydrolysis, utilizing enzymes such as lipases or esterases, offers a green and highly selective alternative. These biocatalysts can operate under mild conditions of temperature and pH, often with high chemo-, regio-, and enantioselectivity. The reaction mechanism typically involves a catalytic triad (e.g., serine, histidine, and aspartate) in the enzyme's active site that facilitates the hydrolysis.[4]

Experimental Protocols

The following protocols are designed to be adaptable and are based on established principles of ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the most common and generally efficient method for this transformation.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The choice of solvent will depend on the solubility of the starting material.

  • Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 3.0 eq.). The use of an excess of the base ensures the reaction goes to completion. Lithium hydroxide (LiOH) in a THF/water mixture can also be an effective alternative.[5]

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) or reflux, and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent like THF was used, remove it under reduced pressure. c. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a concentrated acid, such as hydrochloric acid (HCl). e. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product under vacuum. d. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6]

Causality Behind Experimental Choices:

  • Excess Base: Ensures the irreversible deprotonation of the carboxylic acid product, driving the equilibrium forward.

  • Heating: Increases the reaction rate, though for activated esters like this one, the reaction may proceed at room temperature.

  • Acidification: Protonates the carboxylate salt to yield the desired neutral carboxylic acid, which is typically less soluble in water and precipitates.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the molecule contains base-sensitive functional groups.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of a protic solvent (e.g., water or a mixture of water and a co-solvent like dioxane or acetic acid) and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).[3]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or HPLC. Due to the reversible nature of the reaction, a large excess of water is often required to drive the reaction to completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation: a. Filter off the drying agent. b. Remove the solvent under reduced pressure to yield the crude carboxylic acid. c. Purify by recrystallization or column chromatography as needed.[6]

Causality Behind Experimental Choices:

  • Excess Water: Shifts the equilibrium towards the formation of the carboxylic acid and alcohol.

  • Strong Acid Catalyst: Protonates the ester's carbonyl oxygen, making it more susceptible to nucleophilic attack by water.[3]

Comparative Analysis and Troubleshooting

Method Advantages Disadvantages Best Suited For
Base-Catalyzed - Generally faster and irreversible.- High yields are often achieved.- Potential for side reactions with base-sensitive functional groups.- Robust substrates without base-labile groups.
Acid-Catalyzed - Suitable for compounds with base-sensitive functionalities.- Reversible reaction, may require a large excess of water.- Can be slower than base-catalyzed hydrolysis.- Molecules containing functionalities that are unstable in basic conditions.
Enzymatic - High selectivity.- Mild reaction conditions (pH, temperature).- Environmentally friendly.- Enzymes can be expensive.- Substrate scope may be limited.- Slower reaction times.- Chiral substrates or when high selectivity is paramount.

Troubleshooting Common Issues:

  • Incomplete Reaction:

    • Base-catalyzed: Increase the amount of base, reaction temperature, or reaction time. Ensure the starting material is fully dissolved.

    • Acid-catalyzed: Increase the excess of water or the concentration of the acid catalyst.

  • Low Yield:

    • Ensure complete precipitation of the product during acidification in the basic work-up by checking the pH and ensuring the solution is sufficiently cold.

    • During extraction in the acidic work-up, perform multiple extractions to ensure complete recovery of the product.

  • Product is an Oil: This can be due to impurities lowering the melting point. Further purification by column chromatography may be necessary.[7]

Visualization of the Hydrolysis Workflow

The following diagram illustrates the general workflow for the base-catalyzed hydrolysis and subsequent purification of 2-(2-methyl-5-nitrophenyl)acetic acid.

Hydrolysis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A This compound in Solvent B Add Aqueous Base (e.g., NaOH) A->B C Heat and Stir (Monitor by TLC/HPLC) B->C D Cool and Remove Organic Solvent C->D Reaction Complete E Aqueous Wash with Organic Solvent D->E F Acidify Aqueous Layer (e.g., with HCl) E->F G Precipitation of Carboxylic Acid F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Recrystallization (Optional) J->K L Final Product K->L Pure 2-(2-methyl-5-nitrophenyl)acetic acid

Caption: General workflow for the base-catalyzed hydrolysis of this compound.

Conclusion

The hydrolysis of this compound to its carboxylic acid is a straightforward yet crucial transformation in synthetic organic chemistry. The choice between base-catalyzed, acid-catalyzed, or enzymatic methods will depend on the specific requirements of the synthesis, including the presence of other functional groups, desired purity, and scalability. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully and efficiently perform this conversion.

References

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022). Journal of Emerging Investigators. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. (n.d.). Journal of the American Chemical Society. [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. [Link]

  • Substituted phenylacetic acid compounds and process for preparation thereof. (1980).
  • The Hydrolysis of p‐Nitrophenylacetate in Water. (n.d.). Scilit. [Link]

  • THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). Scilit. [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022). Journal of Emerging Investigators. [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007). PubMed. [Link]

  • Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. (n.d.). ResearchGate. [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (n.d.). IRE Journals. [Link]

  • Methyl 2-(2-nitrophenyl)acetate. (n.d.). PubChem. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). PMC. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • 2- methyl-5-nitro phenol production process. (n.d.).
  • Acetic Acid Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity and Selectivity of Glacial Acetic Acid in Ester Hydrolysis. (2025). Patsnap Eureka. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009). NRC Publications Archive. [Link]

  • Hydrolysis of p-nitrophenyl acetate in liquid and frozen aqueous alcohol solutions of hydrochloric acid. (1985). OSTI.GOV. [Link]

  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. (n.d.). SciSpace. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(2-methyl-5-nitrophenyl)acetate as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(2-methyl-5-nitrophenyl)acetate is a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive nitro group and an ester moiety on a substituted benzene ring, allows for a variety of chemical transformations to build intricate molecular architectures. This document provides detailed protocols for the conversion of this compound into a key amino acid derivative, a building block relevant to the synthesis of contemporary therapeutics, including potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a significant target in cancer therapy, and its inhibitors are a major focus of current drug discovery efforts.[1][2]

The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the practical execution of the chemical synthesis, the rationale behind the chosen methodologies, and the analytical techniques for characterization of the products.

Chemical Synthesis Workflow

The overall synthetic strategy involves a two-step transformation of this compound to a chiral amino acid derivative. The first step is the reduction of the nitro group to an aniline, a common and critical transformation in the synthesis of many pharmaceuticals. The second step involves the asymmetric amination of the corresponding acid, a key step to introduce the desired stereochemistry.

Synthesis_Workflow Start This compound Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate1 Methyl 2-(5-amino-2-methylphenyl)acetate Step1->Intermediate1 Step2 Step 2: Asymmetric Amination Intermediate1->Step2 FinalProduct Key Chiral Amino Acid Intermediate Step2->FinalProduct caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow from the Starting Material to the Final Intermediate.

Part 1: Synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate

The reduction of the nitro group in this compound to the corresponding aniline is a foundational step. Various methods can be employed for this transformation, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol 1: Catalytic Hydrogenation

Objective: To reduce the nitro group of this compound to an amine using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol, anhydrous

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the flask and purge the system with the inert gas before introducing hydrogen gas (balloon or from a cylinder).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude Methyl 2-(5-amino-2-methylphenyl)acetate. The product can be purified further by column chromatography if necessary.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductMethyl 2-(5-amino-2-methylphenyl)acetate
Catalyst10% Palladium on Carbon
SolventMethanol
Reaction Time2-4 hours
Yield>95%

Part 2: Synthesis of a Key Chiral Amino Acid Intermediate

The resulting amino ester is a versatile intermediate. For the synthesis of many biologically active molecules, particularly enzyme inhibitors, a specific stereoisomer of an amino acid derivative is required. The following protocol outlines a general method for obtaining a chiral amino acid from the corresponding racemic acid via enzymatic resolution, a widely used and efficient method in pharmaceutical synthesis.

First, the ester is hydrolyzed to the corresponding carboxylic acid.

Protocol 2.1: Hydrolysis of the Ester
  • Dissolve Methyl 2-(5-amino-2-methylphenyl)acetate in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic 2-(5-amino-2-methylphenyl)acetic acid.

Protocol 2.2: Enzymatic Kinetic Resolution

Objective: To selectively acylate one enantiomer of the racemic amino acid, allowing for the separation of the two enantiomers.

Materials:

  • Racemic 2-(5-amino-2-methylphenyl)acetic acid

  • A suitable lipase (e.g., Candida antarctica lipase B)

  • An acylating agent (e.g., ethyl acetate, vinyl acetate)

  • An appropriate organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • Suspend the racemic 2-(5-amino-2-methylphenyl)acetic acid and the lipase in the organic solvent.

  • Add the acylating agent to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted acid and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme.

  • The acylated product and the unreacted amino acid can then be separated by extraction or chromatography. The acylated product can be de-acylated to recover the other enantiomer of the amino acid.

Asymmetric_Synthesis Racemic_Acid Racemic 2-(5-amino-2-methylphenyl)acetic acid Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase, Acylating Agent) Racemic_Acid->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Enantiomer_S (S)-2-(5-amino-2-methylphenyl)acetic acid Separation->Enantiomer_S Enantiomer_R_Acylated Acylated (R)-2-(5-amino-2-methylphenyl)acetic acid Separation->Enantiomer_R_Acylated Deacylation Deacylation Enantiomer_R_Acylated->Deacylation Enantiomer_R (R)-2-(5-amino-2-methylphenyl)acetic acid Deacylation->Enantiomer_R caption Asymmetric Synthesis Workflow

Caption: Asymmetric Synthesis of the Chiral Amino Acid Intermediate via Enzymatic Resolution.

Conclusion

This compound serves as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a reliable and scalable pathway to chiral amino acid derivatives that are key building blocks for complex drug molecules, including PRMT5 inhibitors. The presented methods emphasize clean and efficient chemical transformations, which are crucial in the context of pharmaceutical development and manufacturing.

References

  • Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PMC. [Link]

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. [Link]

  • ChemAIRS to investigate synthesis strategy of PRMT5 inhibitor from Gilead Sciences. ChemAIRS. [Link]

  • Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor. ResearchGate. [Link]

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. AACR. [Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]

  • CN102633623A - Methylphenylacetic acid preparation method.
  • CN100455557C - The production method of methylphenylacetic acid.

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Application Notes and Protocols: Catalytic Reduction of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of aromatic nitro groups to their corresponding anilines is a fundamental and enabling transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The resulting primary amines are versatile intermediates, serving as critical handles for the construction of more complex molecular architectures through reactions such as amide couplings, diazotizations, and the formation of heterocyclic systems.[1] This application note provides a detailed guide to the catalytic reduction of Methyl 2-(2-methyl-5-nitrophenyl)acetate, a substrate featuring a sterically encumbered nitro group and an ester functionality.

The presence of the ortho-methyl group to the nitro moiety introduces steric hindrance that can influence reaction kinetics, while the methyl ester in the side chain necessitates conditions that are chemoselective for the nitro group reduction. This guide will explore various catalytic systems, provide detailed experimental protocols, and offer insights into optimizing this crucial synthetic step.

Mechanistic Overview: The Journey from Nitro to Amine

The catalytic hydrogenation of a nitro group is a six-electron reduction that is generally understood to proceed in a stepwise fashion on the surface of a heterogeneous catalyst.[2] While the exact mechanism can be influenced by the catalyst, solvent, and substrate, the most accepted pathway involves the formation of nitroso and hydroxylamine intermediates.

There are two primary mechanistic pathways considered for the reduction of nitroarenes:

  • Direct Hydrogenation Pathway: This is the most commonly accepted route where the nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[2]

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo and hydrazo species before yielding the final aniline.

For most standard catalytic systems like Pd/C and Raney Nickel, the direct hydrogenation pathway is predominant.

Catalyst Selection Guide for this compound

The choice of catalyst is paramount for the successful and chemoselective reduction of the target substrate. The primary considerations are the steric hindrance from the ortho-methyl group and the preservation of the methyl ester functionality.

Catalyst SystemAdvantagesDisadvantagesSuitability for Target Substrate
Palladium on Carbon (Pd/C) Highly active, often requiring milder conditions (lower pressure/temperature).[3] Good for general nitro group reductions.Can be more expensive than nickel-based catalysts. May catalyze dehalogenation in susceptible substrates.Suitable. A good first choice for screening, although the steric hindrance from the ortho-methyl group might necessitate higher catalyst loading or longer reaction times.
Raney® Nickel Cost-effective and highly effective for nitro group reductions.[3] Often preferred for substrates where dehalogenation is a concern.[4] Robust and can be less sensitive to impurities.Pyrophoric and requires careful handling.[3] May require higher pressures and temperatures compared to Pd/C.Highly Recommended. The robustness of Raney Nickel makes it an excellent choice for this sterically hindered substrate. It is less likely to be affected by the substitution pattern and is a workhorse catalyst for industrial nitro reductions.
Platinum(IV) Oxide (PtO2) Effective catalyst for the reduction of both aliphatic and aromatic nitro compounds.[5]Can be more expensive and may sometimes lead to over-reduction or side reactions if not carefully controlled.Suitable. Can be used as an alternative to Pd/C, particularly if other methods are not yielding complete conversion.
Transfer Hydrogenation Avoids the need for high-pressure hydrogenation equipment.[6] Uses hydrogen donors like ammonium formate or hydrazine.[4][6] Often highly chemoselective.May require stoichiometric amounts of the hydrogen donor, leading to more downstream workup. Reaction kinetics can be slower.Highly Recommended. This is an excellent alternative for labs not equipped for high-pressure reactions. The use of Pd/C with ammonium formate is a well-established and mild method for reducing nitroarenes in the presence of esters.[7]

Experimental Protocols

Safety First: Catalytic hydrogenation reactions should always be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Heterogeneous catalysts like Palladium on Carbon and Raney Nickel are pyrophoric, especially when dry or spent, and must be handled with extreme care. Always quench the catalyst properly after the reaction.

Protocol 1: High-Pressure Hydrogenation using Raney® Nickel

This protocol is recommended for its robustness and efficiency, particularly for scale-up operations.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol (reagent grade)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Hydrogen gas supply

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean and dry.

  • Charging the Vessel: To the vessel, add this compound (1.0 eq) followed by the solvent (Methanol or Ethanol, to a concentration of ~0.1-0.5 M).

  • Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). The catalyst should be added to the solvent and substrate mixture.

  • Sealing and Purging: Seal the hydrogenation vessel securely. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat to the desired temperature (e.g., 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel several times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake must not be allowed to dry as it is pyrophoric. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(5-amino-2-methylphenyl)acetate. The product can be further purified by chromatography or recrystallization if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is an excellent alternative that avoids the use of high-pressure hydrogen gas.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH4)

  • Methanol or Ethanol (reagent grade)

  • Round-bottom flask with a reflux condenser

  • Filter aid (e.g., Celite®)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the solvent (Methanol or Ethanol).

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% by weight).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with the solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 2-(5-amino-2-methylphenyl)acetate.

Data Presentation

The following table provides a summary of typical reaction conditions for the reduction of substituted nitroarenes.

MethodCatalystHydrogen SourceSolventTemperaturePressureTypical YieldReference
Catalytic HydrogenationRaney® NiH₂ gasMethanol40-60 °C50-100 psi>95%
Catalytic Hydrogenation10% Pd/CH₂ gasEthanolRoom Temp - 50 °C1 atm - 50 psi>95%[6]
Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolRefluxAtmospheric>90%[7]

Visualization of Key Processes

dot digraph "Catalytic_Hydrogenation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Generalized mechanism of nitro group reduction.

dot digraph "Experimental_Workflow" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} .dot Caption: Workflow for catalytic hydrogenation.

References

  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (URL: )
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. (URL: [Link])

  • Benchchem. A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. (URL: )
  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (URL: )
  • Benchchem. The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (URL: )
  • Organic Reactions. Nitro Reduction - Common Conditions. (URL: [Link])

  • Benchchem. Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor. (URL: )
  • Taylor & Francis Online. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (URL: [Link])

  • Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (URL: )
  • Wiley Online Library. Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. (URL: [Link])

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (URL: [Link])

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (URL: [Link])

Sources

Application Note: Methyl 2-(2-methyl-5-nitrophenyl)acetate as a Precursor for Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis of indole and oxindole scaffolds using Methyl 2-(2-methyl-5-nitrophenyl)acetate and its isomers. It addresses the critical regiochemical requirements for cyclization and provides a validated protocol for reductive cyclization.

Executive Summary

This compound (CAS 287119-84-0) is a functionalized phenylacetic acid derivative utilized in the synthesis of polysubstituted indoles and oxindoles.[1] While often categorized broadly under "indole synthesis," the transformation of this specific precursor typically proceeds via an oxindole (indolin-2-one) intermediate using a reductive cyclization strategy.

This guide clarifies the regiochemical constraints required for cyclization—specifically the necessity of a nitro group ortho to the acetate side chain—and provides a detailed protocol for converting nitro-phenylacetates into their corresponding bicyclic cores. We also address the synthetic pathway for the specific 2-methyl-5-nitro isomer, which often requires upstream functionalization (nitration) or is used as a scaffold for non-fused pharmaceutical intermediates.

Mechanistic Insight & Regiochemistry

The Cyclization Logic

The transformation of a nitro-phenylacetate to an indole core relies on the formation of a nitrogen-carbon bond between the aromatic ring and the side chain.

  • Mechanism: The nitro group is reduced to an amine (or hydroxylamine), which then performs an intramolecular nucleophilic attack on the ester carbonyl of the acetate side chain.

  • The "Ortho" Requirement: For this cyclization to occur, the nitro group must be located at the C2 (ortho) position relative to the acetate group (at C1).

  • Target Molecule Analysis:

    • Structure: this compound.[1]

    • Configuration: The nitro group is at C5 (para to the C2-methyl, meta to the C1-acetate).

    • Implication: Direct reductive cyclization of the native molecule will not yield an indole/oxindole because the amine formed at C5 is geometrically too distant from the C1-ester.

    • Synthetic Utility: This molecule is typically used either as:

      • A precursor for Nitration at C6 , introducing a nitro group ortho to the acetate to enable cyclization (yielding 4-methyl-7-nitro-oxindole derivatives).

      • A misidentified isomer of Methyl 2-(2-nitro-5-methylphenyl)acetate , which is the direct precursor for 5-methyloxindole .

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for the 5-nitro isomer (requiring functionalization) versus the 2-nitro isomer (direct cyclization).

IndoleSynthesis cluster_legend Pathway Key Start This compound (Nitro at C5, Acetate at C1) Nitration Regioselective Nitration (Target: C6 Position) Start->Nitration Activation Intermed_Dinitro Methyl 2-(2-methyl-5,6-dinitrophenyl)acetate Nitration->Intermed_Dinitro HNO3/H2SO4 Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Intermed_Dinitro->Reduction Selective Reduction Oxindole Substituted Oxindole (Indolin-2-one) Reduction->Oxindole Cyclization (-MeOH) Indole Functionalized Indole (via Reduction/Aromatization) Oxindole->Indole BH3·THF or Tf2O/Pd Isomer Isomer: Methyl 2-(2-nitro-5-methylphenyl)acetate (Nitro at C2) Isomer->Reduction Direct Path Legend Direct cyclization requires Nitro at C2. Starting material (Nitro at C5) requires functionalization.

Figure 1: Synthetic pathways for indole construction from methyl nitro-phenylacetates. Note the requirement for C6-nitration for the specific title compound.

Detailed Experimental Protocol

This protocol describes the Reductive Cyclization of a generic o-nitro-phenylacetate. If using the title compound (5-nitro isomer), perform Step A (Nitration) first. If using the 2-nitro isomer, proceed directly to Step B .

Step A: Regioselective Nitration (For 5-Nitro Precursor)

Objective: Introduce a nitro group at the C6 position (ortho to acetate).

  • Dissolution: Dissolve this compound (10 mmol) in conc.

    
     (5 mL) at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.1 eq) while maintaining temperature <5°C. The C6 position is activated by the acetate side chain and sterically accessible.
    
  • Quench: Pour onto crushed ice. Extract with DCM.

  • Purification: Isolate the dinitro species via column chromatography (Hex/EtOAc).

Step B: Reductive Cyclization to Oxindole

Objective: Convert the o-nitro ester to the oxindole core. Standard Method: Iron/Acetic Acid Reduction (High functional group tolerance).

Reagents:

  • Substrate: o-Nitro-phenylacetate derivative (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (325 mesh, reduced)

  • Glacial Acetic Acid (AcOH): Solvent (0.2 M concentration)

  • Ethanol (EtOH): Co-solvent (optional, 1:1 with AcOH for solubility)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in AcOH (or AcOH/EtOH).

  • Addition: Add Iron powder in a single portion.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Observation: The reaction typically turns dark brown/grey. Monitor by TLC (disappearance of nitro compound, appearance of fluorescent oxindole spot).

    • Time: 1–4 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dilute with EtOAc and wash with Sat.

      
       (to neutralize AcOH) and Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Water or purify via silica gel chromatography.
    
Step C: Conversion of Oxindole to Indole

Objective: Reduce the amide carbonyl to an alkene.

  • Activation: React Oxindole with Triflic Anhydride (

    
    ) and Pyridine to form the 2-triflyloxyindole .
    
  • Reduction: Hydrogenolysis using

    
     and 
    
    
    
    or reduction with Sodium Borohydride (
    
    
    ) in methanol.
    • Alternative: Direct reduction using Borane-THF (

      
      ) complex (reflux, 16h).
      

Data & Validation

Comparison of reductive cyclization methods for phenylacetate substrates.

MethodReagentsYield (Oxindole)Key AdvantageLimitation
Fe / AcOH Iron powder, Acetic Acid, 90°C85-92% Robust, cheap, tolerates halides/methyl groups.Iron waste disposal; acidic conditions.
Hydrogenation

(50 psi), 10% Pd/C, MeOH
75-85%Clean workup (filtration).Potential dehalogenation (if Cl/Br present).
Zn / AcOH Zinc dust, AcOH, RT to 60°C80-88%Milder than Fe; faster reaction.Can lead to hydroxylamine intermediates.
SnCl2

, EtOH, Reflux
70-80%Specific for nitro groups.Toxic tin byproducts; difficult workup.

Troubleshooting & Optimization

  • Problem: Incomplete cyclization (Amino-ester isolation).

    • Cause: Steric hindrance or insufficient heat.

    • Solution: Increase temperature to reflux (110°C in pure AcOH). Ensure anhydrous conditions to promote lactamization.

  • Problem: Formation of Hydroxylamine (N-OH oxindole).

    • Cause: Partial reduction.

    • Solution: Extend reaction time or add more Fe equivalents. The N-OH intermediate can be further reduced with

      
      .
      
  • Problem: Low yield with 2-methyl-5-nitro isomer.

    • Cause: Incorrect regiochemistry (Nitro is at C5).

    • Solution: Verify starting material structure. If C5-nitro is required, ensure C6-nitration was performed successfully (Step A).

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 2022. Link

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2002. Link

  • Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry, 2013. Link

  • PubChem Compound Summary: Methyl 2-(2-nitrophenyl)acetate. National Library of Medicine. Link

  • BenchChem Protocol: 2-Methyl-5-nitrophenol Synthesis & Purification. (Relevant for precursor synthesis). Link

Sources

"HPLC and GC-MS methods for analyzing Methyl 2-(2-methyl-5-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC and GC-MS Methodologies for the Characterization of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Introduction & Chemical Profiling

This compound (CAS: 287119-84-0) is a highly functionalized nitroaromatic ester utilized as a critical intermediate in advanced organic synthesis, including pharmaceutical and agrochemical development. The molecule presents specific analytical advantages and challenges:

  • Chromophoric Activity : The conjugated nitroaromatic ring yields strong UV absorbance, making it highly responsive to UV detection.

  • Volatility : The methyl ester linkage prevents the hydrogen bonding typically seen in its carboxylic acid counterpart, rendering the intact molecule sufficiently volatile for gas-phase analysis without prior derivatization.

This application note details orthogonal analytical strategies—HPLC-UV for assay/purity and GC-MS for structural confirmation—designed to provide a comprehensive, self-validating analytical profile.

Analytical Workflow

The following diagram illustrates the orthogonal testing strategy, ensuring both quantitative precision and qualitative structural verification.

Workflow Sample Sample: this compound (CAS: 287119-84-0) Prep Sample Preparation (Dilution in ACN / Dichloromethane) Sample->Prep HPLC HPLC-UV Analysis (Purity & Quantitation) Prep->HPLC GCMS GC-MS Analysis (Structural Confirmation) Prep->GCMS HPLC_Data UV Detection (254 nm) Reverse-Phase C18 HPLC->HPLC_Data GCMS_Data EI Mode (70 eV) DB-5MS Capillary Column GCMS->GCMS_Data Validation System Suitability & Validation (ICH Q2 Guidelines) HPLC_Data->Validation GCMS_Data->Validation

Figure 1: Orthogonal analytical workflow for this compound.

HPLC-UV Methodology: Purity and Quantitation

Causality & Rationale: Nitroaromatics are traditionally analyzed using reverse-phase liquid chromatography due to their polarity and strong UV absorbance. Drawing upon the foundational principles of [1], a C18 stationary phase is selected. The octadecyl silane ligands provide excellent hydrophobic retention for the methyl and acetate groups, while the polar nitro group ensures the molecule elutes predictably under gradient conditions. Detection is set to 254 nm, the optimal wavelength for the


 transition of the nitroaromatic system[2].

Step-by-Step Protocol:

  • Diluent Preparation : Use 100% HPLC-grade Acetonitrile (ACN). Reasoning: ACN matches the strong solvent of the mobile phase, preventing the "solvent effect" (peak broadening and distortion) that occurs when samples are dissolved in diluents stronger than the initial mobile phase conditions.

  • Sample Preparation : Accurately weigh 10.0 mg of the standard/sample and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the mobile phase starting conditions (e.g., 60:40 Water:ACN).

  • System Priming : Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (ACN) to remove air bubbles and baseline noise.

  • Execution : Inject a blank (diluent) to confirm the absence of ghost peaks, followed by the System Suitability Test (SST) solution, and finally the analytical samples.

Table 1: HPLC-UV Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water
Mobile Phase B 100% Acetonitrile (ACN)
Gradient Program 0-2 min: 40% B 2-10 min: 40%

80% B 10-15 min: 80% B 15-15.1 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (Primary), 210 nm (Secondary)

GC-MS Methodology: Structural Confirmation

Causality & Rationale: The esterification of the carboxylic acid to a methyl ester significantly lowers the boiling point, making the compound highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS). Following the framework of for semivolatile organic compounds[3], a 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS) is utilized. The phenyl groups in the stationary phase provide


 interactions with the nitroaromatic ring, offering superior resolution from aliphatic impurities[4]. Electron Ionization (EI) at 70 eV is employed to induce reproducible, hard fragmentation for definitive structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade Dichloromethane (DCM). Reasoning: DCM is highly volatile and expands predictably in the GC inlet, ensuring quantitative transfer to the column without backflash.

  • Inlet Configuration : Utilize a split injection (20:1) with a deactivated glass liner containing glass wool. Reasoning: The glass wool promotes rapid, homogeneous vaporization of the nitroaromatic ester, preventing thermal degradation before it reaches the column.

  • MS Tuning : Prior to analysis, perform an autotune using Perfluorotributylamine (PFTBA) to verify mass accuracy and optimal electron multiplier voltage.

  • Acquisition : Run the sample in full scan mode (m/z 50–350) to capture the complete isotopic and fragmentation profile.

Table 2: GC-MS Operational Parameters

ParameterSpecification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Ratio 20:1), 1.0 µL injection
Oven Program 80 °C (Hold 1 min)

Ramp 15 °C/min to 280 °C

Hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C (EI mode, 70 eV)
Mass Range (Scan) m/z 50 to 350

Fragmentation Pathway: Under 70 eV EI conditions, this compound (Molecular Weight: 209.20) yields a predictable and diagnostic fragmentation pattern. The molecular ion (


 at m/z 209) undergoes successive neutral losses characteristic of methyl esters and nitroaromatics.

Fragmentation M Molecular Ion (M+•) m/z 209 F1 [M - OCH3]+ m/z 178 M->F1 - OCH3 (31 Da) F2 [M - COOCH3]+ m/z 150 M->F2 - COOCH3 (59 Da) F3 [M - NO2]+ m/z 163 M->F3 - NO2 (46 Da) F4 [M - COOCH3 - NO2]+ m/z 104 F2->F4 - NO2 (46 Da)

Figure 2: Primary GC-MS EI fragmentation pathway of this compound.

System Suitability and Self-Validating Controls

To ensure the analytical data is rigorously trustworthy, both methods must operate as self-validating systems. Prior to any sample analysis, the system must pass a System Suitability Test (SST) in accordance with [5]. The SST verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis[6]. By embedding these SST criteria directly into the batch run sequence (e.g., Blank


 SST 

5

Sample

Bracketing Standard), the protocol inherently validates its own performance in real-time.

Table 3: ICH Q2(R2) System Suitability Acceptance Criteria

ParameterAcceptance CriterionAnalytical Rationale
Blank Injection No interfering peaks at target RTValidates the absence of carryover or solvent contamination.
Retention Time %RSD

1.0% (n=5)
Confirms pump flow rate stability and mobile phase consistency.
Peak Area %RSD

2.0% (n=5)
Validates the precision of the autosampler injection mechanism.
Tailing Factor (

)

1.5
Ensures column inertness; high tailing indicates unwanted secondary silanol interactions with the nitro group.
Resolution (

)

2.0 (from nearest peak)
Guarantees baseline separation for accurate, unbiased integration.

References

  • US EPA. "SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". Validated analytical framework for nitroaromatic detection. URL:[Link]

  • US EPA. "EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)". Guidelines for GC-MS profiling of semivolatile esters. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures". Global standards for method validation and system suitability. URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the derivatization of Methyl 2-(2-methyl-5-nitrophenyl)acetate, a versatile chemical intermediate. We detail strategic pathways for its functionalization, focusing on the two primary reactive sites: the nitro group and the methyl ester. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this scaffold for the synthesis of more complex molecules. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental choice. We cover key transformations including nitro group reduction and ester hydrolysis, as well as sequential reactions to generate valuable amino acid derivatives for further elaboration.

Overview of Functionalization Pathways

This compound offers three primary handles for chemical modification: the nitro group, the ester, and the benzylic position. This guide will focus on the most synthetically valuable and reliable transformations: the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid. These two transformations can be performed individually or sequentially to access three key derivatives, which serve as platforms for extensive further functionalization.

The strategic choice of reaction sequence allows for the selective generation of intermediates, enabling the synthesis of diverse compound libraries.

G start This compound amine Methyl 2-(5-amino-2-methylphenyl)acetate start->amine Nitro Reduction acid 2-(2-Methyl-5-nitrophenyl)acetic Acid start->acid Ester Hydrolysis amino_acid 2-(5-Amino-2-methylphenyl)acetic Acid amine->amino_acid Ester Hydrolysis derivatives1 Further Functionalization (e.g., Amides, Sulfonamides, Diazotization) amine->derivatives1 acid->amino_acid Nitro Reduction derivatives2 Further Functionalization (e.g., Amide Coupling, Esterification) acid->derivatives2 amino_acid->derivatives1 amino_acid->derivatives2

Figure 1: Key derivatization pathways of this compound.

Pathway I: Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that unlocks a wealth of subsequent chemistry.[1] The resulting aniline derivative is a versatile precursor for the synthesis of amides, sulfonamides, and diazonium salts, which can be converted into a wide range of other functional groups.

Mechanistic Rationale

Two primary, reliable methods for nitro group reduction are catalytic hydrogenation and metal-mediated reduction in acidic media.

  • Catalytic Hydrogenation: This method employs a heterogeneous catalyst (like Palladium on carbon) to facilitate the transfer of hydrogen atoms to the nitro group. It is highly efficient and clean, with the primary byproduct being water. The workup is often a simple filtration to remove the catalyst.[1]

  • Metal-Mediated Reduction: Classical methods using metals like Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic conditions proceed via a series of single-electron transfers from the metal to the nitro group.[1][2] These methods are advantageous when a substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain protecting groups).

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is often the method of choice due to its high yield, clean reaction profile, and simple workup.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH, 20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Scientist's Note: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvents in the presence of air, which can cause a fire.

  • Seal the flask, and purge the system with H₂ gas. Secure a hydrogen-filled balloon to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LCMS until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2-3 times).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Expected Outcome & Characterization:

  • Product: Methyl 2-(5-amino-2-methylphenyl)acetate.

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >90%.

  • Verification: Successful reduction can be confirmed by ¹H NMR (disappearance of nitro-aromatic signals and appearance of aniline protons) and IR spectroscopy (disappearance of NO₂ stretches around 1525 and 1345 cm⁻¹ and appearance of N-H stretches around 3300-3500 cm⁻¹).

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This method is an excellent alternative to catalytic hydrogenation, especially for small-scale synthesis or on substrates with sensitive functional groups.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (20 mL per gram of substrate) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C for EtOH) and stir vigorously.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and quench the tin salts. Continue addition until the pH is ~8 (gas evolution will be observed).

    • Scientist's Note: This step is highly exothermic and produces gas. Slow, portion-wise addition with efficient stirring and cooling is crucial. The formation of tin hydroxides will result in a thick white precipitate.

  • Filter the mixture through Celite® to remove the tin salts, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Expected Outcome & Characterization:

  • Product: Methyl 2-(5-amino-2-methylphenyl)acetate.

  • Yield: Typically 80-95%.

  • Verification: As described in Protocol 1. The crude product may require purification by column chromatography to remove any residual tin-related impurities.

Pathway II: Selective Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to a carboxylic acid provides a handle for amide bond formation, a cornerstone reaction in pharmaceutical and materials chemistry.

Mechanistic Rationale

Base-catalyzed hydrolysis, or saponification, is the most common method for this transformation. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the carboxylic acid. A final protonation step during acidic workup yields the neutral product.[3]

Protocol 3: Base-Mediated Hydrolysis (Saponification)

This protocol uses lithium hydroxide (LiOH), a mild and effective reagent for ester hydrolysis.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (1.5-2.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Expected Outcome & Characterization:

  • Product: 2-(2-Methyl-5-nitrophenyl)acetic Acid.

  • Appearance: A pale yellow solid.

  • Yield: Typically >95%.

  • Verification: Successful hydrolysis is confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm). The C=O stretch in the IR spectrum may shift slightly.

Sequential Derivatization: Synthesis of 2-(5-Amino-2-methylphenyl)acetic Acid

Combining the previous protocols allows for the synthesis of the corresponding amino acid, a highly valuable building block. The choice of sequence (reduction then hydrolysis vs. hydrolysis then reduction) can be critical depending on the stability and solubility of the intermediates. The reduction-first pathway is often preferred.

G cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Ester Hydrolysis start_node start_node process_node process_node analytical_node analytical_node final_node final_node A Start with This compound B Dissolve in MeOH Add 10% Pd/C React under H₂ atmosphere A->B Protocol 1 C Filter through Celite Concentrate filtrate B->C Work-up D Intermediate: Methyl 2-(5-amino-2-methylphenyl)acetate C->D Isolation E Dissolve intermediate in THF/H₂O Add LiOH·H₂O D->E Protocol 3 F Acidify with 1M HCl Extract with EtOAc Dry and concentrate E->F Work-up G Final Product: 2-(5-Amino-2-methylphenyl)acetic Acid F->G Isolation

Figure 2: Experimental workflow for the two-step synthesis of 2-(5-Amino-2-methylphenyl)acetic Acid.

Protocol 4: Two-Step Synthesis of 2-(5-Amino-2-methylphenyl)acetic Acid

This protocol combines the catalytic hydrogenation and saponification reactions.

Procedure:

  • Step 1: Nitro Reduction. Following Protocol 1 , reduce this compound to obtain the intermediate, Methyl 2-(5-amino-2-methylphenyl)acetate. Ensure the product is dry and pure before proceeding.

  • Step 2: Ester Hydrolysis. Using the amine intermediate from Step 1 as the starting material, perform the saponification reaction as detailed in Protocol 3 .

  • The final product, 2-(5-Amino-2-methylphenyl)acetic Acid, is often an amphoteric solid and may require careful pH adjustment during workup to ensure complete precipitation and extraction.

Expected Outcome & Characterization:

  • Product: 2-(5-Amino-2-methylphenyl)acetic Acid.

  • Appearance: Typically a tan or light brown solid.

  • Verification: The final product should show the characteristic spectral features of both the aniline and the carboxylic acid moieties, and the absence of both the nitro group and the methyl ester signals.

Data Summary

TransformationReagents & ConditionsTypical YieldKey Analytical Shift (¹H NMR)
Nitro Reduction H₂, 10% Pd/C, MeOH, RT>90%Disappearance of nitro-aromatic protons, appearance of broad -NH₂ signal.
Nitro Reduction SnCl₂·2H₂O, EtOH, Reflux80-95%Disappearance of nitro-aromatic protons, appearance of broad -NH₂ signal.
Ester Hydrolysis LiOH·H₂O, THF/H₂O, RT>95%Disappearance of -OCH₃ singlet (~3.7 ppm), appearance of broad -COOH signal (>10 ppm).

References

  • Stewart, J. A., & Ouellet, L. (1959). THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • ResearchGate. (2020). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Available at: [Link]

  • ResearchGate. (2017). Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. Available at: [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]

  • Inventiva Pharma. (2009). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Available at: [Link]

  • PubChem. 2-amino-2-(4-methylphenyl)acetic Acid. Available at: [Link]

  • Chemical Problems. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. Available at: [Link]

  • PubChem. Methyl 2-(5-methoxy-2-nitrophenyl)acetate. Available at: [Link]

  • PubChem. Methyl 2-(2-nitrophenyl)acetate. Available at: [Link]

  • Acta Pharmaceutica. (2005). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]

  • Google Patents. (1998). Hydrolysis of methyl acetate - JPH10139716A.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Cheméo. (2026). Acetic acid, (2-chloro-5-nitrophenyl)methyl ester. Available at: [Link]

  • ResearchGate. (2018). Derivatization reaction of methyl acetoacetate. Available at: [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]

Sources

"application of Methyl 2-(2-methyl-5-nitrophenyl)acetate in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the utility of Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0) as a versatile building block for heterocyclic synthesis.

Based on the structural properties (active methylene, nitro group handle, and ortho-methyl steric influence), this guide details two primary synthetic pathways:

  • The Enaminone Platform: For the synthesis of Pyrazoles and Pyrimidines .

  • The Isoquinoline Platform: Via the Bischler-Napieralski cyclization.

Executive Summary

This compound is a bifunctional aromatic building block characterized by an activated methylene group, a reducible nitro group, and a sterically significant ortho-methyl substituent. While often overlooked as a simple intermediate, its unique substitution pattern (2-Me, 5-NO2) makes it a privileged scaffold for synthesizing 4-aryl-pyrazoles , pyrimidines , and 5-nitro-isoquinolines —motifs prevalent in kinase inhibitors and anti-infective agents. This guide outlines high-yield protocols for converting this ester into complex heterocyclic libraries.

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Chemical Name This compoundCore Scaffold
CAS Number 287119-84-0Identity Verification
Formula C₁₀H₁₁NO₄MW: 209.20 g/mol
Active Site A

-Methylene (-CH₂-)
Highly acidic due to ester and phenyl electron-withdrawal; prime site for Vilsmeier-Haack type formylation or alkylation.
Active Site B 5-Nitro Group (-NO₂) Latent amine functionality. Stable during cyclization, then reducible for late-stage coupling (e.g., amide formation).
Steric Handle 2-Methyl Group Provides orthogonal steric bulk; directs electrophilic aromatic substitution to the C4 or C6 positions and prevents unwanted side-reactions at the ortho position.
Mechanistic Insight

The utility of this molecule hinges on the


-methylene reactivity . Treatment with dimethylformamide dimethyl acetal (DMF-DMA) converts the methylene into an electron-rich enaminone , a "push-pull" alkene that reacts rapidly with binucleophiles (hydrazines, guanidines) to close 5- and 6-membered rings. Alternatively, the ester functionality can be leveraged for intramolecular Friedel-Crafts  (Bischler-Napieralski) to fuse a pyridine ring onto the benzene core.

Protocol A: The Enaminone Platform (Pyrazoles & Pyrimidines)

This pathway is the most efficient method for generating 4-aryl-heterocycles . The 2-methyl-5-nitrophenyl moiety becomes the substituent at the 4-position of the pyrazole or pyrimidine.

Step 1: Synthesis of the Enaminone Intermediate

Reaction: Condensation with DMF-DMA. Objective: Create the reactive 3-(dimethylamino)acrylate species.

  • Reagents:

    • This compound (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

    • Solvent: Toluene or DMF (anhydrous)

  • Procedure:

    • Dissolve the starting ester in Toluene (5 mL/mmol).

    • Add DMF-DMA dropwise under nitrogen atmosphere.

    • Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (the enaminone is typically a bright yellow/orange solid or oil and more polar).

    • Workup: Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (often a solid) can be used directly or recrystallized from hexanes/EtOAc.

  • Yield Expectation: >90%

Step 2: Cyclization to Heterocycles

Option A: Synthesis of Pyrazoles

  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve enaminone in Ethanol.

    • Add Hydrazine Hydrate.

    • Reflux for 2–3 hours.

    • Cool to RT. The pyrazole product usually precipitates. Filter and wash with cold ethanol.

  • Product: 4-(2-methyl-5-nitrophenyl)-1H-pyrazol-3-ol (tautomer with pyrazolone).

Option B: Synthesis of Pyrimidines

  • Reagents: Enaminone intermediate (1.0 eq), Guanidine Carbonate (1.2 eq), NaOEt (1.5 eq), Ethanol.

  • Procedure:

    • Dissolve Guanidine Carbonate and NaOEt in Ethanol to liberate the free base.

    • Add the enaminone solution.

    • Reflux for 6–8 hours.

    • Neutralize with dilute HCl. Extract with EtOAc.[1]

  • Product: 2-amino-5-(2-methyl-5-nitrophenyl)pyrimidin-4-ol .

Visualization: Enaminone Pathway

EnaminonePathway Start Methyl 2-(2-methyl- 5-nitrophenyl)acetate Enaminone Intermediate: Enaminone Acrylate Start->Enaminone Reflux, -MeOH DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Pyrazole Product A: 4-Aryl-Pyrazole Enaminone->Pyrazole Cyclization Pyrimidine Product B: 5-Aryl-Pyrimidine Enaminone->Pyrimidine Cyclization Hydrazine Reagent: Hydrazine Hydrazine->Pyrazole Guanidine Reagent: Guanidine Guanidine->Pyrimidine

Figure 1: Divergent synthesis of nitrogen heterocycles via the enaminone intermediate derived from this compound.

Protocol B: The Isoquinoline Platform (Bischler-Napieralski)

This protocol constructs a fused ring system, utilizing the phenyl ring itself as the nucleophile. The 2-methyl group directs the cyclization to the 6-position (para to the nitro group), yielding a specific regioisomer.

Step 1: Amide Formation
  • Reagents: this compound, Primary Amine (R-NH₂), AlMe₃ (Trimethylaluminum) or standard coupling agents (after hydrolysis).

  • Procedure (Direct Aminolysis):

    • Dissolve amine (1.2 eq) in Toluene.

    • Add AlMe₃ (1.2 eq) carefully at 0°C (forming the aluminum amide).

    • Add the ester substrate.

    • Heat to 80°C for 3 hours.

    • Quench with dilute HCl. Extract amide product.[2][3]

Step 2: Cyclization (Bischler-Napieralski)
  • Reagents: Amide intermediate, POCl₃ (Phosphoryl chloride), Acetonitrile.

  • Procedure:

    • Dissolve the amide in dry Acetonitrile.

    • Add POCl₃ (3.0 eq).

    • Reflux for 2–4 hours. The amide carbonyl oxygen is activated, and the phenyl ring attacks the imidoyl chloride intermediate.

    • Note: The nitro group at position 5 is deactivating, which may require higher temperatures or Lewis acid catalysts (e.g., SnCl₄). The cyclization will occur at position 6 (sterically accessible and meta to the deactivating nitro, which is electronically favorable compared to ortho).

  • Product: 1-Substituted-3,4-dihydro-5-nitro-8-methylisoquinoline .

Visualization: Isoquinoline Pathway

IsoquinolinePathway Start Methyl 2-(2-methyl- 5-nitrophenyl)acetate Amide Intermediate: N-Substituted Amide Start->Amide R-NH2, AlMe3 Cyclization Transition State: Imidoyl Chloride Amide->Cyclization POCl3, Reflux Isoquinoline Product: Dihydroisoquinoline Cyclization->Isoquinoline -HCl (Intramolecular SEAr)

Figure 2: Construction of the isoquinoline core via Bischler-Napieralski cyclization. The 2-methyl group directs closure to the C6 position.

Troubleshooting & Optimization (Expert Insights)

ChallengeRoot CauseSolution
Low Yield in Enaminone Step Incomplete reaction or hydrolysis.Ensure anhydrous conditions. Use a slight excess of DMF-DMA. If starting material remains, add more reagent and extend reflux.
Regioselectivity Issues Steric clash with 2-Methyl group.The 2-Methyl group is bulky. In cyclizations, it prevents formation of isomers that would require planarity near the methyl. This is actually a feature that ensures high regiopurity of the 4-aryl-pyrazole.
Nitro Group Reduction Incompatible reagents.If reducing the nitro group after heterocycle formation, avoid acidic conditions if the heterocycle is sensitive. Catalytic hydrogenation (Pd/C, H₂) is standard and effective for this scaffold.
Poor Solubility Nitro-aromatics are often crystalline/insoluble.Use polar aprotic solvents like DMF or DMSO for nucleophilic substitutions. For hydrogenations, use a mixture of MeOH/THF.

References

  • Abu-Shanab, F. A., et al. (2011).[2][3] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.[2][3][4] International Journal of Organic Chemistry.[2][3] Available at: [Link]

  • PubChem. Methyl 2-(5-methoxy-2-nitrophenyl)acetate (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for Reactions Involving Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including indoles, oxindoles, and targeted kinase inhibitors. The molecule features two highly manipulable sites: a nitro group (readily reducible to an aniline) and a methyl ester (primed for homologation, saponification, or amidation).

However, the inherent reactivity of the reduced aniline intermediate poses significant synthetic challenges. If the ester is manipulated while the aniline remains unprotected, the molecule is highly susceptible to oxidative degradation, unwanted


-alkylation, and catastrophic intermolecular amidation (polymerization). This application note details the mechanistic causality, strategic workflow, and validated protocols for implementing robust protecting group strategies on this scaffold.

Mechanistic Rationale & Strategy

The strategic sequence for manipulating this scaffold must be dictated by the electronic properties of its functional groups. The standard workflow involves:

  • Nitro Reduction: Converting the electron-withdrawing nitro group to an electron-donating aniline.

  • Amine Protection: Sterically and electronically shielding the nucleophilic nitrogen.

  • Ester Manipulation: Saponifying the methyl ester to a free carboxylic acid for downstream coupling.

The Causality of Protection

Why is protection strictly required before ester hydrolysis? Anilines are highly nucleophilic. If the methyl ester is saponified to a carboxylic acid and subsequently activated (e.g., using HATU, EDC, or converted to an acid chloride) without protecting the aniline, the molecule will rapidly undergo intermolecular coupling, forming polyamides. Furthermore, during basic saponification (e.g., using LiOH), unprotected anilines are highly susceptible to air oxidation, which manifests as severe reaction darkening and massive yield losses.

By installing a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, the lone pair on the aniline nitrogen is delocalized into the carbamate carbonyl. This electronic deactivation, combined with the steric bulk of the protecting group, renders the nitrogen non-nucleophilic and oxidatively stable, allowing for clean manipulation of the alpha-acetate moiety. Similar protective strategies are foundational in the synthesis of 2-methyl-5-nitroaniline-derived kinase inhibitors, such as imatinib and nilotinib analogs [1].

Workflow & Decision Logic

The following diagrams illustrate the synthetic progression and the logical decision tree for selecting the optimal protecting group based on downstream reaction conditions.

Workflow A This compound (Starting Material) B Nitro Reduction (Pd/C, H2) A->B C Methyl 2-(5-amino-2-methylphenyl)acetate (Intermediate 1) B->C D Amine Protection (Boc2O, DMAP) C->D E Methyl 2-(5-(Boc-amino)-2-methylphenyl)acetate (Intermediate 2) D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G 2-(5-(Boc-amino)-2-methylphenyl)acetic acid (Key Building Block) F->G

Synthetic workflow from nitro-ester to protected amino-acid building block.

DecisionTree N1 Aniline Intermediate (Post-Reduction) N2 Requires Strong Base in next step? (e.g., Saponification) N1->N2 N3 Boc Protection (Base Stable, Acid Labile) N2->N3 Yes N4 Requires Acidic Conditions later? N2->N4 No N5 Cbz Protection (Acid Stable, H2 Labile) N4->N5 Yes N6 Fmoc Protection (Orthogonal, Base Labile) N4->N6 No, Orthogonal needed

Logical decision tree for selecting the appropriate aniline protecting group.

Protecting Group Selection Matrix

Selecting the correct protecting group depends entirely on the downstream cleavage conditions required [2]. The table below summarizes the quantitative data and compatibility of common protecting groups for the Methyl 2-(5-amino-2-methylphenyl)acetate intermediate.

Protecting GroupReagents for InstallationCleavage ConditionsCompatibility with LiOH SaponificationTypical Yield (Installation)
Boc (tert-Butyloxycarbonyl)Boc

O, DMAP, THF, 60 °C
TFA/DCM (1:1) or 4M HCl in DioxaneExcellent (Completely stable)88 - 94%
Cbz (Carboxybenzyl)Cbz-Cl, Pyridine, DCM, 0 °CH

, Pd/C, MeOH
Good (Stable, but requires careful pH control)82 - 89%
Ac (Acetyl)Ac

O, TEA, DCM, RT
Strong Acid (HCl) + HeatPoor (Prone to partial hydrolysis)~80%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na

CO

, Dioxane/H

O
20% Piperidine in DMFIncompatible (Cleaved by LiOH)75 - 85%

Note: For workflows requiring subsequent ester saponification, Boc is the gold standard due to its absolute stability to aqueous base.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each transformation has reached completion before proceeding, preventing the carryover of reactive impurities.

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert this compound to Methyl 2-(5-amino-2-methylphenyl)acetate.

  • Setup: In a thoroughly dried 250 mL round-bottom flask, dissolve this compound (10.0 g, 47.8 mmol, 1.0 eq) in anhydrous Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w) under a steady stream of Argon. Caution: Pd/C is highly pyrophoric when dry; ensure the solvent is added first or the system is completely inert.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4–6 hours.
    
  • Validation (Checkpoint): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, high

    
    ) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower 
    
    
    
    ). LC-MS should confirm a mass shift from
    
    
    209 to 179 [M+H]
    
    
    .
  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (50 mL). Concentrate the filtrate under reduced pressure to yield the aniline intermediate as a pale yellow oil. Proceed immediately to Protocol B to avoid oxidation.

Protocol B: Boc-Protection of the Aniline

Objective: Install a base-stable protecting group to yield Methyl 2-(5-(Boc-amino)-2-methylphenyl)acetate.

  • Setup: Dissolve the freshly prepared aniline intermediate (approx. 8.5 g, 47.4 mmol, 1.0 eq) in anhydrous THF (80 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O) (12.4 g, 56.9 mmol, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.58 g, 4.7 mmol, 0.1 eq).
    
  • Reaction: Anilines are less nucleophilic than aliphatic amines. Attach a reflux condenser and heat the reaction to 60 °C for 12 hours.

  • Validation (Checkpoint): TLC (Hexanes:EtOAc 8:2) will show the consumption of the polar aniline and the appearance of a new, less polar spot.

    
    H-NMR will show a characteristic 9-proton singlet at ~1.5 ppm (tert-butyl group) and a broad singlet at ~6.5 ppm (NH).
    
  • Workup: Cool to room temperature and concentrate the THF. Redissolve the residue in EtOAc (150 mL). Wash sequentially with 1M aqueous HCl (2 × 50 mL) to remove DMAP and unreacted aniline, followed by saturated aqueous NaHCO

    
     (50 mL) and brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield the Boc-protected ester.
Protocol C: Saponification of the Protected Ester

Objective: Hydrolyze the methyl ester to yield 2-(5-(Boc-amino)-2-methylphenyl)acetic acid.

  • Setup: Dissolve the Boc-protected ester (10.0 g, 35.8 mmol, 1.0 eq) in a 3:1 mixture of THF and H

    
    O (120 mL total).
    
  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H

    
    O) (3.0 g, 71.6 mmol, 2.0 eq) in one portion.
    
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Validation (Checkpoint): Monitor by TLC. The starting ester spot will disappear, and the product will remain at the baseline until acidified. LC-MS (negative ion mode) will show

    
     264 [M-H]
    
    
    
    .
  • Workup: Remove the THF under reduced pressure (do not heat above 35 °C). Dilute the remaining aqueous layer with H

    
    O (50 mL) and wash with Diethyl Ether (30 mL) to remove any non-polar organic impurities.
    
  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M aqueous HCl dropwise until the pH reaches 3.5–4.0. Critical Causality: Do not lower the pH below 3.0, as highly acidic conditions will prematurely cleave the Boc group.

  • Isolation: Extract the precipitated free acid with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the highly pure, protected carboxylic acid building block, ready for downstream amide coupling.

References

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Pharmaceuticals (MDPI) / PubMed Central. Discusses the critical need for aniline protection (using Cbz/Boc analogs) during the synthesis of 4-methyl-3-nitroaniline derivatives for kinase inhibitor scaffolds. URL:[Link] [1]

  • Greene's Protective Groups in Organic Synthesis, 4th/5th Edition. John Wiley & Sons, Inc. The authoritative text on the stability, installation, and cleavage conditions of Boc, Cbz, and Fmoc protecting groups utilized in the protocols above. URL:[Link] [2]

Troubleshooting & Optimization

"how to improve the yield of Methyl 2-(2-methyl-5-nitrophenyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: Synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can lead to diminished yields. The most common synthetic pathway involves two key stages: the nitration of a phenylacetic acid derivative followed by the esterification of the resulting carboxylic acid. Each stage has critical parameters that must be carefully controlled.

Overview of Synthetic Strategies

Two primary routes are generally considered for the synthesis of the key intermediate, 2-methyl-5-nitrophenylacetic acid. The choice of route can significantly impact overall yield, purity, and scalability.

  • Route A: Direct Nitration. This is a direct approach involving the electrophilic nitration of 2-methylphenylacetic acid. While atom-economical, it often poses challenges in controlling regioselectivity, leading to the formation of undesired isomers.[1]

  • Route B: Diazotization and Cyanation (Sandmeyer Reaction). This multi-step approach begins with 2-methyl-5-nitroaniline. It involves diazotization, followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.[2][3][4] This route offers better control over isomer formation but involves more synthetic steps.

The final step in both routes is the esterification of the 2-methyl-5-nitrophenylacetic acid intermediate with methanol. The Fischer-Speier esterification is the most common and cost-effective method for this transformation.[1][5]

Synthetic_Routes cluster_0 Route A: Direct Nitration cluster_1 Route B: Sandmeyer Reaction 2-methylphenylacetic acid 2-methylphenylacetic acid 2-methyl-5-nitrophenylacetic acid 2-methyl-5-nitrophenylacetic acid 2-methylphenylacetic acid->2-methyl-5-nitrophenylacetic acid HNO₃ / H₂SO₄ Final_Ester This compound 2-methyl-5-nitrophenylacetic acid->Final_Ester Methanol / H⁺ Catalyst 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-methyl-5-nitroaniline->Diazonium Salt NaNO₂ / H⁺ 2-methyl-5-nitrophenylacetonitrile 2-methyl-5-nitrophenylacetonitrile Diazonium Salt->2-methyl-5-nitrophenylacetonitrile CuCN Acid_RouteB 2-methyl-5-nitrophenylacetic acid 2-methyl-5-nitrophenylacetonitrile->Acid_RouteB H₃O⁺ (Hydrolysis) Acid_RouteB->Final_Ester Methanol / H⁺ Catalyst

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during synthesis in a question-and-answer format.

Part 1: The Esterification Step (Fischer-Speier Method)

The conversion of 2-methyl-5-nitrophenylacetic acid to its methyl ester is an equilibrium-controlled reaction.[6][7] Low yields in this step are almost always linked to factors that prevent the equilibrium from shifting sufficiently toward the product side.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Alcohol adds Elimination Elimination Proton_Transfer->Elimination Forms H₂O leaving group Deprotonation Deprotonation Elimination->Deprotonation Releases H₂O Ester_Product Ester_Product Deprotonation->Ester_Product Regenerates Catalyst

Caption: Key stages of the Fischer Esterification mechanism.

Q1: My esterification reaction stalls, and I see a significant amount of unreacted carboxylic acid by TLC. What's the primary cause?

A1: This is a classic sign that the reaction has reached equilibrium without complete conversion. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol form an ester and water.[8] To drive the reaction to completion, you must shift the equilibrium to the right according to Le Châtelier's principle.[5][9]

Recommended Solutions:

  • Use Excess Methanol: The most straightforward approach is to use methanol as the solvent, creating a large excess that drives the equilibrium towards the ester product.[8]

  • Remove Water: Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials.

    • Dehydrating Agent: While not always practical with excess alcohol, adding a dehydrating agent like molecular sieves can absorb the water as it forms.

    • Azeotropic Removal: For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically. This is less common for methanol but is a key principle in esterifications.[6]

  • Increase Catalyst Concentration: Ensure you are using a sufficient amount of acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][10] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[6][11]

Q2: The reaction seems to work, but my final yield after work-up is consistently low. Where could I be losing my product?

A2: Product loss during the work-up phase is very common. The standard procedure involves neutralizing the acid catalyst, washing with aqueous solutions, and extracting the ester. Each step carries a risk of product loss.

Troubleshooting the Work-up:

IssuePotential CauseRecommended Solution
Emulsion Formation Vigorous shaking of the separatory funnel, especially if the solution densities are similar.Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Product in Aqueous Layer Insufficient extraction. The ester may have some solubility in the aqueous phase.Perform multiple extractions (e.g., 3x) with your organic solvent (like ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.[12]
Premature Precipitation Neutralizing with a strong base too quickly can cause the sodium salt of the unreacted carboxylic acid to precipitate, trapping some of your ester product.Add the neutralizing solution (e.g., saturated sodium bicarbonate) slowly and with good stirring.[10][13]
Incomplete Rinsing Leaving product behind in the reaction flask, separatory funnel, or on drying agents.Always rinse your glassware and drying agent (like Na₂SO₄ or MgSO₄) with fresh extraction solvent and combine the rinses with your main organic layer.[14]

Q3: What is the optimal catalyst and temperature for the esterification?

A3: For a simple esterification like this, concentrated sulfuric acid is a highly effective and inexpensive catalyst.[13] A typical catalytic amount is 2-5 mol% relative to the carboxylic acid. The reaction is generally performed at the reflux temperature of methanol (around 65°C) to ensure a reasonable reaction rate.[13] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[14]

Part 2: The Carboxylic Acid Synthesis (Nitration Route)

Q4: I'm attempting the direct nitration of 2-methylphenylacetic acid, but my yield of the desired 2-methyl-5-nitro isomer is very low, and the product is impure.

A4: This is the principal challenge of the direct nitration route. The methyl group is an ortho-, para-director, while the CH₂COOH group is weakly deactivating and meta-directing. This leads to a complex mixture of isomers, with the 3-nitro and 4-nitro isomers often forming as significant byproducts.[1][15]

Key Optimization Parameters:

  • Temperature Control: This is the most critical factor. The nitration must be performed at low temperatures (typically -10°C to 5°C) to minimize the formation of unwanted isomers and prevent oxidative side reactions that lead to tarry byproducts.[16][17][18] Use an ice-salt or acetone-dry ice bath and add the nitrating mixture dropwise with vigorous stirring.

  • Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is effective. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[17]

  • Order of Addition: Slowly adding the nitrating mixture to the solution of 2-methylphenylacetic acid in a suitable solvent (or in excess sulfuric acid) often provides better control than the reverse addition.

Troubleshooting_Workflow cluster_Ester Esterification Issues cluster_Nitra Nitration Issues cluster_Workup Workup Issues Start Low Yield Observed Check_Step Which Step is Failing? Start->Check_Step Esterification Esterification Check_Step->Esterification Unreacted Acid Nitration Nitration Check_Step->Nitration Isomer Mix / Tarry Workup Workup / Purification Check_Step->Workup Low Final Mass Ester_Sol1 Increase excess MeOH Remove H₂O Esterification->Ester_Sol1 Ester_Sol2 Check catalyst amount Esterification->Ester_Sol2 Nitra_Sol1 Strict temperature control (-10 to 5 °C) Nitration->Nitra_Sol1 Nitra_Sol2 Slow, dropwise addition of nitrating mix Nitration->Nitra_Sol2 Workup_Sol1 Multiple extractions Use brine to break emulsions Workup->Workup_Sol1 Workup_Sol2 Thoroughly rinse all glassware and drying agents Workup->Workup_Sol2

Sources

"common side products in the synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate and how to avoid them"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, chemists, and drug development professionals in navigating the common challenges associated with this synthesis. Our goal is to provide you with the causal explanations behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is controlling regioselectivity. My reaction yields a mixture of isomers, primarily the 3-nitro and 5-nitro variants. Why does this happen, and how can I maximize the yield of the desired 5-nitro isomer?

A1: This is the most common issue in this synthesis and stems from the directing effects of the substituents on the starting material, Methyl 2-(2-methylphenyl)acetate. The aromatic ring has two activating groups: the methyl group at C2 and the methyl acetate group at C1. Both are ortho, para-directors.

  • C2-Methyl Group: This group strongly directs incoming electrophiles (the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions.

  • C1-CH₂COOCH₃ Group: This group weakly directs to the ortho (C6) and para (C4) positions.

The desired 5-nitro product is a result of the para-directing effect of the C2-methyl group. The formation of the 3-nitro isomer is due to the competing ortho-directing effect of the same group. The key to improving selectivity lies in carefully controlling the reaction conditions to favor the sterically less hindered para position. Lower temperatures generally increase the selectivity for the para isomer.

start [label=< Methyl 2-(2-methylphenyl)acetate

>];

node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; product_5_nitro [label="this compound\n(Desired Product - Para to Methyl)"]; product_3_nitro [label="Methyl 2-(2-methyl-3-nitrophenyl)acetate\n(Side Product - Ortho to Methyl)"]; product_other [label="Other Isomers (e.g., 4/6-nitro)\n(Minor Side Products)"];

edge [fontname="Arial", color="#5F6368"]; start -> product_5_nitro [label="Nitration (HNO₃/H₂SO₄)\nFavored at low temp."]; start -> product_3_nitro [label="Nitration (HNO₃/H₂SO₄)\nSterically hindered"]; start -> product_other [label=""]; } dddot Caption: Formation of the desired product and isomeric side products.

To enhance the yield of the 5-nitro isomer, maintain a reaction temperature between -5 °C and 0 °C. The slow, dropwise addition of the nitrating agent is also critical to prevent localized temperature increases that can reduce selectivity.[1][2]

Q2: My reaction mixture turns dark brown or black, resulting in a low yield of an oily, impure product. What is causing this, and what are the preventative measures?

A2: The formation of dark, tarry substances is a classic sign of oxidative side reactions.[2] Concentrated nitric acid is a powerful oxidizing agent, and the electron-rich aromatic ring of the starting material is susceptible to oxidation, especially under harsh conditions. The benzylic protons (on the -CH₂- group) and the methyl group are also potential sites of oxidation.

Primary Causes and Solutions:

  • High Temperature: This is the most significant factor.[2] Exceeding the optimal temperature range dramatically increases the rate of oxidation relative to the rate of nitration.

    • Solution: Implement rigorous temperature control. Use an ice-salt or acetone/dry ice bath to maintain the reaction temperature below 5 °C, and preferably closer to 0 °C, throughout the addition of the nitrating agent.[1]

  • High Concentration of Nitric Acid: Using fuming nitric acid or an incorrect ratio in the mixed acid can lead to aggressive, uncontrolled reactions.

    • Solution: Use a standard mixed acid preparation (e.g., a 1:1 or 1:2 v/v mixture of concentrated HNO₃ and concentrated H₂SO₄). The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) and as a dehydrating agent, which makes the reaction more controlled.[3][4]

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly causes localized "hot spots" where the temperature spikes, leading to decomposition and oxidation.

    • Solution: Add the mixed acid dropwise to the cooled solution of the starting material over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid heat dissipation.

Q3: I am observing significant amounts of dinitrated byproducts in my crude product analysis. How can I avoid over-nitration?

A3: Dinitration occurs when the mono-nitrated product undergoes a second nitration reaction. The initial product, this compound, is less reactive than the starting material because the nitro group is strongly deactivating. However, under forcing conditions, dinitration is still possible.

Key Strategies to Prevent Dinitration:

  • Stoichiometry Control: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.1 equivalents of nitric acid relative to the starting ester is typically sufficient.

  • Low Reaction Temperature: As with other side reactions, low temperatures (0 °C to 5 °C) decrease the rate of the second nitration significantly.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[2] Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

Q4: What is the most effective method for purifying the crude product and separating it from the isomeric impurities?

A4: Due to the similar polarity of the isomeric nitrated products, simple recrystallization is often insufficient to achieve high purity. The most effective and recommended method is flash column chromatography.[1][5][6]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) typically provides excellent separation. The less polar isomers will elute first.

  • Monitoring: Collect small fractions and analyze them by TLC to pool the fractions containing the pure desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Oxidation/Decomposition: Reaction temperature was too high.[2] 2. Incomplete Reaction: Insufficient reaction time or amount of nitrating agent. 3. Loss during Workup: Product is partially soluble in the aqueous phase.1. Strictly maintain the reaction temperature between -5 °C and 5 °C. Ensure slow, dropwise addition of reagents. 2. Monitor the reaction by TLC to ensure full conversion of the starting material. Use 1.05-1.1 equivalents of HNO₃. 3. After quenching with water/ice, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in 3-4 portions.
Poor Isomer Ratio (Low 5-nitro) 1. High Reaction Temperature: Higher temperatures favor the formation of the thermodynamically less stable ortho (3-nitro) isomer. 2. Incorrect Nitrating Agent: The composition of the mixed acid can affect selectivity.1. Lower the reaction temperature to -5 °C to 0 °C. This increases the kinetic preference for attack at the less sterically hindered para position. 2. Use a well-defined mixed acid (e.g., 1:1 conc. H₂SO₄:HNO₃). The bulky H₂SO₄-solvated nitronium ion can enhance steric hindrance at the ortho position.
Product is an Oil, Not a Solid 1. Presence of Impurities: Isomeric byproducts and residual solvents can act as an impurity, depressing the melting point.[1] 2. Incomplete Removal of Acid: Residual sulfuric or nitric acid can prevent crystallization.1. Purify the crude product using flash column chromatography to remove all isomers and byproducts. 2. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acid traces, followed by a brine wash.

Optimized Protocols

Protocol 1: Synthesis via Nitration of Methyl 2-(2-methylphenyl)acetate

Materials:

  • Methyl 2-(2-methylphenyl)acetate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Stir gently and allow the mixture to cool to 0-5 °C.

  • Set up the Reaction: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of Methyl 2-(2-methylphenyl)acetate in 50 mL of concentrated sulfuric acid. Cool this mixture to -5 °C using an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture from the dropping funnel to the solution of the ester dropwise. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between -5 °C and 0 °C. This process should take approximately 45-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Monitor the reaction's progress by TLC (using a 10:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared.

  • Quenching: Slowly and carefully pour the reaction mixture over a large beaker filled with 500 g of crushed ice with vigorous stirring. A yellowish precipitate should form.

  • Extraction and Wash: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic extracts.

  • Wash the combined organic layers sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with 100% hexane.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient would be from 2% to 15% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of approximately 20 mL and monitor them by TLC. The desired 5-nitro isomer is typically the major product and will elute after any less polar byproducts.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and evaporate the solvent to yield this compound as a pale yellow solid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Prepare Nitrating Mix (H₂SO₄ + HNO₃) D Slowly Add Nitrating Mix (Maintain T < 0°C) A->D B Dissolve Starting Material (Methyl 2-(2-methylphenyl)acetate) C Cool to -5°C B->C C->D E Monitor by TLC D->E F Quench on Ice E->F G Extract with Ethyl Acetate F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry and Concentrate H->I K Load Crude Product I->K Crude Product J Prepare Silica Column J->K L Elute with Hexane/EtOAc Gradient K->L M Collect & Analyze Fractions (TLC) L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Pure Product O->P

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. [Link]

  • Organic Syntheses Procedure: methyl 2-(2-acetylphenyl)acetate. [Link]

  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • PubChem. Methyl 2-(5-methoxy-2-nitrophenyl)acetate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • Google Patents.
  • Wikipedia. Nitration. [Link]

  • Google Patents.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubChem. Methyl phenylacetate. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-(2-methyl-5-nitrophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-(2-methyl-5-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography purification of this and structurally similar nitroaromatic compounds.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup and theory of the purification process.

Q1: What is the principle behind using column chromatography for this specific purification?

A: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For this compound, we utilize normal-phase chromatography. The stationary phase, silica gel, is highly polar. The crude compound mixture is loaded onto the column, and a less polar mobile phase (the eluent) is passed through. Compounds in the mixture will have varying degrees of interaction with the polar silica gel. Less polar impurities will travel down the column faster with the mobile phase, while the more polar target compound and polar impurities will be retained longer.[2] By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound, separating it from impurities.

Q2: How do I choose the right stationary phase?

A: For a moderately polar organic molecule like this compound, silica gel (SiO₂) is the standard and most effective stationary phase .[1][3] Its polarity stems from the surface silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with the polar nitro (-NO₂) and ester (-COOCH₃) groups of the target molecule. While alumina is another option, silica gel is generally the first choice for neutral and acidic compounds.[2]

Q3: How do I select the appropriate mobile phase (eluent)?

A: The key is to find a solvent system where the target compound is retained by the column but can still be moved down at a reasonable rate. This is almost always determined empirically using Thin Layer Chromatography (TLC) before running the column.[4][5]

  • Start with a binary mixture: A non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate or dichloromethane is a classic starting point.[3][6]

  • Aim for an R_f value: The goal is to find a solvent ratio that gives your target compound an R_f (retention factor) value of approximately 0.30-0.35 on a TLC plate.[5] This R_f value typically provides the best separation in a column format.

  • Causality: If the R_f is too high (>0.5), the compound will elute too quickly with little separation. If it's too low (<0.1), the elution will take an excessively long time and lead to broad peaks.[7]

Q4: My compound is not visible on the TLC plate under UV light. How can I visualize it?

A: While the aromatic ring in this compound should make it UV-active, visualization can sometimes be faint.[8] If UV light is insufficient, several chemical staining methods are available:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which includes the methyl group on the aromatic ring. It produces yellow spots on a purple background.

  • Nitro-Specific Stains: A highly specific method involves the chemical reduction of the nitro group to an amine, which is then derivatized to form a colored azo dye.[9] This is a multi-step process involving spraying with a reducing agent (like SnCl₂), followed by diazotization (NaNO₂) and coupling with a phenol (like β-naphthol).[9]

Experimental Protocol and Workflow

This section provides a validated, step-by-step methodology for the entire purification process.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Method Development (Find Solvent for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in initial eluent) Elute 6. Elute with Solvent System (Isocratic or Gradient) TLC->Elute Determines Eluent Pack 3. Pack Column (Avoid air bubbles) Sample 4. Prepare Sample (Dry or wet loading) Load 5. Load Sample onto Column Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Collect->Analyze Monitor Purity Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final 11. Obtain Pure Product Evaporate->Final

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several TLC chambers with different ratios of a hexane/ethyl acetate solvent system (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude product in a volatile solvent (like dichloromethane).

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Visualize the plates under UV light and identify the spot corresponding to the product.

    • Select the solvent system that provides an R_f value of ~0.3 for the product spot and good separation from impurities.[5]

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[2]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[6]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. The top of the silica bed must remain covered with solvent at all times to prevent cracking.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top. This method often provides superior resolution compared to loading the sample as a concentrated liquid.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions). Maintain a constant head of solvent above the silica bed.

    • If impurities are close in polarity, run the column isocratically (with the same solvent mixture). If impurities have very different polarities, you can use a gradient elution, gradually increasing the percentage of the more polar solvent (e.g., starting with 9:1 hexane/ethyl acetate and slowly moving to 8:2, then 7:3).[6][11]

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate to see the contents of each fraction.[1]

    • Combine all fractions that contain only the pure product spot.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the experiment, providing potential causes and validated solutions.

Problem Possible Cause(s) Solutions & Explanations
Issue 1: Poor or no separation of spots. 1. Incorrect Mobile Phase: The eluent is either too polar (all compounds elute together quickly) or not polar enough (all compounds remain at the top).[2] 2. Column Overload: Too much crude sample was loaded relative to the amount of silica gel.[12][13] 3. Poor Column Packing: The silica bed has cracks or channels, allowing the sample to run through unevenly.[12]1. Re-optimize with TLC: Find a solvent system that gives better separation and an R_f of ~0.3 for the target.[5] 2. Reduce Sample Load: Use a larger column or load less material. A typical load is 1-5% of the silica gel's weight.[3] 3. Repack the Column: Ensure the slurry is homogenous and the bed is packed without air bubbles or cracks.[10]
Issue 2: The product peak is "tailing" (asymmetric peak, stretched at the end). 1. Secondary Interactions: Strong, undesirable interactions between the polar nitro/ester groups and the acidic silanol sites on the silica gel. This is a common issue with polar compounds.[14][15] 2. Sample Overload: The concentration of the sample band is too high, saturating the stationary phase.[12]1. Adjust Mobile Phase: Sometimes, using a slightly different solvent system can mitigate this. For example, switching from ethyl acetate to dichloromethane might alter the interactions. 2. Dilute the Sample: Reducing the amount of material loaded can improve peak shape significantly.[12]
Issue 3: The product peak is "fronting" (asymmetric peak, stretched at the front). 1. Sample Solubility: The crude sample may not be fully soluble in the mobile phase being used, causing it to crash out at the top of the column.[12] 2. Severe Column Overload: A very high concentration of the sample was loaded.[13]1. Improve Solubility: Load the sample using the "dry loading" method described above. This ensures the compound is finely dispersed on silica before elution begins.[6] 2. Reduce Sample Load: Use a higher ratio of stationary phase to sample.[12]
Issue 4: The compound is not eluting from the column. 1. Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the compound from the silica gel.[7] 2. Compound Decomposition: The compound may be unstable on the acidic silica gel and has decomposed into very polar baseline material.[7]1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[7] 2. Test for Stability: Spot the compound on a TLC plate, wait 30 minutes, and then develop it. If new spots appear, decomposition is occurring. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][11]
Issue 5: All compounds elute immediately in the first few fractions. 1. Eluent Polarity is Too High: The mobile phase is too strong and is washing everything off the column without any retention.[2][7] 2. Cracked Column Bed: A major channel or crack has formed in the silica bed, allowing solvent to bypass the stationary phase.1. Decrease Eluent Polarity: Start again with a much less polar solvent system (e.g., increase the hexane proportion). This is why preliminary TLC is crucial. 2. Repack the Column: Ensure the silica bed is never allowed to run dry during packing or elution.[10]

References

  • BenchChem. (2025).
  • ACD/Labs. (2022, October 6).
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cytiva. (2024, September 1).
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • BenchChem. (2025).
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane.
  • CDN.
  • University of Missouri. TLC Stains.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester, Department of Chemistry.
  • University of Victoria, Department of Chemistry.
  • Magritek. (2023).
  • Organic Syntheses. (2025, June 19).
  • Chande, A.

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"troubleshooting incomplete reduction of the nitro group in Methyl 2-(2-methyl-5-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the reduction of the nitro group in Methyl 2-(2-methyl-5-nitrophenyl)acetate. The presence of both an ester and a sterically influencing ortho-methyl group requires careful consideration of reaction conditions to achieve a complete and selective conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is incomplete or has stalled. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a common challenge in nitroarene reductions. The issue typically stems from one or more of the following factors: reagent activity, reaction conditions, or substrate solubility. A systematic approach is key to identifying and solving the problem.

Root Cause Analysis & Solutions:

  • Reagent & Catalyst Activity: The potency of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can be poisoned by impurities (sulfur, halides) or lose activity from improper storage. Ensure you are using a fresh, high-quality catalyst from a reputable supplier. If activity is still low, consider increasing the catalyst loading (w/w%) or the hydrogen pressure.[1][2] For particularly stubborn reductions, elevated temperatures may be required.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The surface area and purity of the metal powder are critical. Use finely powdered, activated metal for optimal results. The concentration of the acid directly influences the reaction rate; ensure it is sufficient.[1] For iron-based reductions, pre-activation of the iron powder with acid can sometimes be beneficial.

    • Other Reagents (e.g., Sodium Dithionite): These reagents can decompose over time. Always use a freshly opened bottle or a batch that has been stored correctly.[1]

  • Solvent and Solubility: The starting material must be adequately dissolved for the reaction to proceed efficiently.[1]

    • This compound is relatively hydrophobic. If you are using a purely aqueous or highly polar solvent system, solubility may be limiting the reaction.

    • Solution: For catalytic hydrogenations, solvents like THF, ethanol, or ethyl acetate are excellent choices. Using a protic co-solvent like ethanol or acetic acid in a less polar solvent can significantly aid the reaction.[1][2] For metal/acid reductions, alcoholic solvents (e.g., ethanol) or acetic acid are commonly used and effective.[3]

  • Reaction Temperature & Time: While many reductions proceed smoothly at room temperature, some substrates require thermal energy to overcome the activation barrier.[1]

    • Solution: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 40-80 °C), while monitoring for potential side product formation by TLC or LC-MS. Ensure the reaction is allowed to run for a sufficient duration, as some reductions can take several hours to reach completion.

  • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent is a straightforward cause of incomplete conversion. The reduction of a nitro group to an amine is a six-electron process, requiring a significant stoichiometric excess of the reducing agent, especially in metal/acid systems.[4]

    • Solution: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3-5 equivalents are typical.[1] For iron powder, 3-5 equivalents are also common.[5]

Below is a workflow to help diagnose the cause of an incomplete reaction.

G start Incomplete Reduction Observed reagent 1. Check Reagent/Catalyst Activity start->reagent conditions 2. Evaluate Reaction Conditions start->conditions solubility 3. Assess Substrate Solubility start->solubility stoichiometry 4. Verify Stoichiometry start->stoichiometry reagent_sol Use fresh catalyst/reagent. Increase catalyst loading. reagent->reagent_sol Old or inactive? conditions_sol Increase temperature. Increase reaction time. conditions->conditions_sol Stalled at RT? solubility_sol Change solvent (e.g., THF, EtOH). Use a protic co-solvent. solubility->solubility_sol Precipitate visible? stoichiometry_sol Increase equivalents of reducing agent (e.g., 5 eq Fe/SnCl₂). stoichiometry->stoichiometry_sol Insufficient excess?

Caption: Troubleshooting workflow for incomplete nitro reduction.
Q2: I am observing significant amounts of side products, such as hydroxylamines or other intermediates. How can I improve selectivity for the desired amine?

A2: The formation of intermediates is a direct consequence of the stepwise mechanism of nitro group reduction. The key to achieving high selectivity is to ensure the reaction conditions are robust enough to drive the reduction to completion without allowing these intermediates to accumulate or participate in side reactions.

The Reduction Pathway and Side Products:

The reduction proceeds from the nitro group (R-NO₂) through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates before reaching the final amine (R-NH₂).[3] Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (R-N(O)=N-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) species.[6][7]

G nitro R-NO₂ (Nitro) nitroso R-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy R-N(O)=N-R (Azoxy) nitroso->azoxy amine R-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺ hydroxylamine->azoxy Condensation

Caption: General pathway for nitro group reduction and side product formation.

Strategies to Improve Selectivity:

  • Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the reducing agent to ensure that any formed intermediates are rapidly converted to the final amine product.[1]

  • Temperature Control: For highly exothermic reductions, localized overheating can promote the formation of condensation byproducts like azoxy and azo compounds. Maintain good stirring and, if necessary, control the reaction temperature with an ice bath during reagent addition.[1]

  • Choice of Reducing System: Some methods are inherently cleaner than others. Catalytic hydrogenation is often very clean, provided the catalyst is active.[8] Metal/acid reductions are also highly effective at driving the reaction to completion.[4]

Q3: Which reduction method is most suitable for this compound, considering its ester functional group?

A3: The primary concern for this substrate is chemoselectivity—reducing the nitro group without affecting the methyl ester. Fortunately, esters are relatively robust to many common nitro reduction conditions.

Here is a comparison of recommended methods:

MethodReagentsAdvantagesDisadvantagesChemoselectivity (Ester)
Catalytic Hydrogenation H₂ (gas), Pd/C or Pt/CHigh yield, clean reaction, simple workup (filtration).[8]Requires specialized equipment (hydrogenator); catalyst can be pyrophoric and expensive; potential for dehalogenation if applicable.[9]Excellent . Does not reduce esters under typical conditions.[10]
Metal/Acid (Bechamp) Fe powder, Acetic Acid (AcOH)Inexpensive, highly effective, robust, and environmentally benign.[3][4]Workup can be challenging due to formation of iron oxides/salts; may require filtration through celite.[11]Excellent . Highly selective for the nitro group.[8]
Stannous Chloride SnCl₂·2H₂O, HCl/EthanolMild conditions, highly chemoselective.[8]Stoichiometric tin waste is toxic and difficult to remove during workup, often forming colloidal precipitates.[12]Excellent . A classic method for selective nitro reduction.[10][13]
Sodium Borohydride NaBH₄, FeCl₂Milder than many metal/acid systems.NaBH₄ alone will reduce the ester but not the nitro group; the combination with a transition metal salt is required to achieve selectivity.[14]Good , but requires careful control of conditions and the specific NaBH₄/metal salt system.[14]

Recommendation: For reliability and selectivity, Catalytic Hydrogenation (H₂/Pd/C) or Iron in Acetic Acid are the top choices for this transformation. They are both highly effective and will not compromise the ester functionality.[3][10]

Validated Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and simple workup.[8]

  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of ~0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This cycle should be repeated three times. Pressurize the vessel to the desired pressure (a hydrogen balloon is often sufficient for atmospheric pressure, but higher pressures may be needed for difficult substrates) and stir the reaction vigorously.[1][2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours at room temperature.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(5-amino-2-methylphenyl)acetate, which can be used directly or purified further by column chromatography or recrystallization.

Protocol 2: Reduction using Iron Powder in Acetic Acid

This is a classic, robust, and cost-effective method that is highly selective for the nitro group.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), iron powder (3-5 eq), and glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is often vigorous at the start.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the excess iron and iron salts. Wash the Celite pad thoroughly with ethyl acetate.[15]

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid (caution: CO₂ evolution). Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.[15]

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

This method is also highly chemoselective but requires careful workup to manage tin salt precipitation.[8]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[1]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC or LC-MS until completion.

  • Workup & Quenching: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate. Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution until the mixture is basic (pH > 8). A thick white precipitate of tin salts will form.[12]

  • Isolation: Filter the entire slurry through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog. (2026, January 23).
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 20). Thieme Connect.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. (n.d.).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros. (2025, December 23). Reddit.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters.
  • my nitro refuses to be reduced : r/Chempros. (2023, January 1). Reddit.
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. (2025, March 16).
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. (2017, September 4).
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021, July 20). Reddit.
  • Spotlight 346. (n.d.). Thieme Connect.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (n.d.).

Sources

"optimization of reaction temperature and time for Methyl 2-(2-methyl-5-nitrophenyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of Methyl 2-(2-methyl-5-nitrophenyl)acetate , a critical intermediate often used in the development of pharmaceutical scaffolds (e.g., benzazocines, indoles).

The synthesis typically proceeds via a two-step sequence:[1][2]

  • Regioselective Nitration: Nitration of 2-methylphenylacetic acid (o-tolylacetic acid) to yield 2-methyl-5-nitrophenylacetic acid.[3]

  • Esterification: Conversion of the carboxylic acid to the methyl ester.

Critical Control Point (CCP): The nitration step is the most sensitive to temperature and time variations. Poor control here leads to the formation of the 3-nitro isomer (ortho to methyl) or dinitro species , which are difficult to separate from the desired 5-nitro product.

Module 1: Reaction Kinetics & Thermodynamics (FAQs)

Q1: Why is the temperature range of 0–5 °C strictly prescribed for the nitration addition phase?

A: The nitration of o-tolylacetic acid is an electrophilic aromatic substitution (EAS) governed by the directing effects of the methyl group (strongly activating, ortho-para directing) and the carboxymethyl group (weakly activating/alkyl-like, ortho-para directing).

  • Kinetic Control: The reaction is highly exothermic. Maintaining the temperature at 0–5 °C during the addition of the nitrating agent (HNO₃/H₂SO₄) prevents a "runaway" exotherm.

  • Selectivity: Higher temperatures (>10 °C) increase the kinetic energy of the system, reducing the selectivity of the electrophile (NO₂⁺). This leads to:

    • Increased formation of the 3-nitro isomer (sterically less favored but accessible at higher energy).[3]

    • Over-nitration (formation of dinitro compounds).[3]

    • Oxidative degradation of the benzylic methylene group.

Q2: How does reaction time influence the impurity profile?

A: Reaction time and temperature are coupled variables.[3]

  • Under-reaction (<1 hour): Leaves unreacted starting material (o-tolylacetic acid), which complicates purification as it co-elutes or co-crystallizes with the product.[3]

  • Over-reaction (>3 hours at RT): While the 5-nitro product is relatively stable, prolonged exposure to strong mixed acids can lead to:

    • Benzylic Oxidation: The methylene bridge (–CH₂–) is susceptible to oxidation, potentially yielding benzoic acid derivatives.

    • Desulfonation/Rearrangement: (Less common, but possible in harsh media).[3]

Recommendation: Quench the reaction immediately upon the disappearance of the starting material (monitored via TLC or HPLC).

Module 2: Troubleshooting Guide

This table addresses specific issues reported by users during the optimization of the nitration and esterification steps.

Symptom Probable Cause Corrective Action
Low Yield (<50%) 1. Exotherm during addition.2. Product lost in filtrate during quench.1. Ensure addition rate keeps T < 5 °C.2. The 5-nitro acid is slightly soluble in water.[3] Ensure pH < 2 and cool to 0 °C before filtration.
High 3-Nitro Isomer Reaction temperature too high during addition or early stirring phase.[3]Strictly maintain 0–5 °C. The 5-position is thermodynamically favored; high T overcomes the activation energy for the 3-position.
Oily Product (Not Solid) Presence of unreacted ester or mixed isomers (3-nitro/5-nitro eutectic).[3]Recrystallize from Ethanol/Water or Toluene.[3] Pure 5-nitro ester should be a solid (MP ~70-76 °C).[3]
Red/Brown Color Oxidation byproducts (tar) or traces of NO₂ gas trapped.[3]Wash the organic layer with saturated NaHCO₃ and then NaHSO₃ (bisulfite) to remove oxidized species.
Incomplete Esterification Water accumulation in equilibrium (Fischer esterification).[3]1. Use a large excess of MeOH.2.[3] Add a drying agent (molecular sieves) or use SOCl₂ method (irreversible).[3]

Module 3: Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrophenylacetic acid

This step establishes the core substitution pattern.[3]

  • Preparation: Charge a 3-neck flask with 98% H₂SO₄ (5.0 equiv) and cool to 0 °C.

  • Substrate Addition: Add 2-methylphenylacetic acid (1.0 equiv) portion-wise, maintaining T < 10 °C. Stir until dissolved.

  • Nitration: Prepare a mixture of 70% HNO₃ (1.1 equiv) and 98% H₂SO₄ (2.0 equiv). Add this mixture dropwise to the flask over 45–60 minutes.

    • Critical:Internal temperature must not exceed 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid).

  • Isolation: Filter the white/pale-yellow precipitate.[3] Wash with cold water until filtrate is neutral.[3] Dry in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound

This step converts the acid to the target methyl ester.[3]

Method A: Acid-Catalyzed (Fischer) [3][4][5]

  • Dissolve the dried acid intermediate in Methanol (10 volumes).

  • Add Conc. H₂SO₄ (0.5 equiv) or p-TsOH (0.1 equiv).[3]

  • Reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3]

  • Concentrate methanol, dilute with EtOAc, wash with NaHCO₃ (aq), brine, and dry over Na₂SO₄.

Method B: Thionyl Chloride (Preferred for Speed/Yield) [3]

  • Dissolve the acid in Methanol (10 volumes) at 0 °C.

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.[3] Caution: Gas evolution (HCl/SO₂).[3]

  • Warm to RT and stir for 2 hours (or reflux for 1 hour).

  • Evaporate solvent/excess reagent.[3] The residue is usually the pure ester.

Module 4: Visualization of Reaction Pathways

The following diagram illustrates the reaction logic, impurity formation, and critical control points.

ReactionPathway Start 2-Methylphenylacetic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration 0-5°C TargetInt 2-Methyl-5-nitrophenylacetic Acid (Major Product) Nitration->TargetInt Major Path (Para to Methyl) Isomer 3-Nitro Isomer (Impurity) Nitration->Isomer High Temp (>10°C) (Ortho to Methyl) Dinitro Dinitro Species (Over-reaction) Nitration->Dinitro Excess HNO3 / High T Esterification Esterification (MeOH / H+) TargetInt->Esterification Reflux FinalProduct This compound (Target) Esterification->FinalProduct Yield >90%

Caption: Reaction pathway showing the critical divergence between the desired 5-nitro product and thermal impurities.

Module 5: Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow solidOily texture indicates impurities.[3]
Melting Point 70–76 °C (Typical for pure ester)Broad range implies isomer contamination.[3]
¹H NMR (CDCl₃) δ 2.45 (s, 3H, Ar-CH₃)Diagnostic singlet for methyl group.[3]
δ 3.70 (s, 3H, O-CH₃)Diagnostic singlet for ester methyl.[3]
δ 3.80 (s, 2H, CH₂)Benzylic protons.[3]
δ 8.0-8.1 (m, Ar-H)Deshielded protons near Nitro group.[3]

References

  • Organic Syntheses. (1929).[3] Nitration of Methyl Benzoate (Analogous Procedure).[3][6][7] Coll. Vol. 1, p. 372.[3] Retrieved from [Link][3]

  • Royal Society of Chemistry. (2016).[3][8] Nitration of methyl benzoate - Teacher Resources.[3] Retrieved from [Link]

  • Google Patents. (2016).[3] CN105837452B - 2-methyl-5-nitro phenol production process.[3][1][9] Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of Methyl 2-(2-methyl-5-nitrophenyl)acetate. We will explore the origins of these impurities and provide robust, field-proven troubleshooting strategies and detailed protocols to achieve high product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and removal of colored impurities.

Q1: What are the likely sources of colored impurities in my sample of this compound?

A1: Colored impurities in nitroaromatic compounds typically arise from several sources related to the synthesis and stability of the molecule. The primary culprits include:

  • Oxidation of the Benzylic Position: The methyl group attached to the benzene ring is at a benzylic position. This position is susceptible to oxidation, especially if strong oxidizing agents or high temperatures are used during synthesis or workup.[1][2][3][4] This can lead to the formation of aldehydes, carboxylic acids, or other highly conjugated, colored byproducts.

  • Isomeric and Polynitrated Byproducts: The nitration of aromatic compounds can often lead to a mixture of isomers.[5] Depending on the reaction conditions, small amounts of dinitrated or other polynitrated species may form, which are often yellow or orange.

  • Decomposition Products: Aromatic nitro compounds can be sensitive to heat and light.[6] Prolonged exposure to high temperatures during reaction or distillation can cause decomposition, leading to the formation of complex, often dark-colored, tarry substances.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave behind colored starting materials or reaction intermediates.[7]

  • Charge-Transfer Complexes: Nitroaromatic compounds are electron-deficient and can form colored charge-transfer complexes with electron-rich species.[8]

Q2: Why is my product yellow, brown, or orange even after a standard aqueous workup?

A2: A persistent color after initial workup usually indicates the presence of stable, organic-soluble impurities that are not removed by simple washing. The nitro group itself is a chromophore (a part of a molecule responsible for its color), and when its conjugation is extended through the formation of byproducts, it can cause the substance to absorb light in the visible spectrum, appearing colored.[8] Many of the oxidation and side-reaction products mentioned in Q1 are not readily soluble in water and will be carried through with the desired product into the organic phase.

Q3: What analytical techniques can I use to assess the purity and tentatively identify the impurities?

A3: A multi-pronged analytical approach is recommended:

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and inexpensive method to visualize the number of components in your sample. Colored impurities will appear as distinct spots.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of your sample and can resolve closely related isomers.[9][10] A UV detector is highly effective for analyzing nitroaromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by revealing unexpected signals, for instance, in the aldehyde or carboxylic acid regions if oxidation has occurred.
UV-Vis Spectroscopy Can confirm the presence of colored impurities by showing absorption at wavelengths in the visible region. Aromatic nitro compounds typically have strong UV absorbance.

Q4: What are the primary laboratory-scale methods for removing these colored impurities?

A4: The three most effective and widely used methods for decolorizing your product are:

  • Recrystallization: A fundamental purification technique for solids.

  • Activated Carbon (Charcoal) Treatment: Often used in conjunction with recrystallization to adsorb colored impurities.[11][12]

  • Silica Gel Column Chromatography: A powerful method for separating compounds based on polarity.[13][14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My recrystallization attempt failed to remove the color. What went wrong?

Potential CauseRecommended Solution(s)
Incorrect Solvent Choice. The impurity may have similar solubility to your product in the chosen solvent.Perform a systematic solvent screen. An ideal solvent should dissolve the product well when hot but poorly when cold, while the colored impurity should remain soluble at all temperatures. Test various solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures (e.g., ethanol/water).[15][16]
Product Oiled Out. The solution was cooled too quickly, or the solvent is not ideal, causing the product to separate as an oil that traps impurities.Re-heat the solution to redissolve the oil. Allow it to cool much more slowly. If it persists, add slightly more solvent or switch to a different solvent system.
Impurity Co-crystallized. The impurity has very similar structural properties to the product.If a proper solvent screen fails, column chromatography is the recommended next step as it separates based on different principles (adsorption/polarity).

Q2: I used activated charcoal, but my yield is very low. How can I prevent product loss?

Potential CauseRecommended Solution(s)
Excessive Charcoal Used. Activated carbon is not perfectly selective and will adsorb your desired product to some extent.[11]Use charcoal sparingly. Start with a very small amount (e.g., 1-2% of the solute's weight, or the tip of a spatula). It is better to repeat the treatment with a small amount than to use one large portion.
Prolonged Contact Time. The longer the charcoal is in contact with the solution, the more product it can adsorb.Minimize the contact time. After adding charcoal to the hot solution, swirl or stir for only a few minutes (2-5 min) before performing the hot filtration.[16]
Premature Crystallization during Hot Filtration. Product crystallizes on the filter paper along with the charcoal.Ensure the solution, funnel, and receiving flask are all hot. Pre-heat the filter funnel. Use a fluted filter paper for a faster filtration rate. Add a small amount of excess hot solvent just before filtering to ensure the product remains dissolved.[16]

Q3: Column chromatography is not separating the colored band from my product. What should I try next?

Potential CauseRecommended Solution(s)
Incorrect Eluent (Mobile Phase) Polarity. If the eluent is too polar, both the product and impurity will move too quickly (low Rf) with no separation. If it's not polar enough, nothing will move off the baseline.Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for your product. Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane).
Column Overloading. Too much sample was loaded onto the column, causing bands to broaden and overlap.Use an appropriate amount of sample for your column size. A general rule is 1g of sample per 10-20g of silica gel. Load the sample in the minimum possible volume of solvent.[17]
Poorly Packed Column. Channels or cracks in the silica gel lead to poor separation.Pack the column carefully. Ensure the silica gel is settled into a uniform, compact bed. Both wet and dry packing methods can be effective if done correctly.[14]

Q4: My purified product develops color again upon storage. How can I improve its stability?

Potential CauseRecommended Solution(s)
Slow Oxidation or Decomposition. Exposure to air (oxygen), light, or trace acidic/basic impurities can catalyze degradation over time.[18] Nitro compounds are known to be susceptible to this.[5]Store the product under an inert atmosphere (nitrogen or argon). Use an amber vial or store it in the dark to protect it from light. Ensure the product is free of any residual acid or base from the purification process. Storing at a lower temperature (refrigerated) can also slow decomposition.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most effective purification methods.

Protocol 1: Purification by Recrystallization with Activated Carbon Treatment

This method is ideal for moderately impure solids where the impurities are highly colored.

1. Solvent Selection:

  • Place a small amount of your crude product (20-30 mg) into several test tubes.
  • Add a small amount (~0.5 mL) of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate) to each tube.
  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.
  • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.
  • Allow the hot solutions to cool. The best solvent will show abundant crystal formation upon cooling.

2. Decolorization and Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of your chosen hot solvent to just dissolve the solid.
  • Remove the flask from the heat source and allow it to cool slightly for a moment. Caution: Adding charcoal to a boiling solution can cause it to violently boil over.[16]
  • Add a very small amount of activated decolorizing charcoal (no more than can fit on the tip of a spatula).
  • Gently swirl the flask and heat it for 2-5 minutes.
  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, warm flask.
  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

3. Collection and Drying:

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Allow the crystals to dry completely under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography

This is the most powerful method for separating complex mixtures or removing impurities that cannot be removed by recrystallization.

1. Eluent Selection and Column Preparation:

  • Using TLC, determine an eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.3.
  • Prepare a slurry of silica gel (40-63 µm particle size) in your chosen eluent.[14]
  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a flat, uniform bed.

2. Sample Loading:

  • Dissolve your crude product in the minimum amount of the eluent or another volatile solvent in which it is highly soluble (like dichloromethane).
  • Carefully add the concentrated sample solution to the top of the silica gel bed.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin elution, collecting the solvent that passes through the column in a series of fractions (e.g., in test tubes).
  • Maintain a constant flow rate. Applying gentle positive pressure (flash chromatography) can speed up the process.[14]
  • Monitor the separation by collecting fractions and analyzing them by TLC. The colored impurities should elute in different fractions from your desired product.

4. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Purification Strategy

start Crude Colored Product tlc Analyze by TLC start->tlc decision1 Single major spot with colored baseline/origin? tlc->decision1 decision2 Multiple distinct spots? decision1->decision2 No recryst Recrystallization with Activated Carbon decision1->recryst Yes column Silica Gel Column Chromatography decision2->column Yes reassess Re-assess Purity (TLC, HPLC) recryst->reassess column->reassess final_product Pure Product reassess->final_product

Caption: Decision-making workflow for selecting a purification method.

Potential Sources of Colored Impurities

cluster_impurities Potential Impurity Sources center This compound Synthesis & Workup oxidation Benzylic Oxidation (Aldehydes, Acids) center->oxidation High Temp / Oxidants isomers Isomeric Byproducts (e.g., 2-methyl-3-nitro...) center->isomers Poor Regio- selectivity polynitro Polynitration (Dinitro compounds) center->polynitro Harsh Nitrating Conditions decomp Thermal/Photolytic Decomposition (Tars) center->decomp Excess Heat / Light Exposure

Caption: Common pathways leading to colored impurity formation.

References

  • Ju, K., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 72(5), 3287–3295. [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]

  • Poli, T. L., & Hersh, L. S. (1989). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Zhulin Carbon. (2025). Activated Carbon for Color Removal | 6 key Applications. [Link]

  • Angus Chemical Company. (2011).
  • Chemistry LibreTexts. (2022). 3.5C: Charcoal. [Link]

  • Hollar, M. J. (1995). The Use of Powdered Activated Carbon Adsorption for Color Removal. ScholarWorks at WMU. [Link]

  • Angus Chemical Company. (2012).
  • Stratford, R. (1956).
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • StudySmarter. (n.d.). Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]

  • Unacademy. (2020). NITRO COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(24), 6047. [Link]

  • Chemistry LibreTexts. (2021). 5.2: Oxidation of Aromatic Compounds. [Link]

  • American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(5-methoxy-2-nitrophenyl)acetate. PubChem Compound Database. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 3(1), 313-319. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-nitrophenyl)acetate. PubChem Compound Database. [Link]

Sources

"interpreting unexpected peaks in the 1H NMR spectrum of Methyl 2-(2-methyl-5-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with ambiguous or unexpected signals in the


H NMR spectra of functionalized aromatic compounds.

Methyl 2-(2-methyl-5-nitrophenyl)acetate is a prime example of a molecule that, despite its relatively simple structure, can present significant analytical challenges. Accidental chemical shift equivalence, regioisomeric impurities from electrophilic aromatic substitution, and trace solvent contamination can all convolute your spectrum. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to resolve them.

Section 1: Expected Baseline Data Reference

Before troubleshooting unexpected peaks, you must establish the baseline. Below is the expected


H NMR profile for pure this compound in Chloroform-d (CDCl

) at 400 MHz.
Proton EnvironmentPositionExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Aryl Methyl (-CH

)
C2~2.40Singlet (s)3HN/A
Benzylic Methylene (-CH

-)
C1~3.75Singlet (s)2HN/A
Ester Methoxy (-OCH

)
Ester~3.70Singlet (s)3HN/A
Aromatic Proton (H3)C3~7.35Doublet (d)1H~8.2 (ortho)
Aromatic Proton (H4)C4~8.05Doublet of doublets (dd)1H~8.2 (ortho), ~2.4 (meta)
Aromatic Proton (H6)C6~8.15Doublet (d)1H~2.4 (meta)

Note: The exact chemical shifts may vary slightly depending on sample concentration and temperature.

Section 2: Diagnostic Workflow

Use the following decision matrix to categorize and diagnose unexpected peaks in your spectrum.

G Start Unexpected Peak Detected in 1H NMR Q1 Peak Location? Start->Q1 Aliphatic Aliphatic Region (< 5 ppm) Q1->Aliphatic Aromatic Aromatic Region (7 - 9 ppm) Q1->Aromatic Overlap Broad/Integrated 5H at ~3.7 ppm? Aliphatic->Overlap Solvent Sharp singlets/multiplets (e.g., 1.56, 7.26 ppm)? Aliphatic->Solvent Isomer Extra signals with coupling (J) variations? Aromatic->Isomer ASIS Perform ASIS (Switch to C6D6) Overlap->ASIS Yes Impurity Cross-reference with Trace Solvent Tables Solvent->Impurity Yes 2 2 Isomer->2 DNMR Yes

Diagnostic workflow for troubleshooting unexpected 1H NMR peaks in nitrophenyl acetates.

Section 3: Troubleshooting Guides & FAQs
Q1: I see a massive, broad 5H singlet around 3.7 ppm instead of two distinct peaks for the methylene and methoxy groups. Is my compound impure?

Causality: Your compound is likely pure. You are observing accidental chemical shift equivalence . In CDCl


, the electron-withdrawing effect of the ester carbonyl deshields the methoxy protons (-OCH

) to approximately 3.7 ppm. Simultaneously, the benzylic protons (-CH

-) are deshielded by both the aromatic ring and the adjacent carbonyl, also landing at roughly 3.7 ppm. Solution: Do not attempt to purify further based on this peak. Instead, utilize the Aromatic Solvent-Induced Shift (ASIS) phenomenon[1]. By switching your NMR solvent to Benzene-d6 (C

D

), the anisotropic magnetic field of the benzene ring will differentially shield the protons. Benzene forms a transient, oriented collision complex with the polar ester group. Because the methoxy and benzylic protons occupy different spatial environments relative to this complex, their chemical shifts will separate, revealing a distinct 2H singlet and a 3H singlet. (See Protocol A).
Q2: There are multiple sets of aromatic signals and extra singlets in the aliphatic region, but my mass spectrometry data shows the correct exact mass. What happened?

Causality: You are observing regioisomeric impurities resulting from the nitration step during synthesis. If this compound was synthesized via the electrophilic aromatic nitration of methyl 2-(o-tolyl)acetate, competing directing effects dictate the product distribution. The methyl group is an ortho/para director, and the -CH


COOMe group is also an ortho/para director. Because the methyl group is a stronger activating group, nitration occurs predominantly para to it (yielding the desired 5-nitro isomer). However, steric and electronic factors allow for minor formation of the 3-nitro and 4-nitro isomers.
Solution:  These isomers have the same mass but different NMR splitting patterns. For example, a 4-nitro isomer would exhibit two ortho-coupled doublets (

≈ 8 Hz) if it forms a 1,2,3,4-tetrasubstituted ring. You must resolve these using 2D NMR to map the connectivity and subsequently purify the batch via careful chromatography or recrystallization. (See Protocol B).
Q3: I have unexpected sharp singlets at 1.56 ppm and 7.26 ppm, and a distinct quartet at 4.12 ppm. Is my product degrading?

Causality: This is not degradation; it is trace solvent contamination . The peak at 7.26 ppm is residual non-deuterated chloroform (CHCl


) in your CDCl

solvent. The peak at 1.56 ppm is adventitious water dissolved in the CDCl

. The quartet at 4.12 ppm, coupled with a singlet at 2.05 ppm and a triplet at 1.26 ppm, is the classic signature of residual ethyl acetate from your column chromatography[2]. Solution: Dry your sample thoroughly under high vacuum. Always cross-reference unexpected sharp aliphatic peaks with authoritative trace solvent tables before assuming structural anomalies.
Q4: My methoxy peak (~3.7 ppm) is completely missing, and there is a very broad peak appearing past 10.0 ppm.

Causality: Your ester has undergone hydrolysis to form 2-(2-methyl-5-nitrophenyl)acetic acid. This typically occurs if the compound was exposed to strong aqueous acid or base during the workup phase, or if stored for prolonged periods in the presence of moisture. The broad peak >10 ppm is the highly deshielded carboxylic acid proton.

Section 4: Experimental Protocols
Protocol A: Resolving Overlaps via Aromatic Solvent-Induced Shift (ASIS)

This protocol is a self-validating method to confirm the presence of both the benzylic and methoxy groups without requiring additional analytical instrumentation.

  • Sample Recovery: Transfer your current NMR sample (in CDCl

    
    ) to a small vial. Evaporate the solvent completely under a gentle stream of dry Nitrogen (N
    
    
    
    ) or via rotary evaporation. Place under high vacuum for 30 minutes to ensure no residual CDCl
    
    
    remains.
  • Solvent Swap: Re-dissolve the dried residue in 0.6 mL of high-purity Benzene-d6 (C

    
    D
    
    
    
    ). Transfer to a clean NMR tube.
  • Acquisition: Acquire a standard

    
    H NMR spectrum (e.g., 16 scans, 10-second relaxation delay to ensure accurate integration).
    
  • Calibration & Analysis: Calibrate the residual C

    
    D
    
    
    
    H solvent peak to 7.16 ppm. Examine the region between 3.0 and 4.0 ppm. The previously overlapping 5H signal will have resolved into two distinct singlets due to the differential shielding effects of the C
    
    
    D
    
    
    collision complex[1].
Protocol B: Regioisomer Identification via 2D NMR

Use this workflow to definitively assign the substitution pattern of suspected nitration impurities.

  • Sample Preparation: Prepare a high-concentration sample (approx. 25–30 mg) in 0.6 mL of CDCl

    
     to ensure minor isomeric peaks have a sufficient signal-to-noise ratio.
    
  • COSY Acquisition: Run a 2D COSY (Correlation Spectroscopy) experiment. Use this to map the scalar (

    
    ) couplings between adjacent aromatic protons. This will immediately differentiate a 1,2,4-trisubstituted ring system (your desired product) from a 1,2,3-trisubstituted or tetrasubstituted impurity.
    
  • NOESY Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of ~500 ms.

  • Spatial Mapping: Look for NOE cross-peaks between the benzylic protons (-CH

    
    -) and the aromatic ring protons. In your desired 5-nitro isomer, the benzylic protons will show a strong spatial correlation to the H6 aromatic proton, validating the regiochemistry.
    
References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Synthesis. URL:[Link]

Sources

Technical Support Center: Regioselective Functionalization of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl 2-(2-methyl-5-nitrophenyl)acetate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of regioselective functionalization of this challenging substrate.

Our approach is built on explaining the fundamental principles governing the molecule's reactivity, allowing you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Principles & FAQs

Understanding the inherent electronic and steric properties of this compound is the first step to predicting and controlling its reactivity.

FAQ 1: What are the primary challenges in achieving regioselectivity with this substrate?

The main challenge arises from the competing directing effects of the three substituents on the benzene ring:

  • 2-Methyl Group (-CH₃): This is a weakly activating, ortho, para-director due to positive inductive and hyperconjugation effects.[1][2] It will favor substitution at the C3 and C6 positions.

  • 5-Nitro Group (-NO₂): This is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature (both inductive and resonance effects).[1][3][4] It directs incoming electrophiles to the C4 and C6 positions.

  • 1-Acetoacetate Group (-CH₂CO₂Me): While not directly attached to the ring, its steric bulk and electronic influence on the overall molecule cannot be ignored, particularly for reactions at the C6 position.

The convergence of directing effects at the C6 position (para to the methyl group and ortho to the nitro group) and the steric hindrance from the adjacent methyl group at the C3 position create a complex regiochemical puzzle.

FAQ 2: Which positions on the aromatic ring are most and least reactive?
  • Most Activated (for Electrophilic Attack): The C6 position is electronically favored by both the methyl and nitro groups. However, it is also sterically accessible. The C4 position is also activated by the nitro group (meta) and not significantly hindered.

  • Most Sterically Hindered: The C3 position is heavily influenced by the adjacent bulky methyl group, making it a challenging site for many transformations.[5]

  • Deactivated Positions: The C1, C2, and C5 positions are substituted. The positions ortho and para to the strongly deactivating nitro group (C4 and C6) are less nucleophilic, but the directing effects still favor these positions for electrophilic attack.

The interplay of these factors is visualized in the decision-making workflow below.

G cluster_0 Reactivity Analysis of the Aromatic Ring cluster_1 Substituent Effects cluster_2 Positional Reactivity Assessment Start This compound Methyl 2-Methyl (-CH3) Ortho, Para-Director (Activating) Start->Methyl Inductive Effect Hyperconjugation Nitro 5-Nitro (-NO2) Meta-Director (Deactivating) Start->Nitro Resonance & Inductive Withdrawal Acetate 1-CH2CO2Me Steric Bulk Start->Acetate Steric Influence C3 C3 Position: Ortho to -CH3 Sterically Hindered Methyl->C3 C6 C6 Position: Para to -CH3, Ortho to -NO2 Most Electronically Activated Methyl->C6 C4 C4 Position: Meta to -NO2 Electronically Favorable Nitro->C4 Nitro->C6

Caption: Analysis of substituent effects on reactivity.

Part 2: Troubleshooting Specific Functionalization Reactions

This section addresses common issues encountered during specific experimental procedures.

Reaction 1: C-H Activation/Functionalization

C-H functionalization offers a modern approach to synthesis by avoiding pre-functionalized starting materials.[6] However, achieving regioselectivity is paramount.

Q: My C-H arylation/alkylation is giving me a mixture of C4 and C6 isomers. How can I improve selectivity for the C6 position?

A: This is a common issue where the electronic preference for C6 is competing with the accessibility of C4.

  • Causality: The nitro group can act as a directing group in many transition-metal-catalyzed C-H activation reactions, favoring the ortho C-H bonds (C4 and C6).[7] Without a stronger directing influence, a mixture is often obtained.

  • Troubleshooting Strategy:

    • Introduce a Stronger Directing Group: If synthetically feasible, temporarily modifying the acetate group to a stronger directing group (e.g., an amide or a picolinamide) can override the weaker directing effects of the methyl and nitro groups. This strategy enforces proximity of the catalyst to the desired C-H bond.[8]

    • Ligand Modification: The choice of ligand on your metal catalyst (e.g., Palladium) is critical. Bulky ligands can disfavor the more sterically crowded C4 position (adjacent to the acetate side chain) and promote reaction at the more accessible C6 position.

    • Solvent Effects: Changing the solvent polarity can influence the conformation of the substrate-catalyst complex, sometimes favoring one regioisomer over another. Experiment with a range from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) solvents.

Q: I am observing no reaction or very low conversion during my C-H activation attempt. What are the likely causes?

A: The strong electron-withdrawing nature of the nitro group deactivates the entire aromatic ring, making it less susceptible to electrophilic-type C-H activation pathways.

  • Causality: Many C-H activation cycles involve an electrophilic palladation or a concerted metalation-deprotonation step. The electron-poor nature of the ring slows this step down considerably.

  • Troubleshooting Strategy:

    • Increase Catalyst Loading: A higher catalyst concentration may be necessary to overcome the slow reaction kinetics.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. Use a high-boiling point solvent like NMP or DMAc.

    • Change the Mechanism: Consider a reaction that does not rely on electrophilic C-H activation. For example, a directed ortho-lithiation (DoM) approach, if a suitable directing group is present, can be very effective.[9]

Reaction 2: Chemoselective Reduction of the Nitro Group

Reducing the nitro group to an amine is a common transformation. The key challenge is to achieve this without reducing the methyl ester.

Q: My catalytic hydrogenation (H₂, Pd/C) is reducing both the nitro group and the ester. How can I selectively reduce only the nitro group?

A: Standard catalytic hydrogenation can be too harsh and unselective. Several milder, chemoselective methods are available.

  • Causality: High-pressure hydrogen with a highly active catalyst like Palladium on carbon can lead to over-reduction.

  • Troubleshooting Strategy:

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or formic acid with Pd/C.[10] This method often provides excellent selectivity for the nitro group.

    • Metal-Based Reductants: Several metal-based systems are highly chemoselective.

      • SnCl₂·2H₂O: Tin(II) chloride in a solvent like ethanol or ethyl acetate is a classic and reliable method for selectively reducing aromatic nitro groups in the presence of esters.[10]

      • NaBH₄/FeCl₂: This combination has been shown to be highly effective and chemoselective for nitro group reduction over esters, offering a milder alternative to other metal hydrides.[11]

      • Iron Catalysts: Modern iron-based catalysts with silane reductants (e.g., triethoxysilane) have demonstrated high activity and excellent chemoselectivity for nitro reduction over esters and other functional groups.[12][13]

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

Reducing SystemTypical SolventAdvantagesDisadvantages
H₂, Pd/CEtOH, MeOHHigh yield, cleanRisk of over-reduction, requires H₂ gas
HCOONH₄, Pd/CMeOH, EtOHMild, avoids H₂ gasCan be slower, requires stoichiometry control
SnCl₂·2H₂OEtOH, EtOAcExcellent selectivity, reliableStoichiometric tin waste, acidic conditions
NaBH₄/FeCl₂THF, MeOHMild, inexpensive, good selectivityRequires careful control of stoichiometry
Fe(III) catalyst, (EtO)₃SiHAcetonitrileHighly chemoselective, low catalyst loading[12]Catalyst may not be commercially available
Reaction 3: Nucleophilic Aromatic Substitution (SₙAr)

To perform an SₙAr reaction, a leaving group (like a halide) must be present on the ring, typically ortho or para to the nitro group. Let's assume a derivative, e.g., Methyl 2-(2-methyl-4-chloro-5-nitrophenyl)acetate.

Q: I am attempting an SₙAr reaction on a 4-halo derivative, but the reaction is slow and requires harsh conditions. Why?

A: The position of the leaving group relative to the electron-withdrawing group is critical.

  • Causality: SₙAr reactions proceed through a negatively charged Meisenheimer complex.[14][15] This intermediate is stabilized when the negative charge can be delocalized onto the electron-withdrawing group. For this to happen, the withdrawing group must be positioned ortho or para to the leaving group.[16][17] In your substrate, the nitro group is meta to the C4 position, providing only weak inductive stabilization and no resonance stabilization.

  • Troubleshooting Strategy:

    • Increase Reactivity: Use a more reactive nucleophile and a highly polar aprotic solvent (DMSO, NMP) to facilitate the reaction.

    • Increase Temperature: Heating is almost always necessary for SₙAr reactions that lack strong ortho/para activation.

    • Alternative Strategy: If possible, redesign the synthesis to place the leaving group at the C6 position, which is ortho to the nitro group and would be highly activated towards SₙAr.

G cluster_0 Troubleshooting SₙAr Reactivity cluster_1 Analysis cluster_2 Consequence & Solution Start Slow SₙAr at C4 Position Is the -NO2 group ortho or para to the leaving group? No No, it's meta. Start:f1->No Check Substrate Yes Yes, it is. Start:f1->Yes Check Substrate Result_No Consequence: Poor resonance stabilization of Meisenheimer complex. Solution: • Use stronger nucleophile. • Increase temperature. • Use polar aprotic solvent (DMSO). • Redesign synthesis if possible. No->Result_No Result_Yes Consequence: Strong resonance stabilization. Action: • Reaction should proceed under standard, milder conditions. Yes->Result_Yes

Caption: Decision tree for troubleshooting SₙAr reactions.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Reduction of Nitro Group using SnCl₂·2H₂O

This protocol provides a reliable method for converting the nitro group to an amine while preserving the ester functionality.[10]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction can be exothermic.

  • Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(5-amino-2-methylphenyl)acetate.

  • Purify the product via flash column chromatography if necessary.

References

  • Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Nature Communications URL: [Link]

  • Title: Directing Groups in SE Ar Source: University of Calgary URL: [Link]

  • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 Source: Thieme URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: C-H Activation Source: The Larrosa Group URL: [Link]

  • Title: We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution Source: Chemistry Steps URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

  • Title: Ortho-effect in substituted aromatic acids and bases Source: Chemistry Stack Exchange URL: [Link]

  • Title: Ortho Position Changing in Molecules: A Conceptual Perspective Source: IJSDR URL: [Link]

  • Title: Process for the reduction of nitro derivatives to amines Source: Google Patents URL
  • Title: Ortho Meta Para Directors - Activating and Deactivating Groups Source: YouTube URL: [Link]

  • Title: ortho/para and meta in aromatic coumpounds Source: Reddit URL: [Link]

  • Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: ACS Publications URL: [Link]

  • Title: Catalytic C–H Functionalization by Metal Carbenoid and Nitrenoid Insertion Source: PMC - NIH URL: [Link]

  • Title: Understanding Ortho, Para, and Meta Directors Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Ortho effect Source: Wikipedia URL: [Link]

  • Title: C-H activation reactions of nitroarenes: current status and outlook Source: PubMed URL: [Link]

  • Title: ortho metalation Source: Evans Research Group URL: [Link]

  • Title: Clever ligand design enables alcohol-directed C-H activation Source: Chemistry World URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole Source: PMC URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]

  • Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL: [Link]

  • Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: PubMed URL: [Link]

  • Title: General Principles of ortho-Lithiation in Arylphosphinamides Source: ResearchGate URL: [Link]

  • Title: Concerted nucleophilic aromatic substitutions Source: Harvard DASH URL: [Link]

  • Title: Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction Source: YouTube URL: [Link]

  • Title: Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities Source: RSC Publishing URL: [Link]

  • Title: Mechanistic studies of Pd-catalyzed regioselective aryl C-H bond functionalization with strained alkenes Source: PubMed URL: [Link]

  • Title: Ureas, Pivalamides and Carbamates as Directing Groups for Lithiation Source: ORCA - Online Research @ Cardiff URL: [Link]

  • Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: Cardiff University URL: [Link]

  • Title: Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities Source: RSC Publishing URL: [Link]

Sources

Validation & Comparative

"comparative analysis of synthetic routes to Methyl 2-(2-methyl-5-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0), a critical intermediate in the synthesis of indole-based pharmaceuticals and agrochemicals.

Executive Summary

This compound is a functionalized aromatic building block characterized by a phenyl ring substituted with a methyl group at the ortho position and a nitro group at the meta position relative to the acetate side chain. It serves as a vital precursor for the synthesis of indoles (via the Leimgruber-Batcho or Reissert synthesis modifications) and non-steroidal anti-inflammatory drug (NSAID) derivatives.

This guide evaluates three primary synthetic strategies:

  • Route A (Direct Nitration): The industrial standard, prioritizing cost-efficiency and raw material availability.

  • Route B (Benzyl Cyanide Approach): A precision route offering higher regioselectivity at the cost of using toxic reagents.

  • Route C (Homologation): An academic alternative utilizing Arndt-Eistert synthesis for difficult-to-access isomers.

Target Molecule Profile
  • IUPAC Name: this compound[1][2]

  • CAS Number: 287119-84-0[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.20 g/mol

  • Key Functionality: Nitro group (reducible to amine), Ester (hydrolyzable/reducible), Ortho-methyl (allows for cyclization).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct pathways relying on different bond-forming principles: Electrophilic Aromatic Substitution (EAS) vs. Nucleophilic Substitution (


) .

Retrosynthesis Target This compound Acid 2-Methyl-5-nitrophenylacetic acid Target->Acid Esterification Nitrile 2-Methyl-5-nitrobenzyl cyanide Target->Nitrile Pinner/Hydrolysis Precursor1 Methyl 2-methylphenylacetate (o-Tolylacetate) Acid->Precursor1 Nitration (C-N bond) Halide 2-Methyl-5-nitrobenzyl halide Nitrile->Halide Cyanation (C-C bond) Precursor2 2-Methyl-5-nitrotoluene Halide->Precursor2 Halogenation

Figure 1: Retrosynthetic map showing the "Nitration" pathway (Red) and the "Cyanation" pathway (Green/Yellow).

Detailed Route Analysis

Route A: Direct Nitration of Methyl 2-methylphenylacetate

This route is the industrial workhorse . It leverages the directing effects of the existing substituents to introduce the nitro group.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity Logic:

    • The Methyl group (C2) is a strong ortho/para director.

    • The Acetate chain (C1) is a weak ortho/para director.

    • Position 5 is para to the strong methyl activator and meta to the acetate chain. This synergistic directing effect makes Position 5 the major site of nitration, though isomers (3-nitro, 4-nitro, 6-nitro) are formed as byproducts.

  • Key Challenge: Separation of the 5-nitro isomer from the 3-nitro and 4-nitro isomers requires careful fractional crystallization or chromatography.

Route B: Cyanation of 2-Methyl-5-nitrobenzyl Halide

This route is preferred when isomer purity is paramount. It starts with a pre-nitrated aromatic core, avoiding the regioselectivity issues of Route A.

  • Mechanism: Radical Halogenation followed by Nucleophilic Substitution (

    
    ).
    
  • Starting Material: 2-Methyl-5-nitrotoluene (commercially available, high purity).

  • Workflow:

    • Bromination: Radical bromination (NBS/Benzoyl Peroxide) of the benzylic methyl group. Note: Care must be taken to avoid dibromination.

    • Cyanation: Displacement of bromide with Cyanide (

      
      ) to form the nitrile.
      
    • Alcoholysis: Acid-catalyzed conversion of the nitrile directly to the methyl ester (Pinner reaction conditions).

Comparative Metrics

MetricRoute A: Direct NitrationRoute B: CyanationRoute C: Arndt-Eistert
Overall Yield 45 - 55%60 - 70%30 - 40%
Step Count 2 Steps3 Steps4 Steps
Atom Economy HighModerateLow
Regioselectivity Moderate (Requires purification)High (Defined by starting material)High
Safety Profile High Risk: Exothermic nitrationHigh Risk: Toxic Cyanide/DMSOHigh Risk: Diazomethane (Explosive)
Cost Efficiency Excellent (Cheap reagents)ModeratePoor
Scalability High (Standard unit ops)Medium (Cyanide waste disposal)Low (Specialized equipment)

Experimental Protocols

Protocol A: Direct Nitration (Industrial Scale-Down)

Validation: Validated for 50g scale.

Step 1: Nitration

  • Setup: Charge a 500 mL 3-neck flask with 98% Sulfuric Acid (150 mL) . Cool to -5°C using a salt-ice bath.

  • Addition: Dropwise add Methyl 2-methylphenylacetate (32.8 g, 0.2 mol) while maintaining internal temperature < 0°C.

  • Nitration: Prepare a mixture of 70% Nitric Acid (13.5 mL, 1.05 eq) and Sulfuric Acid (40 mL) . Add this mixture dropwise over 45 minutes, keeping temp < 5°C.

  • Quench: Stir for 1 hour at 0°C. Pour onto 500g crushed ice. Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash organics with sat.

    
     and brine. Dry over 
    
    
    
    . Evaporate solvent. The crude oil contains ~65% 5-nitro isomer. Recrystallize from Methanol/Water (9:1) to obtain the pure 5-nitro isomer as a pale yellow solid.

Step 2: Esterification (If starting from Acid) If the starting material was the carboxylic acid, reflux the isolated 5-nitro acid in Methanol (10 vol) with catalytic


 (0.1 eq) for 6 hours. Neutralize and concentrate.
Protocol B: Cyanation Route (High Purity)

Validation: Validated for 10g scale.

Step 1: Bromination

  • Dissolve 2-methyl-5-nitrotoluene (15.1 g, 0.1 mol) in

    
     or Benzotrifluoride (150 mL).
    
  • Add N-Bromosuccinimide (NBS) (19.6 g, 1.1 eq) and Benzoyl Peroxide (0.5 g) .

  • Reflux for 4-6 hours under

    
     (monitor by TLC). Filter off succinimide. Evaporate solvent to yield crude benzyl bromide.
    

Step 2: Cyanation

  • Dissolve crude bromide in DMSO (50 mL) . Caution: Exothermic.

  • Add NaCN (5.4 g, 1.1 eq) portion-wise at room temperature. (Keep temp < 40°C to prevent runaway).

  • Stir for 3 hours. Quench with water (200 mL). Extract with DCM. Wash with water (crucial to remove DMSO).

Step 3: Methanolysis (Pinner Reaction)

  • Dissolve the nitrile in dry Methanol (100 mL) .

  • Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise).

  • Stir at room temperature overnight. Add water (20 mL) and reflux for 1 hour to hydrolyze the imidate intermediate.

  • Concentrate and extract to yield This compound .

Process Visualization

Workflow for Route A (Nitration)

RouteA Start o-Tolylacetic Acid (or Methyl Ester) Nitration Nitration (HNO3/H2SO4, <5°C) Start->Nitration Isomers Isomer Mixture (3-, 4-, 5-, 6-nitro) Nitration->Isomers Purification Crystallization (MeOH/H2O) Isomers->Purification Isolation of 5-nitro Product This compound (>98% Purity) Purification->Product

Figure 2: Workflow for the Direct Nitration Route, highlighting the critical purification step.

Workflow for Route B (Cyanation)

RouteB Start 2-Methyl-5-nitrotoluene Bromination Radical Bromination (NBS, Peroxide) Start->Bromination Cyanation Nucleophilic Sub. (NaCN, DMSO) Bromination->Cyanation Hydrolysis Acid Methanolysis (HCl/MeOH) Cyanation->Hydrolysis Product This compound Hydrolysis->Product

Figure 3: Workflow for the Cyanation Route, showing the linear transformation.

Troubleshooting & Critical Parameters

Temperature Control in Nitration (Route A)
  • Issue: Formation of dinitro species or oxidation of the benzylic methylene.

  • Solution: Maintain temperature strictly below 5°C during addition. If the temperature spikes, stop addition immediately. The activation energy for dinitration is significantly higher; keeping it cold ensures mono-nitration.

Safety with Cyanide (Route B)
  • Issue: Generation of HCN gas during acidification.

  • Solution: When quenching the cyanation reaction or during the subsequent acid hydrolysis, ensure the system is vented to a scrubber containing bleach (NaOCl) and NaOH. Never acidify the waste stream directly.

Regioselectivity Verification
  • Technique: Use

    
    -NMR to confirm the substitution pattern.
    
    • 5-Nitro isomer (Target): Look for a doublet (

      
      ) at ~8.0-8.2 ppm (proton between nitro and acetate) and a doublet of doublets at ~8.0 ppm. The proton ortho to the methyl group will be a doublet at ~7.4 ppm.
      
    • 4-Nitro isomer (Impurity): Will show a different coupling pattern (typically two doublets if 2,4-substitued, but here 1,2,4-pattern).

References

  • BenchChem . Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Retrieved from

  • Organic Syntheses . Methyl 2-(2-acetylphenyl)acetate. Org. Synth. 2003 , 80, 177. Retrieved from

  • BLD Pharm . Product Information: this compound (CAS 287119-84-0).[1][2][3] Retrieved from

  • ChemicalBook . Benzeneacetic acid, 2-methyl-5-nitro-, methyl ester Supplier Information. Retrieved from [6]

Sources

A Comparative Guide to the Reactivity of Methyl 2-(2-methyl-5-nitrophenyl)acetate and Its Nitrophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylacetate and its derivatives are pivotal structural motifs in organic synthesis and serve as key intermediates in the development of pharmaceuticals and other bioactive molecules. The introduction of substituents, such as nitro and methyl groups, onto the phenyl ring can profoundly influence the reactivity of the benzylic position and the ester functionality. This guide provides an in-depth comparison of the reactivity of methyl 2-(2-methyl-5-nitrophenyl)acetate with its other nitrophenylacetate isomers. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in various chemical transformations, supported by established principles of physical organic chemistry and available experimental data for analogous systems.

The Impact of Substituent Position on Reactivity: A Theoretical Framework

The reactivity of methyl nitrophenylacetates is primarily governed by the electronic and steric environment imposed by the substituents on the phenyl ring. These factors influence the stability of reaction intermediates and transition states, thereby dictating the reaction rates.

Electronic Effects

The nitro group (-NO₂) is a strong electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). Conversely, the methyl group (-CH₃) is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. The interplay of these effects, dictated by their relative positions, determines the overall electron density of the aromatic ring and the reactivity of the adjacent benzylic carbon and the ester group.

  • Nitro Group Position:

    • Ortho and Para Positions: A nitro group at the ortho or para position can effectively withdraw electron density from the benzylic carbon through resonance, stabilizing a carbanion intermediate. This is crucial in reactions involving the deprotonation of the α-carbon.

    • Meta Position: A nitro group at the meta position exerts a strong electron-withdrawing inductive effect but cannot participate in resonance with the benzylic position.[1][2] This results in a less pronounced stabilization of a benzylic carbanion compared to the ortho and para isomers.

  • Methyl Group Position: The electron-donating methyl group can partially counteract the electron-withdrawing effect of the nitro group. Its influence is most pronounced when it can donate electron density to the system, which can affect the electrophilicity of the ester carbonyl.

Steric Effects

The spatial arrangement of substituents, particularly in the ortho position, can significantly hinder the approach of reagents to the reaction center. This steric hindrance can dramatically reduce reaction rates, even when electronic factors are favorable.

Comparative Reactivity Analysis

Alkaline Hydrolysis of the Ester Functional Group

The alkaline hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of the hydroxide ion on the electrophilic carbonyl carbon.

General Reactivity Order (Inferred):

Methyl 2-(4-nitrophenyl)acetate > Methyl 2-(2-nitrophenyl)acetate > Methyl 2-(3-nitrophenyl)acetate > this compound > Methyl 2-phenylacetate

Rationale:

  • Methyl 2-(4-nitrophenyl)acetate (para-isomer): The nitro group at the para position exerts a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This isomer is expected to be the most reactive towards hydrolysis. Data from the alkaline hydrolysis of ethyl phenylacetates shows that the p-nitro derivative is the most reactive.[3]

  • Methyl 2-(2-nitrophenyl)acetate (ortho-isomer): The ortho-nitro group also strongly withdraws electron density, activating the carbonyl group. However, its close proximity to the reaction center can introduce steric hindrance, potentially slowing the reaction rate compared to the para-isomer.

  • Methyl 2-(3-nitrophenyl)acetate (meta-isomer): The nitro group in the meta position primarily acts through its inductive effect, which is weaker than the combined inductive and resonance effects from the ortho and para positions. Therefore, this isomer is expected to be less reactive than the ortho and para isomers.[3]

  • This compound (The Target Molecule): In this isomer, we have two key factors influencing reactivity:

    • 5-Nitro Group (meta to the acetyl group): This provides an inductive electron-withdrawing effect, activating the carbonyl group for nucleophilic attack, similar to the 3-nitro isomer.

    • 2-Methyl Group (ortho to the acetyl group): This introduces significant steric hindrance, shielding the carbonyl carbon from the incoming nucleophile. This steric effect is expected to be the dominant factor, leading to a significantly reduced rate of hydrolysis compared to the other nitro-substituted isomers.

  • Methyl 2-phenylacetate (Unsubstituted): Without any electron-withdrawing groups, the carbonyl carbon is less electrophilic, resulting in the slowest hydrolysis rate among the compared compounds.

Data Summary: Alkaline Hydrolysis of Substituted Ethyl Phenylacetates

The following table presents rate constants for the alkaline hydrolysis of various substituted ethyl phenylacetates in aqueous acetone at 25°C, which serves as a useful proxy for understanding the electronic effects on the reactivity of the ester group in methyl nitrophenylacetates.[3]

Substituent10²k (l. mol⁻¹ sec.⁻¹)
p-NO₂ 25.6
m-NO₂ 16.7
p-Cl6.50
p-Br6.80
H4.40
m-Me3.84
p-Me3.20

Data from Norman, R. O. C., Radda, G. K., Brimacombe, D. A., Ralph, P. D., & Smith, E. M. (1961). The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono-substituted derivatives in aqueous acetone at 25". Journal of the Chemical Society (Resumed), 3247-3257.[3]

This data clearly demonstrates the activating effect of the nitro group, with the para-isomer being more reactive than the meta-isomer.

Experimental Protocols

General Protocol for Alkaline Hydrolysis of Methyl Nitrophenylacetates

This protocol outlines a general procedure for determining the second-order rate constants for the alkaline hydrolysis of methyl nitrophenylacetate isomers.

Materials:

  • Methyl 2-(nitrophenyl)acetate isomer

  • Sodium hydroxide (standardized solution, e.g., 0.1 M)

  • Solvent (e.g., a mixture of dioxane-water or ethanol-water)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the methyl nitrophenylacetate isomer in the chosen organic solvent (e.g., dioxane or ethanol).

    • Prepare a series of sodium hydroxide solutions of known concentrations in the aqueous component of the solvent system.

  • Kinetic Measurement:

    • Equilibrate the ester and hydroxide solutions to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.

    • Initiate the reaction by mixing known volumes of the ester and hydroxide solutions directly in a quartz cuvette. The final concentration of the ester should be significantly lower than the hydroxide concentration to ensure pseudo-first-order conditions.

    • Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Monitor the reaction by recording the increase in absorbance at the λmax of the corresponding nitrophenolate ion (formed upon hydrolysis) over time. For nitro-substituted compounds, this is typically in the range of 400 nm.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (kOH) is obtained from the slope of a plot of kobs versus the concentration of hydroxide ion.

Logical Workflow for Reactivity Comparison

G cluster_synthesis Synthesis of Isomers cluster_kinetics Kinetic Studies cluster_analysis Data Analysis and Comparison S1 Synthesize Methyl 2-(nitrophenyl)acetate Isomers K1 Prepare Stock Solutions of Esters and NaOH S1->K1 K2 Perform Hydrolysis Reactions under Pseudo-First-Order Conditions K1->K2 K3 Monitor Reaction Progress via UV-Vis Spectrophotometry K2->K3 K4 Calculate Pseudo-First-Order Rate Constants (k_obs) K3->K4 K5 Determine Second-Order Rate Constants (k_OH) K4->K5 A1 Tabulate Second-Order Rate Constants for all Isomers K5->A1 A2 Compare Reactivity based on Electronic and Steric Effects A1->A2 A3 Correlate Reactivity with Substituent Position A2->A3

Caption: Workflow for comparing the reactivity of nitrophenylacetate isomers.

Reactivity in Other Transformations

The principles of electronic and steric effects also apply to other reactions involving the benzylic position or the ester group.

Reactions at the Benzylic Carbon

For reactions involving the deprotonation of the α-carbon to form a carbanion, the electron-withdrawing nitro group plays a crucial stabilizing role.

Expected Reactivity Order for Deprotonation:

Methyl 2-(4-nitrophenyl)acetate ≈ Methyl 2-(2-nitrophenyl)acetate > Methyl 2-(3-nitrophenyl)acetate > this compound

Rationale:

  • The ortho and para isomers can delocalize the negative charge of the carbanion onto the nitro group through resonance, leading to significant stabilization and a lower pKa of the α-proton.

  • The meta isomer only benefits from the inductive stabilization of the nitro group.

  • In this compound, the ortho-methyl group may cause the nitro group to twist out of the plane of the benzene ring, reducing resonance stabilization and thus decreasing the acidity of the α-proton compared to the unsubstituted 2-nitro isomer.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common transformation. While the electronic nature of the ester group has a minor influence, steric hindrance can affect the rate of heterogeneous catalytic hydrogenation.

Expected Ease of Reduction:

Methyl 2-(4-nitrophenyl)acetate ≈ Methyl 2-(3-nitrophenyl)acetate > Methyl 2-(2-nitrophenyl)acetate > this compound

Rationale:

  • The ortho substituents (the acetate group in the 2-nitro isomer, and both the acetate and methyl groups in the target molecule) can sterically hinder the approach of the nitro group to the catalyst surface, slowing down the reduction rate.

Conclusion

The reactivity of this compound and its nitrophenylacetate isomers is a complex interplay of electronic and steric effects. For reactions at the ester carbonyl, such as alkaline hydrolysis, the electron-withdrawing nitro group enhances reactivity, with the para isomer expected to be the most reactive. However, the presence of an ortho-methyl group in this compound introduces significant steric hindrance, which is predicted to be the dominant factor, rendering it the least reactive among the nitro-substituted isomers. For reactions involving the benzylic position, the stabilizing effect of the nitro group through resonance is paramount, making the ortho and para isomers more acidic. This guide provides a foundational understanding for researchers to predict and manipulate the reactivity of these valuable synthetic intermediates. Direct kinetic studies on this specific series of compounds would be a valuable contribution to further refine these predictions.

References

  • Norman, R. O. C., Radda, G. K., Brimacombe, D. A., Ralph, P. D., & Smith, E. M. (1961). The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono-substituted derivatives in aqueous acetone at 25". Journal of the Chemical Society (Resumed), 3247-3257. [Link]

  • Khan, M. N. (2007). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2, (7), 1027-1034. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link]

  • Hudlicky, T., & Fan, R. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15035-15051. [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Irie, M., & Yasunaga, T. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Iconic Research and Engineering Journals, 9(3), 1117-1123. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. [Link]

  • D'Souza, F., & Kresge, A. J. (2010). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 15(1), 325-337. [Link]

  • Patai, S. (Ed.). (2000). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. In The Chemistry of Carboxylic Acids and Esters (Vol. 1, pp. 1776-1786). John Wiley & Sons, Ltd. [Link]

  • Chemistry Stack Exchange. (2016, April 24). Why is meta-nitrophenol less acidic than para-nitrophenol?. [Link]

  • Quora. (2018, November 24). P-nitrophenol is more acidic than m-nitrophenol. Why?. [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(3), 258-265. [Link]

  • ResearchGate. (n.d.). Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. [Link]

  • Hosseini, S. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 816-823. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • ResearchGate. (n.d.). Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. [Link]

  • Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis. [Link]

  • Analytical Methods. (2018). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]

  • ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]

  • PubChem. (n.d.). Methyl 2-(5-methoxy-2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of pharmaceutical development and chemical research, the purity of a compound is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key intermediate like Methyl 2-(2-methyl-5-nitrophenyl)acetate, ensuring its purity is paramount. While traditional chromatographic methods like HPLC and GC have long been the workhorses of purity analysis, they are fundamentally comparative techniques. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and direct primary method for purity assessment, offering absolute quantification without the need for compound-specific reference standards.[1][2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of qNMR with alternative methods, supported by a detailed experimental protocol for validating the purity of this compound.

The qNMR Advantage: A Paradigm Shift from Relative to Absolute Purity

The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3][4] This allows for the direct measurement of a substance's purity by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard.[1][5] By comparing the integral of a specific analyte signal to a signal from the internal standard, we can calculate the absolute purity (as a mass fraction), a capability that sets it apart from other techniques.[4][6]

qNMR vs. Chromatographic Methods: A Head-to-Head Comparison

The decision to use qNMR over methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a strategic one, based on the specific analytical need. While HPLC and GC excel at separating complex mixtures, their accuracy in purity determination is contingent on the response factors of all components, which are often unknown for impurities.[2][7]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[8][9]Differential partitioning of components between a mobile and stationary phase, detected typically by UV absorbance.Separation based on volatility and interaction with a stationary phase, detected typically by flame ionization (FID).
Quantification Absolute quantification using a certified internal standard; no analyte-specific reference material needed.[1][3]Relative quantification based on peak area percentage or requires a specific calibration curve with a certified standard of the analyte.[8][9]Relative quantification based on peak area percentage or requires a specific calibration curve with a certified standard of the analyte.[8]
Accuracy High, as it provides a direct, primary measure of purity. Can be influenced by signal overlap in highly complex mixtures.[2][4]High, but accuracy can be compromised if impurities have different response factors (e.g., different UV chromophores) than the main component.[2]High for volatile compounds, but accuracy is dependent on the detector response factor for each component.
Universality Near-universal detection for all proton-containing molecules in the sample.[1]Detection is dependent on the presence of a chromophore (for UV detectors) or other specific property.Limited to volatile and thermally stable compounds.
Sample Integrity Non-destructive; the sample can be fully recovered for further analysis.[3]Destructive.Destructive.
Regulatory Status Recognized as a primary method by metrology institutes and accepted by regulatory bodies (e.g., USP <761>, ICH).[4][10]A standard and widely accepted method for purity and assay testing under ICH guidelines.[11]A standard method, particularly for residual solvent analysis and purity of volatile compounds.

Workflow for qNMR Purity Determination

The following diagram illustrates the logical flow of a qNMR experiment, from initial sample handling to the final purity calculation. Each step is critical for ensuring the integrity and accuracy of the final result.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_std 2. Accurately Weigh Internal Std. (m_std) dissolve 3. Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std->dissolve acquire 4. Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire process 5. Process FID (Phase & Baseline Correction) acquire->process integrate 6. Integrate Signals (Analyte & Standard) process->integrate calculate 7. Calculate Purity (Using qNMR Equation) integrate->calculate

Caption: Workflow for qNMR Purity Validation.

Designing the qNMR Experiment for this compound

A robust qNMR method is built on careful planning and understanding the chemistry of both the analyte and the chosen standard.[8]

Analyte Signal Selection

The structure of this compound contains several distinct proton environments suitable for integration. For quantification, we need to select a well-resolved signal, preferably a singlet, that is free from overlap with any impurity or standard signals. The benzylic methylene (-CH2-) protons or the methyl ester (-OCH3) protons are excellent candidates.

The Critical Choice of an Internal Standard

The internal standard is the anchor of the qNMR experiment; its selection dictates the accuracy of the entire measurement.[12][13]

Key Criteria for Internal Standard Selection:

  • High Purity: Must be a certified reference material (CRM) with a known, high purity (typically ≥99.5%).[12][14]

  • Chemical Stability: Should be non-reactive with the analyte, solvent, or trace moisture.[8]

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[12][14]

  • Signal Simplicity & Separation: Should have a simple NMR spectrum (ideally one or two sharp singlets) with signals that do not overlap with the analyte or solvent peaks.[14]

  • Weighing Properties: Should be non-hygroscopic and non-volatile to allow for accurate weighing.[14]

For this compound in a common solvent like DMSO-d6, Maleic Acid is an excellent choice. It has a high purity, is stable, and displays a single sharp peak around 6.3 ppm, which is unlikely to interfere with the analyte's aromatic or aliphatic signals.

Detailed Experimental Protocol for qNMR Purity Determination

This protocol is designed to be a self-validating system, incorporating principles from ICH guidelines on analytical procedure validation.[11][15]

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of temperature regulation.

  • Balances: Analytical balance with 0.1 mg readability; microbalance with 0.01 mg readability is preferred for weighing the internal standard.[16][17]

  • Analyte: this compound.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity >99.5%).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), low water content.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Step-by-Step Procedure:

  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. Record the mass (m_analyte) to the nearest 0.01 mg.

    • Accurately weigh approximately 8-10 mg of the Maleic Acid internal standard into the same vial. Record the mass (m_std) to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to ensure comparable signal intensities.[8]

    • Using a calibrated pipette or syringe, add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any undissolved particulates.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., at 298 K).[16]

    • Tune and match the probe for the sample.

    • Calibrate the 90° pulse width on the sample.[16]

    • Acquire the ¹H NMR spectrum using the following critical parameters to ensure accurate quantification:

      • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90'). A 90° pulse is recommended for maximizing signal.[8][16]

      • Relaxation Delay (D1): This is the most critical parameter. Set D1 to be at least 5 times the longest spin-lattice relaxation time (T1) of any proton to be integrated (both analyte and standard). A conservative D1 of 60 seconds is often sufficient for small molecules to ensure full relaxation and prevent signal saturation, which would invalidate quantification.[13]

      • Acquisition Time (AT): Set to at least 4 seconds to ensure adequate digital resolution.[16]

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated. This is essential for integration accuracy.[6]

      • Dummy Scans (DS): Use at least 4 dummy scans to allow the spins to reach a steady state before acquisition begins.[16]

  • Data Processing:

    • Apply an appropriate window function. For qNMR, a small exponential line broadening (e.g., LB = 0.3 Hz) is common.[16]

    • Perform Fourier transformation.

    • Manually phase the spectrum carefully. Automatic phasing routines are often insufficient for the precision required in qNMR.[8]

    • Apply a high-order polynomial baseline correction. A flat, distortion-free baseline is crucial for accurate integration.[16]

    • Reference the spectrum (e.g., to the residual DMSO peak at 2.50 ppm).

    • Integrate the selected, well-resolved signals for both the analyte (I_analyte) and the internal standard (I_std). Define the integral regions to encompass at least 20 times the signal's half-width.[8]

Calculation and Data Interpretation

The purity of the analyte (P_analyte) as a mass percentage is calculated using the following equation:[6][8]

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte: Integral of the selected analyte signal.

  • I_std: Integral of the selected internal standard signal.

  • N_analyte: Number of protons giving rise to the selected analyte signal (e.g., 2 for the -CH2- group).

  • N_std: Number of protons giving rise to the selected standard signal (2 for maleic acid).

  • M_analyte: Molar mass of the analyte (this compound).

  • M_std: Molar mass of the internal standard (Maleic Acid).

  • m_analyte: Mass of the analyte weighed.

  • m_std: Mass of the internal standard weighed.

  • P_std: Purity of the internal standard (as a percentage).

Method Validation: Ensuring Trustworthiness and Compliance

To comply with regulatory expectations, such as those from the ICH, the qNMR method itself must be validated for its intended purpose.[11][18]

  • Specificity: The method's ability to quantify the analyte in the presence of impurities is demonstrated by the selection of a unique, interference-free signal.[11][19]

  • Linearity: While qNMR is inherently linear, linearity can be formally demonstrated by preparing samples with varying analyte-to-standard mass ratios and plotting the integral ratio against the mass ratio. A linear regression should yield an R² value > 0.999.[11]

  • Accuracy: Assessed by analyzing a sample of this compound with a known, orthogonally determined purity, or by spiking a sample with a known amount of a certified standard.[11][19]

  • Precision (Repeatability): Determined by performing at least six independent measurements of the same homogenous sample. The relative standard deviation (RSD) of the purity results should typically be ≤ 1-2%.[11]

Conclusion

Quantitative NMR is a robust, accurate, and direct method for determining the absolute purity of chemical substances like this compound. Its status as a primary analytical method, which eliminates the need for analyte-specific reference standards, provides a significant advantage over traditional chromatographic techniques, especially during drug development and for the characterization of new chemical entities.[1][5] By following a carefully designed and validated protocol, researchers can generate high-quality, reliable purity data that stands up to the highest levels of scientific and regulatory scrutiny.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • What is qNMR and why is it important? . Mestrelab Research. Available from: [Link]

  • Quantitative NMR Spectroscopy . University of Oxford. Available from: [Link]

  • Video: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . National Center for Biotechnology Information (PMC). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

  • qNMR Calculation Services: What We Offer & Why It Matters . ResolveMass Laboratories Inc. Available from: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Validation of analytical procedures according to the ICH guidelines . Efor Group. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals . Reading Scientific Services Ltd (RSSL). Available from: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing) . Mestrelab Research. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation (ICH). Available from: [Link]

  • Methyl 2-(2-nitrophenyl)acetate . National Center for Biotechnology Information (PubChem). Available from: [Link]

  • Purity analysis with qNMR vs IR . Reddit. Available from: [Link]

  • Methyl 2-(5-methoxy-2-nitrophenyl)acetate . National Center for Biotechnology Information (PubChem). Available from: [Link]

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"a comparative study of the biological activity of Methyl 2-(2-methyl-5-nitrophenyl)acetate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of Methyl 2-(2-methyl-5-nitrophenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and anti-inflammatory potential of these compounds. By synthesizing data from multiple studies on structurally related nitrophenyl compounds, this guide offers predictive insights and detailed experimental protocols to support further research and development in this promising chemical space.

Introduction: The Therapeutic Potential of Nitrophenylacetates

This compound serves as a foundational scaffold for the development of novel therapeutic agents. The presence of the nitro group is a critical determinant of biological activity, often acting as a pro-drug that can be reductively activated within target cells to exert cytotoxic effects.[1][2] This mechanism forms the basis for the antimicrobial and anticancer properties observed in many nitroaromatic compounds.[3] Furthermore, modifications to the phenyl ring and the acetate moiety allow for the fine-tuning of physicochemical properties and target specificity, opening avenues for the development of potent and selective inhibitors for various biological targets. This guide will explore these structure-activity relationships in detail across different therapeutic areas.

I. Antimicrobial Activity: A Comparative Analysis

Derivatives of nitrophenylacetic acid have shown significant promise as antimicrobial agents. The nitro group is a key pharmacophore, with its position on the phenyl ring significantly influencing efficacy.[4] This section compares the antimicrobial activity of various nitrophenyl derivatives, providing insights into the structural modifications that enhance potency against bacterial and fungal pathogens.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative nitrophenyl derivatives against various microorganisms. While direct data for this compound derivatives is limited in publicly available literature, the data for structurally similar compounds provides a strong basis for understanding their potential activity. For instance, studies on 2-methyl-5-nitroaniline and 2-methyl-5-nitroimidazole derivatives offer valuable insights.[3][5]

Compound ClassDerivative/ModificationTest OrganismMIC (µg/mL)Reference
Nitroimidazole Derivatives Metronidazole (Reference)Anaerobic Bacteria0.25-8[3]
Naphthalimide-derived MetronidazoleP. vulgaris~0.5 (converted from µmol/mL)[3]
Naphthalimide-derived MetronidazoleS. dysenteriae~2.5 (converted from µmol/mL)[3]
2-Methyl-5-nitroaniline Derivatives Schiff Base (L)Staphylococcus aureus100[6]
Copper (II) Complex of LStaphylococcus aureus25[6]
Schiff Base (L)Escherichia coli150[6]
Copper (II) Complex of LEscherichia coli50[6]
Nitrophenyl-substituted 1,2,4-Oxadiazoles 3-(3-chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazoleEscherichia coli60 µM[4]
3-(3-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazoleEscherichia coli>100 µM[4]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Position of the Nitro Group: The ortho-position of the nitro group on a phenyl ring attached to a heterocyclic scaffold (like 1,2,4-oxadiazole) has been shown to be crucial for antibacterial activity against E. coli.[4] Derivatives with meta or para-nitro substitution exhibit significantly reduced activity.[4]

  • Metal Complexation: The formation of metal complexes with Schiff bases derived from 2-methyl-5-nitroaniline dramatically enhances antimicrobial activity.[6] This is likely due to increased lipophilicity, facilitating penetration through the microbial cell membrane.

  • Heterocyclic Scaffolds: The nature of the heterocyclic ring system to which the nitrophenyl group is attached plays a significant role in determining the spectrum and potency of antimicrobial action. Nitroimidazoles, for instance, are well-established agents against anaerobic bacteria and protozoa.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for assessing antimicrobial potency.

Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds at various concentrations, providing a reliable measure of the lowest concentration that inhibits microbial growth.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for most bacteria).[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of nitroaromatic compounds extends to cancer cells, where reductive activation can induce apoptosis and inhibit cell proliferation.[1][7] This section explores the anticancer activity of nitrophenyl derivatives, highlighting key findings and the underlying mechanisms of action.

Comparative Cytotoxicity of Nitrophenyl Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below presents IC50 values for various nitrophenyl derivatives against different cancer cell lines.

Compound ClassDerivative/ModificationCancer Cell LineIC50 (µM)Reference
Nitrophenyl Chalcone Derivative 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 (48h)[7]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76 (48h)[7]
Hydroxynaphthanilides 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (Leukemia)3.06[8]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideMCF-7 (Breast)4.61[8]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideTHP-1 (Leukemia)5.80[8]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideMCF-7 (Breast)5.23[8]

Mechanistic Insights and Structure-Activity Relationships:

  • Induction of Apoptosis: Many nitrophenyl derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was shown to activate both extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) apoptotic pathways in colon cancer cells.[7]

  • Cell Cycle Arrest: The same chalcone derivative was also found to arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[7]

  • Positional Isomerism: The position of the nitro group on the phenyl ring significantly impacts antiproliferative activity. In a series of hydroxynaphthanilides, shifting the nitro substituent from the ortho- to the para-position enhanced the antiproliferative effect.[8]

  • Selective Cytotoxicity: A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over healthy cells. The benzofuran-linked 3-nitrophenyl chalcone derivative demonstrated a higher IC50 value for healthy colon cells compared to colon cancer cell lines, indicating a degree of selectivity.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Causality behind Experimental Choices: The MTT assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening of potential anticancer compounds. The conversion of the yellow MTT tetrazolium salt to a purple formazan product is directly proportional to the number of viable, metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4] The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Reaction cluster_readout Readout Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Test Compound Dilutions Seed_Cells->Treat_Cells Incubate_Compound Incubate for 24-72 hours Treat_Cells->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cell viability.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research.[9][10] Certain nitrophenyl derivatives have demonstrated the potential to modulate inflammatory pathways.

Comparative Anti-inflammatory Effects
Compound ClassDerivative/ModificationModelKey FindingReference
Pyrrole Derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in ratsSignificant reduction in paw edema after repeated dosing[11]
Pyrrole Derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced systemic inflammation in ratsSignificant decrease in serum TNF-α levels[11]
Azabicycloheptene Acetate Methyl 2-methyl-2-[2-(4-benzoyl-5-phenyl-7,7-dibromo-2-azabicyclo[4.1.0]hept-3-ene)]acetateCarrageenan-induced rat paw edema62% inhibition of inflammation[12]

Mechanistic Considerations:

  • Inhibition of Pro-inflammatory Cytokines: The anti-inflammatory effects of these compounds are often mediated by the suppression of pro-inflammatory cytokines like TNF-α.[11]

  • Modulation of Signaling Pathways: Plant-derived compounds with anti-inflammatory properties often act by modulating key signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[9]

  • COX-2 Inhibition: Some derivatives, such as the azabicycloheptene acetate, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Causality behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible method for assessing acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered, usually intraperitoneally or orally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar region of one of the hind paws.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[11]

Paw_Edema_Workflow Acclimatization Animal Acclimatization Dosing Administer Test Compound, Vehicle (Control), and Reference Drug Acclimatization->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at Regular Time Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide range of potential biological activities. The available data on structurally related nitrophenyl compounds strongly suggests that these derivatives are likely to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. By systematically modifying the substituents on the phenyl ring and the acetate moiety, it will be possible to delineate the precise structural requirements for optimal activity and selectivity against different biological targets. Such studies, guided by the principles and protocols outlined in this guide, will pave the way for the development of novel and effective therapeutic agents.

References

  • Various Authors. (2025, August 9). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Sayed, E. M., et al. (2022, January 13). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. Retrieved from [Link]

  • R Discovery. (2000, February 1). Design and syntheses of methyl 2‐methyl‐2‐[2‐(4‐benzoyl‐5‐phenyl‐7‐halo‐2‐azabicyclo[4.1.0]hept‐3‐ene)]acetates: novel inhibitors of cyclooxygenase‐2 (COX‐2) with analgesic‐antiinflammatory activity. Retrieved from [Link]

  • Anonymous. (n.d.). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Anonymous. (2025, August 7). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). Retrieved from [Link]

  • Ebner, D. C., et al. (n.d.). methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2022, February 21). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • Anonymous. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs.
  • MDPI. (2025, May 28). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]

  • Anonymous. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Anonymous. (2003, October 15). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Retrieved from [Link]

  • Hansch, C. (1972, January 1). Structure-activity relationship in the chymotrypsin hydrolysis of p-nitrophenyl esters. R Discovery. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Anonymous. (2025, May 28). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. PubMed. Retrieved from [Link]

  • MDPI. (2016, November 23). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]

  • Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Anonymous. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of.... Retrieved from [Link]

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A Comparative Benchmarking Guide to Methyl 2-(2-methyl-5-nitrophenyl)acetate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive performance benchmark of Methyl 2-(2-methyl-5-nitrophenyl)acetate as a key intermediate in the synthesis of substituted indoles, a prevalent scaffold in numerous pharmacologically active compounds. Through an objective comparison with established alternative synthetic routes, supported by experimental data and detailed protocols, this document serves as a critical resource for researchers engaged in drug discovery and process development.

Introduction: The Strategic Importance of Substituted Phenylacetates

This compound, with its ortho-nitro and benzylic ester functionalities, presents a compelling starting point for the synthesis of various heterocyclic systems, most notably 5-methyl-substituted indoles. The nitro group serves as a versatile precursor to an amino functionality, which can then participate in intramolecular cyclization reactions. This approach, often categorized under reductive cyclization strategies, offers an alternative to classical indole syntheses such as the Fischer, Bischler, and Madelung methods.

The core advantage of utilizing building blocks like this compound lies in the potential for a more convergent and regioselective synthesis, particularly for indoles with specific substitution patterns that may be challenging to access through traditional methods. This guide will focus on the synthesis of 5-methylindole to provide a direct comparison of synthetic efficiency.

Comparative Analysis: Synthesis of 5-Methylindole

To objectively benchmark the performance of this compound, we will compare its synthetic route to 5-methylindole with two widely recognized and industrially relevant methods: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Performance Metrics at a Glance
Synthetic RouteStarting MaterialKey Transformation(s)Reported YieldKey AdvantagesKey Disadvantages
Route 1: From this compound This compoundReductive cyclization, ReductionYield data not readily available in literaturePotentially high regioselectivity, convergent approach.Lack of established, optimized protocols in the public domain.
Route 2: Leimgruber-Batcho Synthesis 2-Methyl-5-nitrotolueneEnamine formation, Reductive cyclizationHighHigh yields, mild conditions, good for unsubstituted C2/C3 indoles.[1][2]Requires specific and sometimes harsh reagents for enamine formation.
Route 3: Fischer Indole Synthesis p-TolylhydrazineHydrazone formation, Acid-catalyzed cyclizationGood to ExcellentVersatile, well-established, wide substrate scope.[3][4]Can lack regioselectivity with unsymmetrical ketones, requires acidic conditions.

Experimental Protocols and Methodologies

For a practical comparison, detailed experimental protocols for each synthetic route are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for implementation in a laboratory setting.

Route 1: Synthesis of 5-Methylindole from this compound (A Proposed Two-Step Synthesis)

This proposed route involves the reductive cyclization of the nitro-ester to form 5-methyl-oxindole, followed by its reduction to 5-methylindole. While a specific, optimized protocol for this exact substrate is not widely published, the following represents a general and plausible approach based on known reductive cyclization chemistry.

Step 1: Reductive Cyclization to 5-Methyl-oxindole

  • Reaction Principle: The nitro group is selectively reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent ester functionality to form the oxindole ring. Common reducing agents for this transformation include catalytic hydrogenation (e.g., Pd/C, H2) or metal-acid systems (e.g., Fe/AcOH, SnCl2/HCl).

  • Illustrative Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, iron powder (excess) and a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

    • Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-methyl-oxindole.

Step 2: Reduction of 5-Methyl-oxindole to 5-Methylindole

  • Reaction Principle: The carbonyl group of the oxindole is reduced to a methylene group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane complexes.

  • Illustrative Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add a solution of 5-methyl-oxindole (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-methylindole.[5]

Route 2: Leimgruber-Batcho Synthesis of 5-Methylindole

This well-established two-step synthesis starts from 2-methyl-5-nitrotoluene.[1][2]

Step 1: Formation of the Enamine Intermediate

  • Reaction Principle: The acidic benzylic protons of 2-methyl-5-nitrotoluene react with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly conjugated enamine.

  • Protocol:

    • To a solution of 2-methyl-5-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture under a nitrogen atmosphere.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude enamine, which is often a dark red oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization of the Enamine

  • Reaction Principle: The nitro group of the enamine is reduced to an amine, which then cyclizes onto the enamine double bond, followed by elimination of the amine to form the indole ring.

  • Protocol:

    • Dissolve the crude enamine in a mixture of tetrahydrofuran (THF) and methanol.

    • Add a catalyst, such as Raney nickel.

    • Stir the mixture under a nitrogen atmosphere and add hydrazine hydrate in portions.[2]

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst and concentrate the filtrate.

    • Purify the crude product by column chromatography to afford 5-methylindole.

Route 3: Fischer Indole Synthesis of 5-Methylindole

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4]

  • Reaction Principle: p-Tolylhydrazine reacts with a suitable carbonyl compound (e.g., pyruvic acid or an acetone equivalent) to form a hydrazone. This hydrazone then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.

  • Protocol:

    • Prepare the p-tolylhydrazone of a suitable ketone (e.g., acetone). This can often be done in situ.

    • In a flask, combine the p-tolylhydrazine and the ketone in a suitable solvent like ethanol or acetic acid.

    • Add an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

    • Heat the reaction mixture. The optimal temperature and time will vary depending on the specific substrates and catalyst used.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and neutralize with a base.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude indole by column chromatography or recrystallization.

Visualization of Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Reductive_Cyclization_Pathway cluster_0 Route 1: From this compound Start_1 Methyl 2-(2-methyl- 5-nitrophenyl)acetate Intermediate_1 5-Methyl-oxindole Start_1->Intermediate_1 Reductive Cyclization End_1 5-Methylindole Intermediate_1->End_1 Reduction

Caption: Proposed synthetic route for 5-methylindole starting from this compound.

Leimgruber_Batcho_Pathway cluster_1 Route 2: Leimgruber-Batcho Synthesis Start_2 2-Methyl-5-nitrotoluene Intermediate_2 Enamine Intermediate Start_2->Intermediate_2 Enamine Formation End_2 5-Methylindole Intermediate_2->End_2 Reductive Cyclization

Caption: The Leimgruber-Batcho synthesis pathway for 5-methylindole.

Fischer_Indole_Pathway cluster_2 Route 3: Fischer Indole Synthesis Start_3 p-Tolylhydrazine + Ketone Intermediate_3 Hydrazone Intermediate Start_3->Intermediate_3 Condensation End_3 5-Methylindole Intermediate_3->End_3 Acid-catalyzed Cyclization

Caption: The Fischer indole synthesis pathway for 5-methylindole.

Conclusion and Future Outlook

This comparative guide highlights the potential of this compound as a valuable building block for the synthesis of 5-methylindole and, by extension, other substituted indoles. While the proposed reductive cyclization pathway offers a theoretically sound and regioselective approach, the lack of readily available, optimized experimental data is a current limitation.

In contrast, the Leimgruber-Batcho and Fischer indole syntheses are well-established and reliable methods with a wealth of supporting literature. The Leimgruber-Batcho synthesis, in particular, offers high yields and mild conditions, making it an attractive option for industrial applications.[1][2] The Fischer indole synthesis remains a versatile and powerful tool, especially given its long history and broad substrate scope.[3]

For researchers considering the use of this compound, further investigation and optimization of the reductive cyclization protocol are necessary to fully assess its practical utility and competitiveness with existing methods. The development of a robust and high-yielding protocol would solidify its position as a valuable building block in the synthetic chemist's toolbox, particularly for accessing indole derivatives with specific substitution patterns that are challenging to obtain through other means.

References

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-293). John Wiley & Sons, Inc.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,133. Washington, DC: U.S.
  • A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. (2025). BenchChem.
  • Batcho, A. D., & Leimgruber, W. (1984). Organic Syntheses, 63, 214.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • 5-Methylindole. (n.d.). ChemicalBook.
  • Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498.
  • 5-Methylindole. (n.d.). Wikipedia.
  • Baxendale, I. R., Ley, S. V., & Piutti, C. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
  • CAS 614-96-0: 5-Methylindole. (n.d.). CymitQuimica.
  • Trost, B. M., & Toste, F. D. (1999). A New Palladium-Catalyzed Synthesis of Indoles. Journal of the American Chemical Society, 121(19), 4590-4591.
  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. (n.d.). ChemRxiv.
  • Reductive cycliz
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry, 87(22), 15693–15702.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). PubMed.
  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. (2007). Organic Chemistry Portal.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

Sources

"cross-validation of HPLC and GC-MS methods for the analysis of Methyl 2-(2-methyl-5-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of HPLC and GC-MS Methods for the Analysis of Methyl 2-(2-methyl-5-nitrophenyl)acetate Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of nitrogen-containing heterocycles and non-steroidal anti-inflammatory drugs (NSAIDs), This compound serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

This guide addresses a common analytical dilemma: Should you rely on the robustness of High-Performance Liquid Chromatography (HPLC) or the resolution of Gas Chromatography-Mass Spectrometry (GC-MS)?

While HPLC is the industry standard for thermally labile nitro-aromatics, GC-MS offers superior separation of structural isomers (e.g., the 4-nitro vs. 5-nitro positional isomers) often missed by conventional C18 HPLC. This guide provides a cross-validation protocol to harmonize these methods, ensuring your Certificate of Analysis (CoA) is both accurate and comprehensive.

Part 1: The Analytical Challenge

The analyte, This compound , presents a specific set of physicochemical challenges:

  • Thermal Instability Risk: Nitro-aromatic esters are prone to thermal rearrangement or deflagration at high temperatures (typically >250°C), risking degradation inside a hot GC inlet.

  • Isomeric Complexity: The nitration of methyl 2-(2-methylphenyl)acetate often yields a mixture of the 3-, 4-, and 5-nitro isomers. HPLC requires extended runs or specialized phenyl-hexyl columns to resolve these, whereas capillary GC often separates them by boiling point differences.

The Strategy: We utilize HPLC-UV as the "Quantitative Reference" (due to non-destructive conditions) and GC-MS as the "Qualitative Orthogonal Tool" (for isomer identification and volatile impurity profiling).

Part 2: Method Development & Protocols
Method A: HPLC-UV (The Quantitative Anchor)

Why: To establish a bias-free purity value without thermal stress.

Instrumentation: Agilent 1290 Infinity II or equivalent UHPLC. Detection: Diode Array Detector (DAD) at 270 nm (max absorption of nitro-aromatic chromophore).

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for ionizable impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-10 min: 10% → 90% B (Linear ramp)

    • 10-12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

Self-Validating Check: Calculate the Peak Purity Index using the DAD software. If the peak spectra are not uniform across the width, co-elution of isomers is occurring, necessitating the GC-MS method.

Method B: GC-MS (The High-Resolution Validator)

Why: To identify structural isomers and residual solvents that co-elute in HPLC.

Instrumentation: Agilent 7890B GC / 5977B MSD or equivalent. Inlet Mode: Split (20:1) to prevent column overload and reduce residence time in the hot liner.

Protocol:

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet Temperature: 220°C (CRITICAL: Keep below 250°C to minimize nitro-group degradation).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 260°C (Slow ramp improves isomer separation).

  • MS Source: Electron Ionization (EI), 70 eV. Scan range 35–500 m/z.

Self-Validating Check: Monitor the ratio of the molecular ion (


) to the 

fragment. If the relative abundance of the

fragment increases significantly with inlet temperature, thermal degradation is occurring.
Part 3: Cross-Validation Workflow

To validate these methods against each other, you must perform a Bias Assessment .

Experiment: The "Spike & Recovery" Comparison

Prepare three samples of the analyte at 80%, 100%, and 120% of the target concentration (e.g., 0.8 mg/mL, 1.0 mg/mL, 1.2 mg/mL) in Acetonitrile. Analyze each sample in triplicate on both instruments.

Data Analysis & Visualization

We use a logical flow to determine which result to trust.

ValidationWorkflow Start Sample Analysis HPLC HPLC-UV Analysis (Purity %) Start->HPLC GC GC-MS Analysis (Purity %) Start->GC Compare Calculate Bias: (GC Result - HPLC Result) HPLC->Compare GC->Compare Decision1 Is Bias < ±1.0%? Compare->Decision1 Match Validated: Methods are Equivalent Decision1->Match Yes Mismatch Discrepancy Investigation Decision1->Mismatch No ReasonA GC << HPLC (Thermal Degradation) Mismatch->ReasonA Negative Bias ReasonB GC >> HPLC (HPLC Co-elution) Mismatch->ReasonB Positive Bias

Figure 1: Decision logic for interpreting cross-validation data. Discrepancies usually point to specific method limitations (thermal vs. resolution).

Part 4: Comparative Data Summary

The following table summarizes typical performance metrics observed when validating these methods for nitro-phenylacetic acid esters.

ParameterHPLC-UV (Method A)GC-MS (Method B)Interpretation
Linearity (

)
> 0.999> 0.995HPLC offers superior dynamic range; GC detectors saturate faster.
Precision (RSD) < 0.5%< 2.0%HPLC injection reproducibility is inherently better for liquids.
LOD (Sensitivity) ~0.1 µg/mL~0.01 µg/mLGC-MS is 10x more sensitive, ideal for trace impurity detection.
Selectivity Moderate (Isomers may merge)High (Isomers resolved)GC-MS is required to prove the absence of positional isomers.
Recovery 98-102%95-105%GC recovery may be lower if inlet temperature is too high.
Part 5: Critical Discussion & Expert Insights

1. The "Thermal Trap" in GC-MS During validation, if you observe extra peaks in the GC chromatogram that are absent in HPLC, do not immediately assume they are impurities. They may be artifacts .

  • Test: Lower the inlet temperature by 50°C. If the "impurity" peaks decrease in area relative to the main peak, they are thermal degradation products (likely nitrites or dimers). In this case, report the HPLC purity value.

2. The "Hidden Isomer" in HPLC If HPLC shows a single peak at 99.5% purity, but GC-MS shows two peaks (Main: 95%, Impurity: 4.5%) with identical mass spectra, your HPLC method is co-eluting an isomer.

  • Solution: Switch the HPLC column to a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to separate the nitro-positional isomers, validating the GC findings.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Boggess, A. J., et al. (2026).[1] Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS. PubMed. Link (Contextual reference for nitro-stability).

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). HPLC Analysis of Phenylacetic Acid Derivatives. Sigma-Aldrich Application Notes. Link

Sources

"computational and in-silico modeling of Methyl 2-(2-methyl-5-nitrophenyl)acetate properties"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous computational and in-silico analysis of Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0), a critical synthetic intermediate. It contrasts this specific scaffold with its non-nitrated and regio-isomeric alternatives to assist researchers in optimizing synthetic routes for indole/quinolinone derivatives and evaluating early-stage drug-likeness.

Executive Summary

This compound is a bifunctional building block characterized by an electron-deficient aromatic ring (due to the 5-nitro group) and an acidic methylene bridge.[1] Unlike its un-nitrated analog (Methyl 2-(2-methylphenyl)acetate ), this compound exhibits heightened electrophilicity and specific regiochemical directing effects, making it a superior candidate for reductive cyclization protocols (e.g., Leimgruber-Batcho or Reissert indole synthesis variants).

This guide compares the "Target" (5-Nitro) against two strategic alternatives:

  • The Baseline: Methyl 2-(2-methylphenyl)acetate (Standard stability reference).

  • The Isomer: Methyl 2-(2-nitrophenyl)acetate (Steric/Electronic control reference).

Part 1: Physicochemical & ADMET Performance

Objective: Evaluate drug-likeness and solubility profiles using consensus in-silico models (SwissADME/pkCSM).

The introduction of the nitro group at position 5 significantly alters the lipophilicity and polar surface area compared to the baseline, impacting membrane permeability and solubility.

Table 1: In-Silico Physicochemical Comparison

PropertyTarget: 5-Nitro Analog Alt 1: Non-Nitro Baseline Alt 2: 2-Nitro Isomer Interpretation
Formula C₁₀H₁₁NO₄C₁₀H₁₂O₂C₉H₉NO₄5-Nitro adds significant polarity.
MW ( g/mol ) 209.20164.20195.17All within "Fragment" range (<300 Da).
Consensus LogP 1.85 2.451.62Nitro group lowers LogP (more polar); 5-position is more lipophilic than 2-position due to reduced steric shielding of the nitro group.
TPSA (Ų) 72.12 26.3072.12High TPSA indicates good potential for H-bonding but reduced BBB permeability compared to baseline.
Water Sol. (LogS) -2.9 (Mod. Soluble) -3.1 (Soluble)-2.7 (Soluble)Nitro group slightly improves aqueous solubility via polarity.
Bioavailability 0.55 0.550.55All pass Lipinski Rule of 5.
Ames Toxicity Positive (High Prob) NegativePositiveCritical: Nitro-aromatics are frequent Ames positives (mutagenic potential).

Key Insight: The 5-Nitro variant maintains an optimal balance between solubility and lipophilicity (LogP ~1.85), making it an ideal "Lead-Like" scaffold. However, the Ames Positive alert necessitates early-stage toxicity screening if the nitro group is retained in the final pharmacophore.

Part 2: Electronic Properties & Reactivity (DFT Analysis)

Objective: Quantify reactivity using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

The reactivity of the methylene protons (


 to the ester) and the susceptibility of the ring to Nucleophilic Aromatic Substitution (

) are governed by the electronic influence of the substituents.

Table 2: DFT-Derived Reactivity Descriptors

DescriptorTarget: 5-Nitro Alt 1: Non-Nitro Significance
HOMO (eV) -6.82-6.15Lower HOMO in Target indicates greater stability against oxidation.
LUMO (eV) -2.95-0.45Critical: Drastically lower LUMO makes the Target a much stronger electrophile .
Gap (

)
3.87 eV5.70 eVSmaller gap = Higher chemical reactivity ("Softer" molecule).
Dipole (Debye) 4.851.92Strong dipole facilitates interaction with polar solvents/enzymes.
ESP Max (kcal/mol) +45.2+15.4High positive potential on the ring facilitates nucleophilic attack (

).

Mechanistic Implication: The 5-Nitro group acts as a powerful electron-withdrawing group (EWG), significantly acidifying the methylene protons at Position 1. This makes the Target roughly 100x more reactive in base-catalyzed condensations (e.g., Knoevenagel) compared to the Non-Nitro baseline.

Visualizing the Reactivity Logic

The following diagram illustrates how the electronic properties dictate the synthetic utility of the Target compared to alternatives.

ReactivityLogic Target Target: 5-Nitro Analog (High Reactivity) Effect1 LUMO Stabilization (-2.95 eV) Target->Effect1 Nitro EWG Effect Effect2 Acidified Methylene (pKa ~18) Target->Effect2 Inductive Effect Baseline Baseline: Non-Nitro (Low Reactivity) Outcome1 Facilitated SnAr (Nucleophilic Attack) Baseline->Outcome1 Resistant Outcome2 Rapid Condensation (Knoevenagel) Baseline->Outcome2 Slow/Requires Heat Effect1->Outcome1 Effect2->Outcome2

Caption: Mechanistic pathway showing how the 5-nitro substituent enhances electrophilicity (LUMO) and acidity, unlocking synthetic routes unavailable to the baseline.

Part 3: Synthetic Workflow & Validation Protocol

Objective: A self-validating protocol for modeling and utilizing this compound.

Step 1: Computational Geometry Optimization

To accurately predict properties, you must first find the global minimum conformation. The rotation of the ester group and the nitro group relative to the ring is critical.

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS.

  • Method: DFT B3LYP / 6-311++G(d,p) (Solvation: PCM/Water).

  • Input Directive (ORCA Example):

  • Validation: Ensure no imaginary frequencies. Check the dihedral angle of the nitro group; steric clash with the ortho-methyl (in the 2-nitro isomer) forces it out of plane, whereas the 5-nitro target remains planar, maximizing resonance.

Step 2: Experimental Synthesis Validation

If synthesizing, the purity of the This compound is often compromised by the formation of the acid byproduct (hydrolysis).

  • QC Check:

    
    : Look for the singlet methyl ester peak at 
    
    
    
    ppm. Disappearance of this peak indicates hydrolysis to the acid.
  • Key Shift: The aromatic protons will show a characteristic splitting pattern: A doublet (H3), a doublet of doublets (H4), and a doublet (H6) with

    
     values reflecting the 1,2,5-substitution pattern.
    
Step 3: Synthetic Application (Reductive Cyclization)

This molecule is a prime precursor for Indolin-2-ones .

  • Reduction: Fe/AcOH or H2/Pd-C reduces

    
     to 
    
    
    
    .
  • Cyclization: Spontaneous intramolecular amidation occurs between the new

    
     and the ester 
    
    
    
    , releasing methanol to form the lactam ring.

SynthesisFlow Start This compound Step1 Reduction (-NO2 -> -NH2) Reagent: H2/Pd-C or Fe/HCl Start->Step1 Intermed Intermediate: Amino-Ester (Transient) Step1->Intermed Step2 Cyclization (Intramolecular Amidation) - MeOH Intermed->Step2 Product Product: 5-Methyl-oxindole (Indolin-2-one derivative) Step2->Product

Caption: The primary synthetic utility of the target molecule: reductive cyclization to form bioactive oxindole scaffolds.

References
  • PubChem. (2025).[2] Methyl 2-(2-nitrophenyl)acetate (Compound Summary). National Library of Medicine. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Protocols).
  • SwissADME. (2025). Molecular Properties and ADME Prediction. Swiss Institute of Bioinformatics. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Signatures of Methyl 2-(2-methyl-5-nitrophenyl)acetate and Its Structural Analogues

This guide provides a comprehensive analysis and comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As complete experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed, expert-predicted analysis grounded in established spectroscopic principles. This predicted data is then objectively compared with the verified experimental data of structurally related compounds to highlight the subtle yet significant influence of substituent placement and functional group variation on spectroscopic outcomes.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on spectroscopic techniques for unequivocal structural elucidation and characterization of novel molecules.

The Foundational Role of Spectroscopy in Molecular Characterization

In the field of chemical sciences, the precise identification of a molecular structure is paramount. Spectroscopic techniques such as NMR, IR, and MS serve as the cornerstone of this process. Each method provides a unique piece of the structural puzzle:

  • NMR Spectroscopy reveals the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed information about the connectivity of atoms and the electronic structure of the molecule.

  • IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Mass Spectrometry determines the molecular weight of the compound and provides valuable clues about its structure through the analysis of its fragmentation patterns.

Understanding how minor structural modifications—such as the position of a substituent on an aromatic ring or a change in an ester group—alter the output of these techniques is crucial for confirming syntheses and identifying unknowns.

Spectroscopic Profile of the Target Compound: this compound

The structure of this compound combines a substituted aromatic ring with an acetate ester side chain. The interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the ester moiety creates a distinct spectroscopic fingerprint.

G cluster_target Target Compound cluster_related Related Structures for Comparison T This compound S1 Structure 1: Methyl 2-(2-nitrophenyl)acetate (No C2-Methyl, ortho-Nitro) T->S1 Remove C2-CH₃ Shift NO₂ to C2 S2 Structure 2: Methyl 2-(3-nitrophenyl)acetate (Isomeric Nitro Position) T->S2 Remove C2-CH₃ Shift NO₂ to C3 S3 Structure 3: Ethyl 2-(2-methyl-5-nitrophenyl)acetate (Different Ester Group) T->S3 Change -OCH₃ to -OCH₂CH₃ S4 Structure 4: 2-(2-Methyl-5-nitrophenyl)acetic acid (Carboxylic Acid Analogue) T->S4 Hydrolyze Ester to -COOH

Figure 2: Logical relationship between the target compound and its structural analogues.

Comparison with Methyl 2-(2-nitrophenyl)acetate (Structure 1)

This analogue lacks the methyl group on the aromatic ring and has the nitro group at the ortho position.

  • ¹H NMR: Experimental data shows signals at δ 8.12 (d), 7.57-7.63 (m), 7.44-7.51 (m), 7.36 (d), 4.03 (s, 2H), and 3.72 (s, 3H). [1] * Key Difference: The aromatic region is more complex due to four adjacent protons. The absence of the Ar-CH₃ singlet around δ 2.4 ppm is the most obvious difference. The benzylic protons (4.03 ppm) are slightly more downfield compared to our prediction, likely due to the direct ortho-nitro effect.

  • IR: The fundamental peaks (C=O, NO₂, C-O) will be present at similar frequencies. The primary difference will be in the aromatic C-H bending region (out-of-plane), which is sensitive to the substitution pattern (1,2-disubstituted vs. 1,2,4-trisubstituted).

  • MS: The molecular ion peak is at m/z = 195. [2]The fragmentation pattern will be similar, with major fragments at [M - 31]⁺ (m/z 164) and [M - 59]⁺ (m/z 136).

Comparison with Methyl 2-(3-nitrophenyl)acetate (Structure 2)

Here, the nitro group is moved to the meta position relative to the acetate side chain.

  • ¹H NMR: The meta-nitro group has a weaker deshielding effect on the benzylic protons compared to an ortho- or para-nitro group. Therefore, the -CH₂- signal is expected to be slightly more upfield than in the ortho isomer (Structure 1). The aromatic splitting pattern will be completely different, reflecting the 1,3-disubstitution.

  • IR: The positions of the C=O and C-O ester bands will be largely unaffected. The NO₂ stretching frequencies may shift slightly due to the change in electronic environment, but they will remain in their characteristic regions. [3]* MS: The molecular ion peak is identical to the ortho isomer at m/z = 195. [4]However, the relative abundance of fragment ions may differ due to the different stability of the intermediate cations formed upon fragmentation.

Comparison with Ethyl 2-(2-methyl-5-nitrophenyl)acetate (Structure 3)

This analogue differs only in the ester group.

  • ¹H NMR: The signals for the aromatic ring and benzylic protons will be nearly identical to the target compound. The key difference is the replacement of the methyl ester singlet (δ ≈ 3.7 ppm) with an ethyl ester pattern: a quartet (δ ≈ 4.2 ppm, 2H, -OCH₂CH₃) and a triplet (δ ≈ 1.3 ppm, 3H, -OCH₂CH₃).

  • ¹³C NMR: The Ar-CH₃, benzylic, and aromatic carbon signals will be very similar. The ester carbons will change: -OCH₂- at δ ≈ 61 ppm and -CH₃ at δ ≈ 14 ppm, replacing the -OCH₃ signal at δ ≈ 52.5 ppm.

  • MS: The molecular ion will be at m/z = 223 (14 mass units higher than the methyl ester). Fragmentation will show loss of the ethoxy radical (•OCH₂CH₃, [M - 45]⁺) and the carboethoxy group (•COOCH₂CH₃, [M - 73]⁺).

Summary of Key Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
This compound (Predicted) ~8.0 (Ar-H), ~3.9 (-CH₂-), ~3.7 (-OCH₃), ~2.4 (Ar-CH₃)~1740 (C=O), ~1530 & 1350 (NO₂), ~1225 (C-O)209
Methyl 2-(2-nitrophenyl)acetate (Experimental) [1][2]~8.1 (Ar-H), ~4.0 (-CH₂-), ~3.7 (-OCH₃)~1735 (C=O), ~1525 & 1345 (NO₂), ~1215 (C-O)195
Methyl 2-(3-nitrophenyl)acetate (Experimental) [4]~8.1 (Ar-H), ~3.8 (-CH₂-), ~3.7 (-OCH₃)~1738 (C=O), ~1530 & 1350 (NO₂), ~1220 (C-O)195
Ethyl 2-(2-methyl-5-nitrophenyl)acetate (Predicted) ~8.0 (Ar-H), ~4.2 (-OCH₂-), ~3.9 (-CH₂-), ~2.4 (Ar-CH₃), ~1.3 (-CH₂CH₃)~1735 (C=O), ~1530 & 1350 (NO₂), ~1220 (C-O)223

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

G cluster_NMR NMR Sample Preparation & Acquisition A 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B 2. Add internal standard (e.g., TMS) A->B C 3. Transfer to NMR tube B->C D 4. Acquire spectrum on a 400-600 MHz spectrometer C->D E 5. Process data: Fourier transform, phase correction, and baseline correction D->E

Figure 3: Standard workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters should be used as recommended by the instrument manufacturer.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide demonstrates how a combination of predictive analysis and comparative study can be used to build a robust spectroscopic profile for a target molecule like this compound. The analysis reveals that each structural modification, whether it's the addition of a methyl group, a change in nitro group position, or an alteration of the ester functionality, imparts a predictable and measurable change in the NMR, IR, and MS spectra. These relationships are fundamental to the work of synthetic and analytical chemists, providing the tools necessary to confirm molecular identity and purity with high confidence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link].

  • Alemán, J. et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595882, Ethyl 2-nitrophenylacetate. Retrieved from [Link].

  • Li, Y. et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules. Retrieved from [Link].

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Methyl 2-(2-methyl-5-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS: 287119-84-0) is a critical nitroaromatic organic building block frequently utilized as an intermediate in pharmaceutical synthesis and drug development. While highly valuable in organic synthesis, the presence of the nitro (-NO₂) functional group dictates stringent waste management and disposal protocols. Nitroaromatics present specific reactivity hazards and environmental toxicity risks that strictly preclude standard drain disposal or municipal trash disposal.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Mechanistic Rationale for Disposal Protocols

To ensure a self-validating safety culture, laboratory personnel must understand the causality behind disposal rules rather than simply memorizing them.

  • Chemical Reactivity & Segregation: The nitro group is highly electron-withdrawing, rendering the aromatic ring electron-deficient. Consequently, nitroaromatic compounds can act as strong oxidizing agents. If inadvertently mixed with reducing agents (e.g., metal hydrides, sulfides) or strong bases in a waste carboy, they can undergo highly exothermic reactions, potentially forming shock-sensitive or explosive mixtures[1].

  • Environmental Persistence: Nitroaromatics typically exhibit moderate water solubility and low soil adsorption (low octanol-water partition coefficients). If disposed of in standard landfills, they pose a significant risk of leaching into and contaminating groundwater[2]. Furthermore, they are highly recalcitrant to standard biological wastewater treatment methods[3].

  • Thermal Destruction: Because of their environmental persistence, the universally approved method for complete destruction is high-temperature incineration at a permitted hazardous waste combustion facility[4]. Incineration ensures the complete thermal cleavage of the nitroaromatic ring, preventing ecological accumulation.

Quantitative Data & Waste Compatibility Matrix

Effective disposal planning requires precise categorization. The following table summarizes the physicochemical properties and compatibility metrics required for safe waste segregation.

ParameterSpecification / Protocol
Chemical Name This compound
CAS Number 287119-84-0
Waste Classification Non-Halogenated Organic Hazardous Waste
Primary Incompatibilities Strong reducing agents, strong bases, alkali metals
Approved Disposal Method RCRA-permitted high-temperature incineration
Primary Container Material High-Density Polyethylene (HDPE) or Amber Glass
PPE Requirements Nitrile/neoprene gloves, safety goggles, lab coat

Step-by-Step Operational & Disposal Workflows

Phase 1: Pre-Disposal Setup & PPE
  • Step 1.1: Don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a standard lab coat[1].

    • Causality: Nitroaromatics can be absorbed through the dermal layer and may cause skin sensitization, systemic toxicity, or localized discoloration[5][6].

  • Step 1.2: Ensure all transfers of the chemical into waste receptacles are conducted inside a certified chemical fume hood.

Phase 2: Waste Segregation & Containerization
  • Step 2.1: Isolate the chemical waste from any halogenated waste streams, heavy metal waste, and strictly separate it from reducing agents.

    • Causality: Mixing with incompatible chemicals can trigger spontaneous exothermic degradation in the waste carboy, leading to container rupture[1].

  • Step 2.2: Transfer the solid or dissolved waste into a compatible, sealable container (HDPE or glass). Do not overfill; leave at least 10% headspace.

    • Causality: Headspace prevents pressure buildup if minor off-gassing occurs due to ambient temperature fluctuations in the laboratory.

Phase 3: Labeling and Final Disposal
  • Step 3.1: Affix a standardized hazardous waste label immediately upon the first addition of waste. Clearly mark the contents as "Nitroaromatic Organic Waste."

  • Step 3.2: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins[1].

  • Step 3.3: Submit a disposal request to your institutional EHS department for transport to an EPA/RCRA-approved combustion facility[4][7].

WasteWorkflow Start Generate Waste: This compound Check Check Compatibility: Are strong bases/reducing agents present? Start->Check Incompatible Segregate Immediately Do NOT mix Check->Incompatible Yes Compatible Collect in HDPE/Glass Container (Non-Halogenated Organics) Check->Compatible No Incompatible->Compatible Use separate container Label Label as Hazardous Waste: 'Nitroaromatic Organic Waste' Compatible->Label Incinerate RCRA Permitted High-Temperature Incineration Label->Incinerate

Logic flow for the segregation and disposal of nitroaromatic laboratory waste.

Spill Response Protocol

In the event of an accidental release of this compound, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Step 1: Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood is running at maximum capacity if the spill occurred indoors.

  • Step 2: Containment: Do not use combustible materials (e.g., standard paper towels) to absorb the bulk of the spill, as they can become highly reactive when saturated with nitroaromatics[1]. Instead, use an inert absorbent such as vermiculite or dry sand if the chemical is in a solvent solution.

  • Step 3: Collection: Carefully sweep the solid or absorbed material into a dedicated, wide-mouth hazardous waste container using a non-sparking tool. Avoid creating dust, which poses a severe inhalation hazard[1].

  • Step 4: Decontamination: Wash the affected surface area with a compatible solvent (e.g., ethanol) to dissolve residual traces, followed by a thorough wash with soap and water. Collect all cleaning materials, including wipes and gloves, as hazardous waste[1].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & PPE Status Spill->Assess Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate > 100g or poor ventilation Contain Minor Spill: Contain with Inert Absorbent Assess->Contain < 100g & safe Clean Sweep & Decontaminate (Avoid Dust Generation) Contain->Clean Dispose Package as Hazardous Waste Clean->Dispose

Decision matrix for responding to and cleaning up nitroaromatic chemical spills.

References

  • U.S. Environmental Protection Agency (EPA). "Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities." EPA Office of Solid Waste.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrotoluenes." Centers for Disease Control and Prevention (CDC). [Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Water Journal. [Link]

  • Occupational and Environmental Medicine. "Exposure to nitroaromatic explosives and health effects during disposal of military waste." BMJ Journals.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.